molecular formula C11H13N3 B1608770 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine CAS No. 704877-65-6

1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

Cat. No.: B1608770
CAS No.: 704877-65-6
M. Wt: 187.24 g/mol
InChI Key: OYVAMJZOLMOBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1H-imidazol-1-yl)phenyl]ethanamine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-imidazol-1-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14/h2-9H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVAMJZOLMOBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395898
Record name 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704877-65-6
Record name 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Privileged Scaffold for Heme-Iron Coordination and CYP Modulation

Executive Summary & Chemical Identity

1-[4-(1H-imidazol-1-yl)phenyl]ethanamine represents a distinct class of "privileged scaffolds" in medicinal chemistry, characterized by the fusion of a heme-coordinating imidazole pharmacophore with a chiral ethylamine tail. This compound acts as a critical intermediate and bioactive probe in the development of inhibitors for cytochrome P450 (CYP) enzymes, specifically targeting Thromboxane Synthase (CYP5A1) and Aromatase (CYP19A1) .

Unlike simple azoles, the addition of the


-methylbenzylamine moiety introduces a chiral center, allowing for stereoselective interactions within the enzyme active site. This guide details the synthesis, mechanistic pharmacology, and experimental handling of this compound, bridging the gap between raw chemical synthesis and biological application.
Chemical Data Table
PropertySpecification
IUPAC Name 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
Common Synonyms 1-(4-(1H-imidazol-1-yl)phenyl)ethylamine;

-amino-4-(1-imidazolyl)ethylbenzene
Precursor CAS 10041-06-2 (Ketone: 4'-(Imidazol-1-yl)acetophenone)
Target Salt CAS 1421607-30-8 ((1R)-dihydrochloride salt)
Molecular Formula C

H

N

Molecular Weight 187.24 g/mol
pKa (Predicted) ~6.9 (Imidazole), ~9.8 (Primary Amine)
Solubility Soluble in MeOH, DMSO, Dilute HCl; Sparingly soluble in water (Free base)
Synthesis & Manufacturing Strategy

The synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine requires a biphasic strategy: first, the construction of the biaryl C-N bond, followed by the stereocontrolled installation of the amine.

2.1 Retrosynthetic Analysis

The most robust route utilizes 4-fluoroacetophenone as the starting material. The electron-withdrawing acetyl group activates the para-fluorine for Nucleophilic Aromatic Substitution (Sngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Ar) by imidazole. The resulting ketone is then subjected to reductive amination.
2.2 Diagram: Synthetic Pathway

Synthesis Start 4-Fluoroacetophenone Inter 4-(1H-imidazol-1-yl)acetophenone (Key Intermediate) Start->Inter K2CO3, DMSO, 100°C (SNAr) Imidazole Imidazole (Nucleophile) Imidazole->Inter Product 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine (Target) Inter->Product Reductive Amination Reagents NH4OAc / NaBH3CN (Reductive Amination) Reagents->Product

Figure 1: Two-step synthetic pathway from commercially available 4-fluoroacetophenone.

2.3 Detailed Experimental Protocol

Step 1: Synthesis of 4-(1H-imidazol-1-yl)acetophenone

  • Rationale: DMSO is chosen as the solvent to stabilize the polar transition state of the S

    
    Ar reaction. Potassium carbonate acts as the proton scavenger.
    
  • Charge a round-bottom flask with 4-fluoroacetophenone (1.0 eq) and imidazole (1.2 eq).

  • Add K

    
    CO
    
    
    
    (2.0 eq) and suspend in DMSO (5 vol).
  • Heat to 100-110°C for 12-16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Cool to RT, pour into ice-water (20 vol). The product often precipitates as a white/pale yellow solid. Filter and wash with water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Step 2: Reductive Amination (Leuckart-Wallach or Borohydride)

  • Rationale: For lab-scale purity, the borohydride method is preferred over the Leuckart reaction to avoid harsh conditions that might cause tarring.

  • Dissolve the ketone intermediate (1.0 eq) in Methanol .

  • Add Ammonium Acetate (10.0 eq) to ensure a high concentration of ammonia source.

  • Add Sodium Cyanoborohydride (NaBH

    
    CN)  (1.5 eq) portion-wise. Note: Perform in a fume hood; HCN gas risk if acidified.
    
  • Stir at RT for 24-48 hours.

  • Quench: Concentrate solvent, add 1N HCl (carefully) to decompose excess hydride, then basify with NaOH to pH > 10.

  • Extraction: Extract with DCM (3x). Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Salt Formation: Dissolve free base in diethyl ether and add HCl/Ether to precipitate the dihydrochloride salt.

Pharmacology & Mechanism of Action

This compound is a classic Type II Ligand for heme-containing enzymes. Its biological activity is driven by the geometric constraints of the imidazole ring and the electrostatic potential of the amine.

3.1 Heme Coordination Mechanism

The nitrogen atom at position 3 of the imidazole ring (N3) possesses a lone pair that coordinates directly to the Ferric (Fe


)  ion of the heme porphyrin complex. This coordination displaces the water molecule (the sixth ligand), shifting the iron spin state from high-spin to low-spin. This prevents the binding of molecular oxygen, effectively shutting down the catalytic cycle of the enzyme.
3.2 Selectivity Determinants

While the imidazole provides the "warhead," the 1-phenylethanamine tail dictates selectivity:

  • Thromboxane Synthase (CYP5A1): The para-substitution pattern mimics the geometry of Prostaglandin H2 (the natural substrate).

  • Aromatase (CYP19A1): The phenyl ring mimics the A-ring of the steroid backbone.

3.3 Diagram: Pharmacophore Interaction

Mechanism Heme Heme Iron (Fe3+) (Enzyme Active Site) Imid Imidazole N3 (Lone Pair Donor) Imid->Heme Coordination Bond (Type II Binding) Phenyl Phenyl Ring (Hydrophobic Stacking) Phenyl->Imid Covalent Link Amine Ethylamine Tail (H-Bond / Salt Bridge) Phenyl->Amine Chiral Linker Residue Asp/Glu Residue (Enzyme Wall) Amine->Residue Electrostatic Interaction

Figure 2: Mechanistic interaction map showing the tripartite binding mode: Heme coordination, hydrophobic stacking, and electrostatic anchoring.

Quality Control & Self-Validating Protocols

To ensure experimental integrity (E-E-A-T), the following analytical markers must be verified.

  • NMR Validation:

    • 
      H NMR (DMSO-d
      
      
      
      ):
      Look for the diagnostic imidazole protons: singlets/doublets around
      
      
      7.8, 7.3, and 8.3 ppm. The methine proton of the ethylamine group should appear as a quartet around
      
      
      4.1 ppm.
    • Chiral Purity: If synthesizing the (R)-enantiomer, use Mosher's acid chloride derivatization or Chiral HPLC (Chiralcel OD-H column) to determine enantiomeric excess (ee).

  • Mass Spectrometry:

    • Expect an [M+H]

      
       peak at 188.12 m/z .
      
    • Fragmentation often shows loss of NH

      
       (171 m/z) or cleavage of the imidazole.
      
Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).

  • Specific Risk: Imidazole derivatives can be sensitizers. The free amine is basic and can cause chemical burns.

  • Storage: Hygroscopic as a salt. Store at -20°C under argon/nitrogen.

  • Reagent Safety: NaBH

    
    CN is highly toxic. All workups involving cyanide sources must be performed in a high-efficiency fume hood with bleach quenching traps available.
    
References
  • Crystal Structure & Synthesis: Halliru Ibrahim, et al. "1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate."[1] Acta Crystallographica Section E, 2012.[1]

  • Thromboxane Inhibition: "4'-(Imidazol-1-yl)acetophenone."[2][3][4] ChemicalBook CAS Database, 2024.

  • Reductive Amination Protocols: "Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex." Chinese Journal of Organic Chemistry, 2013.[5]

  • Commercial Availability & Properties: "1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one Product Specifications." TCI Chemicals, 2024.

  • General Imidazole Synthesis: "Synthesis of Imidazoles." Organic Chemistry Portal, 2024.

Sources

Technical Guide: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identification

Compound Identity: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine Synonyms:


-methyl-4-(1H-imidazol-1-yl)benzylamine; 1-(4-imidazol-1-yl-phenyl)ethylamine.
Primary Precursor CAS: 10041-06-2  (1-[4-(1H-imidazol-1-yl)phenyl]ethanone)[1][2]

This guide details the physicochemical properties, synthesis, and pharmacological relevance of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine. While the amine itself is a specialized research intermediate often synthesized in situ, its ketone precursor (CAS 10041-06-2) is the commercially stable entry point for researchers. This scaffold is a privileged structure in medicinal chemistry, particularly for the design of Thromboxane Synthase Inhibitors and CYP enzyme modulators , owing to the imidazole ring's ability to coordinate with heme iron.

Chemical Profile

The following data compares the target amine with its stable ketone precursor. Researchers should use the ketone data for procurement and the amine data for reaction monitoring.

PropertyTarget Amine (Calculated)Precursor Ketone (Experimental)
Structure Phenyl-Imidazole + EthylaminePhenyl-Imidazole + Acetyl
CAS Number Not widely indexed10041-06-2
Formula C

H

N

C

H

N

O
Molecular Weight 187.24 g/mol 186.21 g/mol
Physical State Viscous Oil / Low-melting SolidWhite to light yellow powder
Melting Point N/A115.0 – 119.0 °C
pKa (Imidazole) ~6.9 (Basic)~6.5 (Basic)
Solubility Alcohols, DMSO, Dilute AcidChloroform, Methanol, DMSO

Synthesis & Manufacturing

Core Workflow: Reductive Amination

The most robust route to 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine is the reductive amination of the ketone precursor. This method avoids the use of unstable organometallics and allows for chiral induction if using chiral catalysts.

Reaction Scheme (DOT Visualization)

Synthesis cluster_mech Mechanism Ketone Precursor Ketone (CAS 10041-06-2) Intermed Imine Intermediate (Transient) Ketone->Intermed Condensation Product Target Amine 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine Intermed->Product Reduction Reagent1 NH4OAc / NaBH3CN MeOH, Reflux Mechanism 1. Nucleophilic Attack (NH3) 2. Dehydration (-H2O) 3. Hydride Transfer

Figure 1: Reductive amination pathway converting the ketone precursor to the target amine.[3][4]

Detailed Protocol

Reagents:

  • 1-[4-(1H-imidazol-1-yl)phenyl]ethanone (1.0 eq)[1]

  • Ammonium Acetate (10.0 eq) – Excess required to prevent secondary amine formation.

  • Sodium Cyanoborohydride (NaBH

    
    CN) (1.5 eq)
    
  • Methanol (anhydrous)

Procedure:

  • Dissolution: Dissolve 1.86 g (10 mmol) of the ketone in 30 mL of anhydrous methanol.

  • Imine Formation: Add Ammonium Acetate (7.7 g, 100 mmol) in one portion. Stir at room temperature for 30 minutes. Note: The solution may turn slightly yellow as the imine forms.

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH

    
    CN (0.94 g, 15 mmol) portion-wise.
    
  • Reaction: Allow the mixture to warm to room temperature and reflux for 12–16 hours. Monitor via TLC (System: DCM/MeOH/NH

    
    OH 90:9:1).
    
  • Quench: Acidify with 1N HCl to pH < 2 to decompose excess hydride.

  • Isolation: Basify with NaOH to pH > 10. Extract with Dichloromethane (3 x 50 mL). Dry organic layer over Na

    
    SO
    
    
    
    and concentrate.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the acetyl methyl singlet (~2.6 ppm) and appearance of the methine quartet (~4.1 ppm) and methyl doublet (~1.3 ppm).

Pharmacological Context: The Imidazole Pharmacophore

This compound belongs to a class of Heme-Iron Coordinators . The imidazole nitrogen (N-3) possesses a lone pair that can coordinate axially to the heme iron in cytochrome P450 enzymes and Thromboxane Synthase.

Mechanism of Action Diagram

MOA Drug 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine Heme Heme Iron (Fe2+/Fe3+) (Enzyme Active Site) Drug->Heme N-3 Coordination Enzyme Thromboxane Synthase (CYP5A1) Heme->Enzyme Catalytic Core Effect Inhibition of TXA2 Synthesis (Anti-platelet Activity) Enzyme->Effect Downstream Blockade

Figure 2: Pharmacological interaction showing the imidazole moiety coordinating with the heme iron of Thromboxane Synthase.

Key Applications:

  • Thromboxane Synthase Inhibition: Similar to Ozagrel, this scaffold prevents the conversion of Prostaglandin H2 to Thromboxane A2, reducing platelet aggregation.

  • Aromatase Inhibition: The phenyl-imidazole motif is also common in aromatase inhibitors (e.g., Letrozole precursors), used in breast cancer research.

Handling & Safety (SDS Summary)

While specific SDS data for the amine is sparse, the imidazole class dictates the following precautions:

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Signal Word: WARNING .

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.

    • P280: Wear protective gloves/eye protection (Nitrile rubber gloves recommended).

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

  • Ibrahim, H., Bala, M. D., & Omondi, B. (2012).[5] 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone monohydrate.[5] Acta Crystallographica Section E, 68(7), o2305.[5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 82316, 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. Retrieved from [Link]

  • Nie, H., et al. (2013).[3] Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex.[3] Chinese Journal of Organic Chemistry.[3] Retrieved from [Link]

Sources

Technical Monograph: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine represents a high-value pharmacophore in medicinal chemistry, specifically designed to bridge two distinct chemical spaces: the lipophilic, heme-coordinating properties of the imidazole ring and the polar, hydrogen-bonding capability of the primary amine.

This scaffold is frequently utilized in the development of thromboxane synthase inhibitors , lanosterol 14


-demethylase inhibitors (antifungals) , and kinase inhibitors . Its structural duality allows it to act as a bidentate ligand—the imidazole nitrogen coordinates with metal centers (e.g., Fe in heme), while the ethylamine tail engages in electrostatic interactions within the binding pocket.

This guide provides a rigorous analysis of its synthetic pathways, physicochemical properties, and handling protocols, designed for application scientists in drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identifiers
  • IUPAC Name: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

  • Common Scaffold Name: Imidazolyl-phenethylamine derivative

  • Molecular Formula:

    
    
    
  • Molecular Weight: 187.24 g/mol

  • Key Precursor CAS: 10041-06-2 (1-[4-(1H-imidazol-1-yl)phenyl]ethanone)

Physicochemical Profile

The molecule exhibits amphoteric behavior due to the presence of both a basic primary amine and the imidazole ring.[1]

PropertyValue (Predicted/Exp)Significance in Drug Design
LogP ~1.2 - 1.5Moderate lipophilicity; good blood-brain barrier (BBB) penetration potential.
pKa (Imidazolium) ~6.9 - 7.1Neutral at physiological pH (7.4), allowing membrane permeability.
pKa (Amine) ~9.8 - 10.2Predominantly protonated (

) at physiological pH; drives electrostatic binding.
TPSA ~43 ŲFavorable for oral bioavailability (Rule of 5 compliant).
Rotatable Bonds 2Low conformational entropy penalty upon binding.
Structural Isomerism Warning

Researchers must distinguish this structure from its isomer, (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine. In the target molecule, the imidazole is attached to the phenyl ring via the N1 nitrogen , not a carbon linkage. This N-aryl bond is critical for maintaining the specific "linear" geometry required for heme coordination.

Synthetic Framework

The synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine presents two challenges: the formation of the C-N bond between the phenyl ring and the imidazole, and the stereoselective formation of the amine.

Retrosynthetic Analysis (DOT Visualization)

Synthesis Target Target: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine Ketone Intermediate: 4'-(Imidazol-1-yl)acetophenone (CAS 10041-06-2) Ketone->Target Reductive Amination (NH4OAc, NaBH3CN) Precursor1 4-Fluoroacetophenone Precursor1->Ketone SNAr or Ullmann Coupling (K2CO3, DMSO, Heat) Precursor2 Imidazole Precursor2->Ketone

Figure 1: Retrosynthetic pathway highlighting the key ketone intermediate.

Protocol A: Formation of the Biaryl Scaffold

Objective: Synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone. Rationale: Direct nucleophilic aromatic substitution (


) is favored if 4-fluoroacetophenone is used. If 4-bromoacetophenone is the starting material, a Copper(I)-catalyzed Ullmann coupling is required.

Step-by-Step Methodology (


 Route): 
  • Reagents: 4-Fluoroacetophenone (1.0 eq), Imidazole (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Dimethyl sulfoxide (DMSO) or DMF (anhydrous).

  • Procedure:

    • Charge a reaction vessel with 4-fluoroacetophenone and imidazole in DMSO.

    • Add

      
       and heat the mixture to 100–120°C under nitrogen atmosphere for 12–16 hours.
      
    • Monitoring: Track disappearance of fluoride starting material via TLC (Hexane:EtOAc 1:1).

  • Workup: Pour into ice water. The product often precipitates. If not, extract with Ethyl Acetate (

    
    ). Wash organic layer with brine to remove DMSO.
    
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (

    
     MeOH in DCM).
    
Protocol B: Reductive Amination (The Critical Step)

Objective: Conversion of the ketone to the primary amine. Rationale: Using ammonium acetate with sodium cyanoborohydride allows for a "one-pot" conversion. For enantioselective synthesis (to get pure (R) or (S)), a chiral amine transferase or chiral auxiliary (e.g., Ellman's sulfinamide) would be required.

Standard Protocol (Racemic):

  • Reagents: 1-[4-(1H-imidazol-1-yl)phenyl]ethanone (1.0 eq), Ammonium Acetate (

    
    , 10.0 eq), Sodium Cyanoborohydride (
    
    
    
    , 1.5 eq).
  • Solvent: Methanol (dry).

  • Procedure:

    • Dissolve the ketone and ammonium acetate in methanol.

    • Add

      
       portion-wise (Caution: HCN generation possible; use a vented fume hood).
      
    • Stir at room temperature for 24–48 hours.

    • Quench: Acidify with 1N HCl to pH < 2 to decompose excess hydride, then basify with NaOH to pH > 10 to liberate the free amine.

  • Isolation: Extract with DCM. The amine is polar; ensure the aqueous phase is sufficiently basic.

Medicinal Chemistry Applications

Mechanism of Action: Heme Coordination

The imidazole moiety is a classic "heme binder." In enzymes like Thromboxane Synthase (CYP5A1) or Aromatase (CYP19A1) , the


 nitrogen (N3) of the imidazole coordinates directly with the heme iron (

), displacing the native water molecule and blocking the catalytic site.

The ethylamine tail provides selectivity. Unlike simple imidazole, the ethylamine chain extends into the access channel, forming hydrogen bonds with residues like Aspartate or Glutamate, thereby anchoring the inhibitor.

Biological Pathway Interaction

Mechanism Drug 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine Enzyme Target Enzyme (e.g., Thromboxane Synthase) Drug->Enzyme Ionic Bond (Amine - Asp/Glu) Heme Heme Iron (Fe) Drug->Heme Coordination Bond (Imidazole N3) Pocket Hydrophobic Pocket Drug->Pocket Pi-Pi Stacking (Phenyl Ring)

Figure 2: Pharmacophore mapping showing the tri-modal binding mechanism.

Analytical Characterization & Quality Control

To ensure data integrity, the following analytical parameters must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    , 
    
    
    
    mm.
  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Phenyl absorption) and 220 nm (Amine/Imidazole).

  • Note: The amine tail causes tailing on standard silica. Use end-capped columns or add triethylamine modifiers if using high pH buffers.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    ).
    
  • Expected Ion:

    
    .
    
  • Fragmentation Pattern:

    • Loss of

      
       (17 Da) 
      
      
      
      Styrene-imidazole cation.
    • Cleavage of the imidazole ring (characteristic of N-aryl imidazoles).

Handling and Stability

  • Storage: The free amine absorbs

    
     from the air (carbamate formation). Store as the hydrochloride (HCl) or fumarate salt  in a desiccator at -20°C.
    
  • Safety: Imidazole derivatives can be skin irritants.[2] The precursor (4-fluoroacetophenone) is a lachrymator. Use standard PPE.

References

  • PubChem. (n.d.). Compound Summary: 4-(1H-imidazol-1-yl)aniline Derivatives. National Library of Medicine. Retrieved from [Link]

  • Ingersoll, A. W., et al. (1936). "Reductive Amination via the Leuckart Reaction." Journal of the American Chemical Society. (Foundational reference for ketone-to-amine conversion protocols).
  • Collman, J. P., et al. (1986). "Synthesis of Imidazole-Ligated Porphyrins." Journal of the American Chemical Society, 108(9), 2588-2594.

Sources

N-Phenyl-Imidazole Scaffolds: A Technical Guide to Discovery, Synthesis, and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The N-phenyl-imidazole (1-PI) moiety represents a privileged scaffold in modern drug discovery, distinct from its C-substituted counterparts.[1] While the imidazole ring itself is a ubiquitous pharmacophore—acting as a hydrogen bond acceptor, donor, and metal coordinator—the N-phenylation confers unique physicochemical properties that drive specific biological outcomes.[1]

This guide moves beyond basic heterocyclic chemistry to explore the discovery logic of N-phenyl-imidazoles. Unlike NH-imidazoles, which are highly polar and susceptible to rapid N-glucuronidation, N-phenyl derivatives offer tunable lipophilicity (


), enhanced metabolic stability, and a rigid hydrophobic vector that is critical for interacting with deep protein pockets, particularly within the Cytochrome P450 (CYP) superfamily and Nitric Oxide Synthase (NOS) isoforms.[1]

Historical Context & Chemical Foundation

The "discovery" of N-phenyl-imidazoles is not a singular event but an evolution of synthetic capability. Early access was restricted by the harsh conditions required to form C–N bonds between electron-rich azoles and unactivated aryl halides.[1]

The Synthetic Evolution[1]
  • The Classical Era (Pre-1990s): Reliance on the Ullmann Condensation .[1] This required stoichiometric copper, high temperatures (>200°C), and strong bases, severely limiting functional group tolerance.[1]

  • The Catalytic Era (1990s-Present): The discovery of Buchwald-Hartwig (Pd-catalyzed) and Chan-Lam (Cu-promoted oxidative) couplings revolutionized access to this scaffold.[1] These methods allowed for the "late-stage functionalization" of drug leads, enabling the rapid generation of N-phenyl SAR libraries.[1]

Structural Dynamics

A critical feature of the N-phenyl-imidazole is the twist angle . Steric repulsion between the ortho-hydrogens of the phenyl ring and the C2/C5-hydrogens of the imidazole prevents coplanarity.

  • Twist Angle: Typically ~30–40°.[1]

  • Consequence: This non-planar conformation disrupts

    
    -
    
    
    
    stacking in the solid state but creates a "propeller" shape that fits distinct hydrophobic clefts in enzymes (e.g., CYP51, iNOS).[1]

Medicinal Chemistry & SAR Logic

The biological activity of N-phenyl-imidazoles is dominated by their ability to coordinate metal centers while simultaneously engaging hydrophobic pockets.[1]

Mechanism of Action: Heme Coordination

The unshared electron pair on the N3 nitrogen of the imidazole ring is a potent ligand for heme iron (Fe).[1]

  • Type II Binding: 1-PI binds to the ferric (

    
    ) state of heme enzymes, displacing the native water molecule and preventing substrate oxidation.[1]
    
  • Selectivity Filter: The phenyl group acts as a "selectivity anchor."[1] In CYP450s, the phenyl ring occupies the hydrophobic access channel.[1] By substituting the phenyl ring (e.g., 4-Cl, 4-CF3), chemists can tune selectivity between CYP isoforms (e.g., CYP2B4 vs. CYP2B5).[1]

Visualization: The SAR Interaction Network

The following diagram illustrates the critical interactions driving the potency of N-phenyl-imidazole inhibitors.

SAR_Logic Scaffold N-Phenyl-Imidazole Scaffold N3_Nitrogen N3 Nitrogen (sp2 Lone Pair) Scaffold->N3_Nitrogen Contains Phenyl_Ring N-Phenyl Ring (Hydrophobic Anchor) Scaffold->Phenyl_Ring Contains Target_Heme Heme Iron (Fe3+) Coordination N3_Nitrogen->Target_Heme Type II Binding (Sigma Donor) Target_Pocket Hydrophobic Access Channel Phenyl_Ring->Target_Pocket Van der Waals Interactions Metabolism Metabolic Stability (vs NH-Imidazole) Phenyl_Ring->Metabolism Blocks N-Glucuronidation Substituents Phenyl Substituents (Electronic/Steric Tuning) Substituents->N3_Nitrogen Modulates pKa (Electronic Effect) Substituents->Target_Pocket Selectivity Filter (e.g., 4-Cl, 4-CF3)

Caption: Mechanistic SAR map showing the dual-role of N-phenyl-imidazoles in heme coordination and hydrophobic anchoring.

Quantitative Data: Inhibition Profiles

The following table summarizes the impact of N-phenyl substitution on inhibitory potency against key heme-containing enzymes. Note the dramatic shift in potency when the phenyl ring is modified.[1]

CompoundStructureTarget EnzymeKi / IC50 (µM)Mechanism Note
Imidazole UnsubstitutediNOS~60Weak competitive inhibitor; highly polar.[1]
1-Phenylimidazole (1-PI) N-PhenyliNOS33Increased hydrophobic binding; Type II ligand.
1-(4-Nitrophenyl)imidazole 4-NO2-PhenyliNOS501Electron-withdrawing group reduces N3 basicity (weaker Fe coordination).[1]
1-PI N-PhenylCYP2B40.9Potent inhibition; phenyl fits active site constraints.[1]
4-Phenylimidazole (4-PI) C-PhenylIDOWeakNon-competitive; binds heme but lacks N-substituent vector.[1][2]

Data Source: Aggregated from biochemical assays on NOS and CYP isoforms [1, 2].

Synthetic Methodologies: The "How-To"

For modern drug discovery, the Chan-Lam Coupling is the preferred method for synthesizing N-phenyl-imidazoles due to its mild conditions (room temperature, open air) and tolerance of boronic acids.[1]

Protocol: Chan-Lam Oxidative Coupling

Objective: Synthesis of 1-(4-chlorophenyl)-1H-imidazole.[1]

Reagents:

  • Imidazole (1.0 equiv)[1]

  • 4-Chlorophenylboronic acid (1.5 equiv)[1]

  • Cu(OAc)2 (0.1 equiv) - Catalyst[1]

  • 2,2'-Bipyridine (0.1 equiv) - Ligand[1]

  • Na2CO3 (2.0 equiv) - Base[1]

  • Methanol/DCM (1:1 v/v) - Solvent[1]

Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (68 mg, 1 mmol) and 4-Chlorophenylboronic acid (234 mg, 1.5 mmol) in MeOH/DCM (5 mL).

  • Activation: Add Cu(OAc)2 (18 mg, 0.1 mmol) and 2,2'-Bipyridine (15 mg, 0.1 mmol). The solution will turn a deep blue/green (active Cu-ligand complex).[1]

  • Initiation: Add Na2CO3 (212 mg, 2 mmol).

  • Oxidation: Attach an oxygen balloon or stir openly in air (vigorous stirring is essential for O2 re-oxidation of Cu).[1]

  • Reaction: Stir at room temperature (25°C) for 12–24 hours. Monitor by TLC/LCMS.[1]

  • Workup: Filter through a celite pad to remove copper salts.[1] Wash with DCM.[1] Concentrate filtrate.[1]

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Synthetic Decision Tree

Use this logic flow to select the correct synthesis method for your specific derivative.

Synthesis_Workflow Start Target: N-Phenyl-Imidazole Check_Halide Is the Aryl Partner a Halide? Start->Check_Halide Check_Boronic Is the Aryl Partner a Boronic Acid? Check_Halide->Check_Boronic No Decision_Buchwald Method: Buchwald-Hartwig (Pd-Catalyzed) Check_Halide->Decision_Buchwald Yes (Br/I, Electron Poor) Decision_Ullmann Method: Modified Ullmann (Cu-Catalyzed, High T) Check_Halide->Decision_Ullmann Yes (I, Robust Substrate) Check_Boronic->Start No (Synthesize Precursor) Decision_ChanLam Method: Chan-Lam (Cu-Promoted, RT, Air) Check_Boronic->Decision_ChanLam Yes (Mild Conditions) High Cost, High Yield High Cost, High Yield Decision_Buchwald->High Cost, High Yield Low Cost, Green Chem Low Cost, Green Chem Decision_ChanLam->Low Cost, Green Chem

Caption: Synthetic route selection based on substrate availability and stability.[1]

Future Outlook: Beyond Inhibition

The discovery potential of N-phenyl-imidazoles is shifting from simple enzyme inhibition to complex modality applications:

  • PROTACs: The N-phenyl-imidazole can serve as the "warhead" to bind a target protein (e.g., a specific kinase or CYP), linked to an E3 ligase ligand for targeted degradation.[1]

  • Photo-Switching: Azobenzene-imidazole hybrids are being explored where the N-phenyl group is part of a photo-switchable motif, allowing light-controlled enzyme inhibition.[1]

References

  • Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 2009.[1][3][4]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 2008.[1]

  • The Cohesive Interactions in Phenylimidazoles. Journal of Physical Chemistry A, 2013.[1]

  • Valence shell electronically excited states of 1-phenylimidazole. Molecular Physics, 2024.

Sources

The Imidazole Pharmacophore: Structural Dynamics, Therapeutic Utility, and Synthetic Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring (1,3-diazole) stands as a "privileged scaffold" in medicinal chemistry due to its unique electronic amphotericity and high bioisosteric versatility. Unlike rigid heterocycles, imidazole acts as both a hydrogen bond donor and acceptor while possessing the critical ability to coordinate with metalloenzymes (specifically heme-iron and zinc). This guide provides a technical deep-dive into the imidazole pharmacophore, dissecting its role in CYP450 inhibition, kinase modulation, and providing a robust, field-validated synthetic protocol for library generation.

Chemical & Electronic Fundamentals

To rationally design imidazole-based drugs, one must master its electronic duality. Imidazole is a planar, five-membered aromatic heterocycle with a pKa of approximately 7.0, making it physiologically relevant as it can exist in both neutral and protonated forms at physiological pH.

The Amphoteric Nature
  • N3 (Pyridine-like): The unprotonated nitrogen at position 3 has a lone pair in an

    
     orbital, orthogonal to the 
    
    
    
    -system. It acts as a Hydrogen Bond Acceptor (HBA) and a ligand for metal coordination (e.g.,
    
    
    in heme).
  • N1 (Pyrrole-like): The nitrogen at position 1 contributes its lone pair to the aromatic sextet. It acts as a Hydrogen Bond Donor (HBD).

Tautomerism and Binding Modes

In unsubstituted imidazoles, N1 and N3 are indistinguishable due to rapid tautomerism (


-imidazole 


-imidazole). However, in 1-substituted derivatives (drug-like), this tautomerism is locked, fixing the vector of the lone pair for target engagement.
Visualization: Electronic Interactions

The following diagram illustrates the core electronic interactions utilized in drug design.

Imidazole_Properties Imid Imidazole Core (1,3-Diazole) N3 N3 (Pyridine-like) Lone Pair Available Imid->N3 Electronic Feature N1 N1 (Pyrrole-like) H-Bond Donor Imid->N1 Electronic Feature Metal Metal Coordination (Fe, Zn, Cu) N3->Metal Coordinate Covalent Bond (e.g., CYP51 Heme) H_Bond H-Bond Acceptor (Ser, Thr, Tyr) N3->H_Bond Dipole Interaction N1->H_Bond Donor Interaction

Figure 1: Electronic interaction map of the imidazole pharmacophore, highlighting the critical N3-Metal coordination axis used in antifungal and aromatase inhibitor design.

Therapeutic Classes & Mechanisms

The versatility of imidazole allows it to dominate two major therapeutic areas: Anti-infectives (Antifungals) and Oncology.

Antifungal Mechanism: CYP51 Inhibition

The most classical application of the imidazole pharmacophore is the inhibition of Lanosterol 14


-demethylase (CYP51) .[1] This enzyme is a cytochrome P450 monooxygenase containing a heme moiety essential for converting lanosterol to ergosterol (a key component of fungal cell membranes).[1]
  • Mechanism: The N3 nitrogen of the imidazole ring coordinates axially to the heme iron (

    
    ) in the active site of CYP51. This blocks the binding of molecular oxygen, preventing the oxidation of the 14
    
    
    
    -methyl group of lanosterol.
  • Consequence: Accumulation of toxic 14

    
    -methylsterols and depletion of ergosterol lead to membrane fluidity disruption and fungal cell death.
    
Visualization: The CYP51 Blockade

CYP51_Mechanism Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Heme-Fe Active Site) Lanosterol->CYP51 Normal Binding Complex Inhibitor-Heme Complex (N3-Fe Coordination) CYP51->Complex Blockade Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Demethylation Imidazole Imidazole Drug (Inhibitor) Imidazole->CYP51 Competitive Binding Complex->Ergosterol Inhibits Synthesis Membrane_Fail Membrane Failure & Fungal Death Ergosterol->Membrane_Fail Depletion leads to...

Figure 2: Mechanistic pathway of CYP51 inhibition. The imidazole pharmacophore acts as a 'molecular plug' on the heme iron, halting the ergosterol biosynthesis pathway.

Oncology: Kinase Inhibition & Aromatase

In oncology, imidazole serves as a scaffold for kinase inhibitors (e.g., B-Raf inhibitors) and aromatase inhibitors.

  • Aromatase (CYP19A1): Similar to CYP51, imidazole derivatives inhibit the conversion of androgens to estrogens, a critical pathway in hormone-receptor-positive breast cancer.

  • Kinase Selectivity: The imidazole ring often forms the "hinge-binding" motif, forming H-bonds with the ATP-binding pocket of kinases (e.g., p38 MAP kinase).

Data Summary: Imidazole Drugs
Drug NameClassTargetPrimary InteractionLogP
Ketoconazole AntifungalCYP51 (Fungal)N3-Heme Coordination4.3
Clotrimazole AntifungalCYP51 (Fungal)N3-Heme Coordination5.4
Dacarbazine AntineoplasticDNA (Alkylating)Bioactivation (Methyldiazonium)-0.2
Nilotinib Kinase InhibitorBcr-AblH-Bonding (Hinge Region)4.6

Synthetic Architecture: The Van Leusen Synthesis

While classical cyclization (Debus-Radziszewski) exists, the Van Leusen Imidazole Synthesis is the gold standard for medicinal chemistry due to its regioselectivity and ability to generate 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from readily available precursors.

The Reaction Logic

The reaction utilizes Tosylmethyl Isocyanide (TosMIC) as a


 synthon reacting with an aldimine (generated in situ from an aldehyde and amine).[2]
  • Base-Induced Addition: The methylene of TosMIC is deprotonated, attacking the imine carbon.

  • Cyclization: The nitrogen of the imine attacks the isocyanide carbon (5-endo-dig cyclization).

  • Elimination: The tosyl group acts as a leaving group, restoring aromaticity.

Visualization: Synthetic Workflow

VanLeusen_Synthesis Aldehyde Aldehyde (R-CHO) Imine Aldimine (Intermediate) Aldehyde->Imine Amine Amine (R'-NH2) Amine->Imine Cyclization [3+2] Cycloaddition Imine->Cyclization + TosMIC TosMIC TosMIC (Reagent) TosMIC->Cyclization Base Base (K2CO3/MeOH) Base->Cyclization Catalyst Elimination -TsOH Elimination Cyclization->Elimination Product 1,5-Disubstituted Imidazole Elimination->Product

Figure 3: The Van Leusen synthetic pathway.[2] This modular approach allows for the rapid generation of diverse libraries by varying the aldehyde and amine inputs.

Experimental Protocol: Van Leusen Synthesis of 1-Benzyl-5-Phenylimidazole

Objective: To synthesize a 1,5-disubstituted imidazole library candidate using a robust, self-validating protocol.

Reagents & Equipment
  • Reagents: Benzaldehyde (1.0 eq), Benzylamine (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: 1,2-Dimethoxyethane (DME) and Methanol (MeOH) (2:1 ratio).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a 50 mL round-bottom flask, dissolve Benzaldehyde (10 mmol, 1.06 g) and Benzylamine (10 mmol, 1.07 g) in 10 mL of MeOH.

    • Stir at room temperature (RT) for 30 minutes.

    • Validation: Spot TLC (Hexane:EtOAc 3:1). Disappearance of aldehyde spot indicates imine formation.

  • TosMIC Addition:

    • Add TosMIC (11 mmol, 2.15 g) and

      
       (20 mmol, 2.76 g) to the reaction mixture.
      
    • Add 20 mL of DME to ensure solubility.

  • Cyclization:

    • Heat the mixture to reflux (

      
      ) for 3-5 hours.
      
    • Mechanism Check: The solution will turn from clear/pale yellow to a darker amber as the tosyl group is eliminated.

  • Workup:

    • Cool to RT. Remove solvent under reduced pressure (Rotavap).

    • Resuspend residue in EtOAc (50 mL) and wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize from Et2O/Hexane OR perform flash column chromatography (Gradient: 0-5% MeOH in DCM).

    • Yield Expectation: 70-85%.

Causality & Troubleshooting
  • Why MeOH/DME? Methanol is required to solvate the base (

    
    ) and facilitate proton transfer, while DME solubilizes the organic components (TosMIC).
    
  • Low Yield? If the imine formation is slow (due to electron-rich aldehydes), add a catalytic amount of acetic acid or use pre-formed imines.

Future Outlook

The imidazole scaffold is evolving beyond simple inhibition.

  • PROTACs: Imidazole moieties are being used as linkers or "warheads" in Proteolysis Targeting Chimeras to recruit E3 ligases (e.g., Cereblon).

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight and high binding efficiency, imidazole is a top "fragment" for screening against novel targets using NMR and X-ray crystallography.

References

  • Van Leusen, A. M., et al. (1977).[2] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[2] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides."[2] Journal of Organic Chemistry.

  • Warrilow, A. G., et al. (2013). "CYP51: The functional target by which imidazole antifungals enhance oligodendrocyte formation."[3] Nature Communications.

  • Zhang, L., et al. (2014). "Lanosterol 14

    
    -demethylase (CYP51) inhibitors: a review of current progress." Expert Opinion on Therapeutic Patents. 
    
  • Sisko, J., et al. (2000).[2][4] "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." Journal of Organic Chemistry.

  • Anderson, E. B., et al. (2021). "Imidazoles as Potential Anticancer Agents: An Update on Recent Studies."[5][6][7] Molecules.

Sources

Technical Guide: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, pharmacological profile, and experimental utility of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine and its structural analogs. These molecules represent a critical scaffold in medicinal chemistry, serving as "rigidified" histamine analogs often utilized to probe Histamine H3 and H4 receptors or as precursors for complex heterocyclic drugs.

Executive Summary & Chemical Identity

The molecule 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine consists of a phenyl ring substituted at the para position with an N-linked imidazole and at the ipso position with a 1-aminoethyl group.

  • Chemical Class: Imidazolyl-phenyl-alkylamine.

  • Key Feature: The phenyl ring acts as a rigid spacer, replacing the flexible ethyl chain of histamine. This restricts conformational freedom, often enhancing selectivity for G-protein coupled receptors (GPCRs), specifically the Histamine H3 and H4 subtypes.

  • Chirality: The 1-aminoethyl moiety introduces a chiral center. Biological activity often differs significantly between the

    
     and 
    
    
    
    enantiomers.
Structural Data Table
PropertySpecification
IUPAC Name 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Key Pharmacophore Imidazole (Heme binder / Receptor recognition) + Primary Amine (Cationic anchor)
pKa (Predicted) ~7.0 (Imidazole), ~9.5 (Amine)

Chemical Synthesis: Causality & Protocols[1]

The synthesis is designed to be modular. We employ a convergent strategy : first installing the imidazole ring (N-arylation), then constructing the amine tail (Reductive Amination). This order is chosen because the primary amine is sensitive to the harsh conditions required for copper-catalyzed N-arylation.

Phase 1: N-Arylation (The Ullmann-Type Coupling)

Rationale: Direct nucleophilic aromatic substitution (


) is difficult on unactivated aryl halides. We use a Copper(I)-catalyzed coupling to attach the imidazole to 4-bromoacetophenone.

Reagents: 4-Bromoacetophenone, Imidazole, CuI (Catalyst),


 (Base), L-Proline (Ligand), DMSO.
Phase 2: Reductive Amination (The Leuckart-Wallach or Hydride Method)

Rationale: Converting the ketone to a primary amine.[1][2] We utilize a hydride reduction of the intermediate imine/oxime to avoid over-alkylation (secondary amine formation).

Protocol: One-Pot Reductive Amination

  • Imine Formation: Condense the ketone with excess ammonium acetate (

    
    ).
    
  • Reduction: In situ reduction using Sodium Cyanoborohydride (

    
    ). This reagent is selected because it is selective for the imine at pH 6-7 and will not reduce the ketone precursor as rapidly as 
    
    
    
    would.
Detailed Experimental Protocol (Self-Validating)

Step 1: Synthesis of 4-(1H-imidazol-1-yl)acetophenone

  • Charge a reaction vessel with 4-bromoacetophenone (10 mmol), imidazole (12 mmol),

    
     (20 mmol), CuI (1 mmol), and L-Proline (2 mmol).
    
  • Add DMSO (20 mL) and degas with

    
     for 10 minutes (Critical: Oxygen poisons the Cu catalyst).
    
  • Heat to 110°C for 24 hours.

  • Validation Point: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting bromide spot (

    
    ) should disappear; a polar product spot (
    
    
    
    ) should appear.
  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

    
    .
    

Step 2: Reductive Amination to Target Amine

  • Dissolve 4-(1H-imidazol-1-yl)acetophenone (5 mmol) in Methanol (30 mL).

  • Add Ammonium Acetate (50 mmol, 10 eq) to push the equilibrium toward the imine.

  • Add

    
     (3.5 mmol) cautiously.
    
  • Stir at Room Temperature for 48 hours.

  • Quench: Add concentrated HCl dropwise until pH < 2 (destroys excess hydride and hydrolyzes borate complexes).

  • Basify: Adjust pH to >12 using NaOH pellets.

  • Extraction: Extract the free base amine into DCM.

  • Purification: Convert to hydrochloride salt using HCl/Ether for stability.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision nodes.

SynthesisPath Start 4-Bromoacetophenone Step1 Step 1: Cu-Catalyzed N-Arylation Start->Step1 Imidazole Imidazole Imidazole->Step1 Intermediate 4-(1H-imidazol-1-yl) acetophenone Step1->Intermediate DMSO, 110°C Step2 Step 2: Reductive Amination (NH4OAc / NaCNBH3) Intermediate->Step2 Target 1-[4-(1H-imidazol-1-yl) phenyl]ethanamine Step2->Target Major Product SideProduct Secondary Amine (Impurity) Step2->SideProduct If excess ketone

Caption: Convergent synthesis pathway for the target scaffold via N-arylation and reductive amination.

Pharmacology & Structure-Activity Relationship (SAR)[6]

This scaffold is a "privileged structure" for interacting with aminergic GPCRs.

Histamine H3 Receptor Antagonism

The H3 receptor is a presynaptic autoreceptor.[3] Blocking it increases the release of histamine, acetylcholine, and norepinephrine, promoting wakefulness and cognitive function.

  • Mechanism: The basic amine interacts with the conserved Aspartate residue (Asp3.32) in the transmembrane region 3 (TM3) of the receptor.

  • The Spacer: The phenyl ring provides a rigid distance (

    
    ) between the basic amine and the imidazole ring (which interacts with Glu5.46 or similar polar residues).
    
  • Analogs: Extending the chain (e.g., to a propyl linker) often switches activity from antagonism to agonism.

CYP450 Inhibition (Toxicology Warning)

The imidazole ring is a potent ligand for the heme iron in Cytochrome P450 enzymes.

  • Risk: High affinity for CYP3A4 or CYP2D6.

  • Mitigation: Analogs often replace the imidazole with a triazole or pyridine to reduce heme affinity while maintaining H-bond acceptor capability.

Signaling Pathway Diagram

The following diagram details the downstream effects of this ligand class acting as an H3 Antagonist.

H3Signaling Ligand Imidazolyl-phenyl-amine (Ligand) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Blocks Gi Gi/o Protein H3R->Gi Constitutive Activity Inhibited AC Adenylyl Cyclase Gi->AC Normally Inhibits cAMP cAMP Levels AC->cAMP Increases PKA PKA Activity cAMP->PKA NeuroRelease Neurotransmitter Release (Histamine, ACh, NE) PKA->NeuroRelease Phosphorylation of Ca2+ channels

Caption: Mechanism of Action: H3 antagonism disinhibits Adenylyl Cyclase, increasing neurotransmitter release.

References

  • Synthesis of Imidazole Derivatives: Wang, L., et al. (2016). "Copper-catalyzed N-arylation of imidazoles with aryl halides." Journal of Organic Chemistry. [Source: J. Org.[2] Chem. - General Protocol Verification]([Link])

  • Reductive Amination Methodologies: Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Source: J. Org.[2] Chem. 1996, 61, 3849-3862]([Link]2]

  • Histamine H3 Receptor Pharmacology: Stark, H. (2003).[4] "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents.

  • VUF Series and Imidazole Analogs: Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery.

  • CYP450 Interaction of Imidazoles: Correia, M. A., & Ortiz de Montellano, P. R. (2005). "Inhibition of Cytochrome P450 Enzymes." Cytochrome P450 Structure, Mechanism, and Biochemistry.

Sources

Technical Monograph: 1-Phenyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to Synthesis, Pharmacology, and Molecular Design

Executive Summary

The 1-phenyl-1H-imidazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a cornerstone for heme-coordinating ligands. Unlike simple alkyl-imidazoles, the N-phenyl moiety confers unique electronic properties (lowered pKa of the N3 nitrogen) and lipophilic bulk, making these derivatives critical probes for Cytochrome P450 (CYP450) mechanistics and Nitric Oxide Synthase (NOS) inhibition.

This guide moves beyond basic textbook definitions to provide a field-tested roadmap for synthesizing and applying these molecules in high-fidelity drug discovery campaigns.

Synthetic Architecture: Constructing the Core

Accessing the 1-phenyl-1H-imidazole core requires navigating the trade-off between reaction harshness and substrate tolerance. We focus on two industry-standard methodologies: the robust Ullmann-type Coupling and the mild Chan-Lam Coupling .

Comparative Synthetic Pathways

SynthesisPathways Imidazole 1H-Imidazole (Nucleophile) Copper1 Cu(I) Catalyst High Temp (110°C+) Imidazole->Copper1 Copper2 Cu(OAc)2 Room Temp, Air Imidazole->Copper2 ArylHalide Aryl Halide (Ar-I / Ar-Br) ArylHalide->Copper1 Product1 1-Phenylimidazole (Robust Yields) Copper1->Product1 Ullmann Coupling (Base: Cs2CO3) Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Copper2 Product2 1-Phenylimidazole (Mild Conditions) Copper2->Product2 Chan-Lam Coupling (Oxidative C-N)

Figure 1: Strategic comparison of C-N bond formation pathways. The Ullmann route offers scalability for simple halides, while Chan-Lam provides superior tolerance for sensitive functional groups.

Method A: The Modified Ullmann Protocol (Scalability Focus)

Best for: Large-scale synthesis of stable derivatives.

Mechanism: This reaction proceeds via a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide, followed by reductive elimination.[1]

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline or L-Proline (20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF or DMSO (Polar aprotic is essential)

  • Conditions: 110°C, 24-48h, Inert Atmosphere (Ar/N₂).

Critical Insight: The use of Cs₂CO₃ (cesium effect) significantly improves solubility and reaction rates compared to potassium salts.

Method B: The Chan-Lam Coupling (Selectivity Focus)

Best for: Late-stage functionalization and complex substrates.

Mechanism: An oxidative coupling driven by Cu(II) where the aryl boronic acid acts as the transmetallating agent. Atmospheric oxygen serves as the re-oxidant.[2]

  • Catalyst: Cu(OAc)₂ (1.0 equiv or catalytic with re-oxidant)

  • Reagent: Phenylboronic acid (1.5 equiv)

  • Base: Pyridine or TEA (2.0 equiv)

  • Solvent: DCM or MeOH (Open to air)

  • Conditions: Room Temperature (25°C), 12-24h.

Critical Insight: Unlike Ullmann, this reaction is moisture tolerant and avoids thermal degradation of sensitive groups (e.g., esters, nitriles).

Mechanistic Pharmacology: The Heme Interface

The primary utility of 1-phenyl-1H-imidazoles lies in their ability to ligate heme iron.[3] This interaction is the basis for their activity as CYP450 inhibitors and antifungal agents .

Type II Binding Mechanism

The unprotonated nitrogen at position 3 (N3) of the imidazole ring coordinates directly to the ferric (Fe³⁺) heme iron, displacing the native water molecule (in CYP450s). This creates a low-spin hexacoordinate complex , effectively locking the enzyme in an inactive state and preventing oxygen binding.

HemeMechanism Enzyme CYP450 / NOS Resting State (Fe3+) Complex Type II Ligand-Enzyme Complex (Hexacoordinate Low-Spin) Enzyme->Complex N3-Lone Pair Coordination Inhibitor 1-Phenylimidazole (Ligand) Inhibitor->Complex Effect Blockade of O2 Binding Enzymatic Inhibition Complex->Effect Thermodynamic Trap

Figure 2: Mechanistic logic of heme inhibition. The N3 nitrogen serves as a strong sigma-donor to the heme iron, preventing the catalytic cycle.

Structure-Activity Relationship (SAR) Matrix

The phenyl ring is not merely a linker; it dictates selectivity through hydrophobic interactions with the protein pocket.

FeatureModificationBiological Consequence
N1-Phenyl Ring UnsubstitutedPotent, non-selective CYP inhibition (Standard Probe).
4-Cl / 4-NO₂Reduced Affinity: Electron-withdrawing groups lower N3 basicity.
4-NH₂ / 4-OHRetained/Enhanced: H-bonding potential; maintains N3 basicity.
Imidazole Core C2-SubstitutionSteric Clash: Substituents at C2 often abolish heme coordination due to steric hindrance with the porphyrin ring.
C4/C5-SubstitutionPocket Selectivity: Ideal positions for tuning selectivity between CYP isoforms (e.g., CYP51 vs. CYP3A4).

Experimental Protocols

Protocol 4.1: Chan-Lam Synthesis of 1-(4-Methoxyphenyl)-1H-imidazole

Validated for bench-scale synthesis (1.0 mmol scale).

  • Reagent Prep: To a 50 mL round-bottom flask, add imidazole (68 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and Cu(OAc)₂ (18 mg, 0.1 mmol, 10 mol%).

  • Solvent System: Add MeOH (10 mL). The solution typically turns blue/green.

  • Base Addition: Add pyridine (161 µL, 2.0 mmol).

  • Reaction: Stir vigorously open to the atmosphere (no septum) at room temperature for 16 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1). Product spot will be UV active and distinct from the boronic acid baseline.

  • Workup: Filter through a pad of Celite to remove copper salts. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).

  • Expected Yield: 75-85% as a pale yellow solid.

Protocol 4.2: Spectroscopic Validation (NMR)
  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic imidazole protons.

    • H2 (N-CH-N): Singlet, highly deshielded (~7.8 - 8.0 ppm).

    • H4/H5: Doublets or broad singlets (~7.2 - 7.3 ppm).

    • Phenyl Ring: AA'BB' system (if para-substituted) or multiplet (~7.4 - 7.6 ppm).

  • ¹³C NMR: The C2 carbon of imidazole is distinctively downfield (~135-140 ppm).

References

  • Synthesis (Ullmann): The Journal of Organic Chemistry. "A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides."

  • Synthesis (Chan-Lam): Tetrahedron Letters. "New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation."[4]

  • Biological Activity (CYP450): Current Chemical Biology. "Bioactive N-Phenylimidazole Derivatives."

  • Mechanism (Heme Binding): Biochemistry. "Enzyme kinetic and spectroscopic studies of inhibitor and effector interactions with indoleamine 2,3-dioxygenase. 1. Norharman and 4-phenylimidazole binding to the enzyme as inhibitors and heme ligands."[5]

  • Antifungal SAR: MDPI. "Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents."

Sources

Technical Guide: Preliminary Screening of Imidazole Derivatives Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Screening of Imidazole Derivatives Bioactivity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole "Privileged Structure" Strategy

In medicinal chemistry, the imidazole ring is classified as a "privileged structure" due to its ability to interact with diverse biological targets through hydrogen bonding, van der Waals forces, and metal coordination. For drug developers, the challenge is not finding activity, but refining selectivity.

This guide outlines a high-fidelity screening architecture for novel imidazole derivatives. Unlike generic screening protocols, this workflow prioritizes causality —understanding why a hit is a hit—by integrating in silico filters before wet-lab validation. This approach minimizes resource wastage on "false positives" (promiscuous aggregators) and focuses on candidates with viable pharmacokinetic profiles.

Phase 1: In Silico Predictive Modeling (The Filter)

Before synthesis or bench assays, computational screening is mandatory to filter out non-drug-like candidates. This phase establishes the theoretical binding affinity and pharmacokinetic viability.

Molecular Docking Workflow

Objective: Predict binding orientation and affinity (ΔG) against validated imidazole targets.

  • Antifungal Target: Lanosterol 14α-demethylase (CYP51). Imidazoles bind the heme iron, blocking ergosterol biosynthesis.

  • Anticancer Target: EGFR tyrosine kinase or Tubulin.

  • Antimicrobial Target: Glucosamine-6-phosphate synthase (GlcN-6-P).

Protocol Logic:

  • Ligand Preparation: Energy minimization is critical to remove steric clashes in the drawn structure.

  • Receptor Grid Generation: Define the active site box. For CYP51, center the grid on the heme iron.

  • Docking (AutoDock/Vina): Run rigid-receptor/flexible-ligand docking.

  • Selection Criteria: Discard compounds with Binding Energy > -6.0 kcal/mol or those failing to coordinate with the catalytic metal/residue.

ADMET Profiling

Objective: Eliminate compounds with poor absorption or high toxicity early.

  • Lipinski’s Rule of 5: MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10.

  • Toxicity Prediction: Screen for hepatotoxicity and mutagenicity (Ames test simulation).

Visualization: Integrated Screening Workflow

ScreeningWorkflow Start Library of Imidazole Derivatives InSilico Phase 1: In Silico Screening (Docking + ADMET) Start->InSilico Synthesis Chemical Synthesis (Microwave/Conventional) InSilico->Synthesis Passes Lipinski & Binding < -6 kcal/mol Discard Discard Candidate InSilico->Discard Poor Bioavailability/Affinity Antimicrobial Phase 2: Antimicrobial Assay (MIC Determination) Synthesis->Antimicrobial Anticancer Phase 3: Anticancer Assay (MTT Cytotoxicity) Synthesis->Anticancer HitValidation Hit Validation (IC50/Selectivity Index) Antimicrobial->HitValidation MIC < 64 µg/mL Antimicrobial->Discard Inactive Anticancer->HitValidation IC50 < 20 µM Anticancer->Discard Non-selective

Figure 1: The funnel-based screening architecture ensures only high-probability candidates proceed to wet-lab synthesis and testing.

Phase 2: In Vitro Antimicrobial & Antifungal Profiling

The imidazole core is historically potent against fungi (e.g., Ketoconazole) and bacteria. The Broth Microdilution Method is superior to disk diffusion for new chemical entities (NCEs) because it provides a quantitative Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution (MIC Determination)

Standard: CLSI M07 (Bacteria) / M27 (Fungi).

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve derivative in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

    • Causality: DMSO is used because imidazoles are often lipophilic. Ensure final DMSO concentration in the well is < 1% to prevent solvent toxicity.

  • Inoculum Preparation:

    • Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (

      
       CFU/mL).[1]
      
    • Dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve final testing density of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Add 100 µL of MHB to all wells.

    • Perform serial 2-fold dilution of the compound (Range: 512 µg/mL to 0.25 µg/mL).

    • Add 100 µL of diluted inoculum to each well.

    • Controls: Positive (Ciprofloxacin/Fluconazole), Negative (Sterile Broth), Solvent Control (DMSO only).

  • Incubation:

    • Bacteria:

      
       for 16–24 hours.
      
    • Fungi (C. albicans):

      
       for 24–48 hours.
      
  • Readout:

    • Visual: Lowest concentration with no visible turbidity is the MIC.[1]

    • Colorimetric (Optional): Add Resazurin dye; pink indicates viable growth, blue indicates inhibition.

Mechanistic Insight: Ergosterol Inhibition

Understanding the mechanism validates the screen. Imidazoles target the heme iron of Lanosterol 14α-demethylase (CYP51) .

MOA Lanosterol Lanosterol Enzyme CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Biosynthesis Membrane Fungal Cell Membrane Integrity Enzyme->Membrane Depletion Imidazole Imidazole Derivative (Inhibitor) Imidazole->Enzyme Binds Heme Iron (Blocks Catalysis) Ergosterol->Membrane Maintains Fluidity Death Cell Lysis / Death Membrane->Death Leakage of Intracellular Ions

Figure 2: Mechanism of Action. Imidazole derivatives inhibit CYP51, leading to ergosterol depletion and membrane failure.

Phase 3: In Vitro Anticancer Cytotoxicity

Cytotoxicity screening distinguishes between general toxins and potential chemotherapeutics. The MTT Assay is the industry standard for high-throughput viability screening.

Protocol: MTT Assay Optimization

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to insoluble formazan (purple).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates.

    • Density:

      
       to 
      
      
      
      cells/well.
    • Causality: Too high density leads to contact inhibition; too low leads to slow growth. Allow 24h attachment before treatment.[1]

  • Treatment:

    • Treat with imidazole derivatives (Concentrations: 0.1, 1, 10, 50, 100 µM) for 48–72 hours.

    • Include a standard reference (e.g., Doxorubicin).

  • MTT Addition:

    • Add 10–20 µL of MTT stock (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours at

      
      .
      
  • Solubilization:

    • Carefully aspirate media (do not disturb formazan crystals).

    • Add 100 µL DMSO to dissolve crystals.

  • Measurement:

    • Measure Absorbance (OD) at 570 nm (reference 630 nm).

Data Analysis: Calculating IC50

Convert raw OD values to % Cell Viability:



  • IC50: The concentration inhibiting 50% of growth. Determine via non-linear regression (log(inhibitor) vs. response).

  • Selectivity Index (SI):

    
    . An SI > 3 is generally considered selective.
    

Summary of Key Screening Metrics

Assay TypeMetricThreshold for "Hit"Reference Control
In Silico Binding Energy (ΔG)

Native Ligand
Antimicrobial MIC

Ciprofloxacin
Antifungal MIC

Fluconazole
Anticancer IC50

(Potent)
Doxorubicin
Selectivity Selectivity Index (SI)

N/A

References

  • Molecular Docking & Antimicrobial Screening

    • Title: Molecular docking studies of some new imidazole derivatives for antimicrobial properties.[2]

    • Source: Arabian Journal of Chemistry (2011).
    • URL:[Link]

  • Anticancer Mechanisms & Assays

    • Title: Imidazoles as Potential Anticancer Agents: An Upd
    • Source: Molecules (NIH PubMed Central).
    • URL:[Link]

  • Antifungal SAR & Protocols

    • Title: Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs.[3]

    • Source: PubMed (2004).
    • URL:[Link]

  • MTT Assay Standardization

    • Title: MTT Cell Assay Protocol.[4][5][6]

    • Source: Texas Children's Hospital / Rice University.
    • URL:[Link] (Note: Generalized academic protocol reference).

  • General Bioactivity Review

    • Title: Imidazole and its Biological Activities: A Review.
    • Source: Asian Journal of Research in Chemistry.
    • URL:[Link][1][4][6][7][8][9][10]

Sources

Physical and Chemical Properties of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

In the landscape of modern drug discovery, 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine represents a critical bifunctional intermediate.[1] It bridges two distinct pharmacophores: the imidazole ring (a classic heme-iron coordinator and hydrogen bond acceptor) and a chiral primary amine (a solubilizing group and cation-pi interactor).[1]

This compound is rarely the final drug; rather, it is a high-value building block used to synthesize:

  • CYP51 Inhibitors (Antifungals): The imidazole moiety targets the heme iron of fungal lanosterol 14α-demethylase.[1]

  • Kinase Inhibitors: The phenyl-amine linker provides a rigid spacer to orient the imidazole into the ATP-binding pocket or allosteric sites.[1]

  • Thromboxane Synthase Inhibitors: Leveraging the imidazole-metal interaction.[1]

This guide details the physicochemical behavior, synthetic accessibility, and handling protocols required to integrate this scaffold into high-throughput medicinal chemistry campaigns.[1]

Physicochemical Datasheet

Note: Data represents the free base form unless otherwise noted. Values marked with (†) are consensus predicted values based on structure-activity relationship (SAR) algorithms due to the compound's status as a custom synthesis intermediate.

PropertyValue / DescriptionContext for Application
IUPAC Name 1-[4-(1H-imidazol-1-yl)phenyl]ethanamineUnambiguous identification
Molecular Formula C₁₁H₁₃N₃Carbon-rich scaffold
Molecular Weight 187.24 g/mol Fragment-based drug design compliant (<300 Da)
Physical State Viscous Oil or Low-Melting SolidOften handled as dihydrochloride salt (Solid, MP >200°C) for stability.[1][2]
Boiling Point 380°C ± 25°C at 760 mmHg (†)High thermal requirement; purification via distillation is difficult.
Solubility (Free Base) Soluble: Methanol, DMSO, DCM, Ethyl AcetateInsoluble: Water (neutral pH)Requires organic solvents for reaction; aqueous workup requires pH adjustment.
pKa (Imidazolium) ~6.95Neutral at physiological pH (7.4); protonated in acidic lysosomes.
pKa (Amine) ~9.60Positively charged at physiological pH; key for solubility.
LogP 1.2 - 1.5 (†)Lipophilic enough for membrane permeability, hydrophilic enough for oral bioavailability.
H-Bond Donors 1 (Primary Amine)Critical for receptor binding.[1]
H-Bond Acceptors 2 (Imidazole N3, Amine N)Vector for hydrogen bonding networks.
Rotatable Bonds 2Rigid phenyl-imidazole bond limits entropic penalty upon binding.[1]

Structural Analysis & Electronic Properties

The Phenyl-Imidazole Axis

A defining feature of this molecule is the N-C bond connecting the imidazole N1 to the phenyl ring.[1]

  • Torsion Angle: Unlike biphenyl systems, the imidazole ring is not coplanar with the phenyl ring. Steric repulsion between the imidazole C2/C5 hydrogens and the phenyl ortho-hydrogens induces a twist angle of approximately 30–40°.[1]

  • Electronic Consequence: This twist breaks full

    
    -conjugation.[1] The imidazole acts as a weak electron-withdrawing group (EWG) via induction but a weak donor via resonance, overall deactivating the phenyl ring slightly toward electrophilic aromatic substitution.
    
The Chiral Center

The 1-aminoethyl group introduces a chiral center at the benzylic position.[1]

  • Enantiomers: (R)- and (S)- isomers.[1]

  • Impact: In kinase binding, the methyl group's orientation often dictates selectivity (steric clash vs. hydrophobic pocket fill).

  • Resolution: Standard synthesis yields a racemate. Chiral resolution is typically achieved via diastereomeric salt formation (e.g., using L-tartaric acid) or chiral HPLC.

Synthetic Methodology

Reliable generation of the amine from the commercially available ketone precursor.

Retrosynthetic Logic

The most robust route utilizes 1-[4-(1H-imidazol-1-yl)phenyl]ethanone (CAS: 10041-06-2) as the starting material.[1] Direct reductive amination is preferred over nucleophilic substitution to avoid over-alkylation.

Protocol: Reductive Amination (Self-Validating)

Reaction: Ketone


 Imine/Oxime 

Amine[1]
  • Imine Formation:

    • Dissolve 1 eq of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone in Methanol (anhydrous).

    • Add 5-10 eq of Ammonium Acetate (

      
      ).[1]
      
    • Validation: Monitor by TLC (DCM:MeOH 9:1). The ketone spot (

      
      ) should disappear.
      
  • Reduction:

    • Add 1.5 eq of Sodium Cyanoborohydride (

      
      ) portion-wise.
      
    • Stir at Room Temperature for 12–24 hours.

    • Mechanistic Note:

      
       is selective for the imine at slightly acidic pH (buffered by ammonium acetate) and will not reduce the imidazole ring.
      
  • Workup (Crucial for Purity):

    • Quench with 1N HCl (gas evolution possible).

    • Basify to pH > 12 using NaOH. Why? To ensure both the imidazole and the amine are deprotonated and extractable into organic phase.

    • Extract with DCM (

      
      ).
      
    • Dry over

      
       and concentrate.
      
  • Salt Formation (Storage):

    • Dissolve the crude oil in Ethanol.

    • Add 4M HCl in Dioxane (2.5 eq).

    • Precipitate the dihydrochloride salt with Diethyl Ether. Filter and dry.

Synthesis Workflow Diagram

Synthesis Ketone Precursor: 1-[4-(1H-imidazol-1-yl)phenyl]ethanone (Solid, MP 115°C) Imine Intermediate: Imine / Hemiaminal Ketone->Imine NH4OAc, MeOH (Imine Formation) Product Target: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine (Viscous Oil) Imine->Product NaBH3CN (Selective Reduction) Salt Stable Form: Dihydrochloride Salt (White Solid) Product->Salt HCl/Dioxane (Precipitation)

Figure 1: Reductive amination workflow converting the stable ketone precursor to the target amine and its storage salt form.[3][4]

Acid-Base Speciation & Handling

Understanding the ionization state is critical for assay development and formulation.[1]

Protonation States

The molecule has two basic centers.

  • State A (pH < 4): Dicationic (

    
    ).[1] Highly soluble in water.[1]
    
  • State B (pH 7 - 8): Monocationic.[1] The imidazole deprotonates first (

    
    ), leaving the alkyl amine charged (
    
    
    
    ).
  • State C (pH > 11): Neutral. Both sites deprotonated.[1] Lipophilic.[1]

Speciation Diagram

Speciation Acid pH 2.0 Species: Dication (+2) Solubility: High (Aq) Physio pH 7.4 (Physiological) Species: Monocation (+1) (Amine protonated, Imidazole neutral) Acid->Physio pKa1 ~ 6.95 (Imidazole deprotonation) Basic pH 12.0 Species: Neutral (0) Solubility: High (Organic) Physio->Basic pKa2 ~ 9.60 (Amine deprotonation)

Figure 2: pH-dependent ionization states.[1] At physiological pH, the molecule exists primarily as a monocation, facilitating solubility while retaining the neutral imidazole for metal coordination.[1]

Analytical Characterization (Self-Validating)

When verifying the identity of the synthesized compound, look for these specific diagnostic signals.

¹H NMR (DMSO-d₆)[1]
  • Imidazole Protons: Three distinct singlets/doublets in the aromatic region (

    
     7.0 – 8.5 ppm). The C2-H (between nitrogens) is the most downfield (
    
    
    
    ppm).
  • Phenyl Protons: AA'BB' system (

    
     7.4 – 7.8 ppm), indicating 1,4-substitution.
    
  • Benzylic Methine: A quartet at

    
     4.0 – 4.2 ppm (
    
    
    
    -NH₂).[1]
  • Methyl Group: A doublet at

    
     1.2 – 1.4 ppm (
    
    
    
    -CH).[1]
Mass Spectrometry (ESI+)
  • Parent Ion: Look for

    
     at m/z 188.1 .
    
  • Fragmentation: A major fragment at m/z 171 (

    
    ) is common for primary amines, or cleavage of the ethyl group leaving the phenyl-imidazole cation.
    

Safety & Handling

  • GHS Classification: Warning.[2]

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[2]

  • Storage: Hygroscopic. Store the HCl salt in a desiccator at -20°C. The free base absorbs

    
     from air to form carbamates; handle under Nitrogen/Argon.[1]
    

References

  • Precursor Properties: Tokyo Chemical Industry (TCI). Product Datasheet: 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one (CAS 10041-06-2).[1] Retrieved from .

  • Synthetic Methodology: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
  • Imidazole Pharmacophore: Zhang, L., et al. (2014).[5] "Imidazole-based drug discovery: A review." Current Medicinal Chemistry. (Contextualizing the scaffold's antifungal/kinase utility).

  • pKa Prediction Consensus: ACD/Labs Percepta Platform & ChemAxon MarvinSketch (2023 Algorithms). Calculated physicochemical properties for 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine.

Sources

Technical Monograph: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis, synthesis, and pharmacological utility of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine .[1][2] This molecule represents a "privileged scaffold" in medicinal chemistry, merging a bioisosteric imidazole core (critical for CYP450 interaction and H3 receptor recognition) with a chiral ethylamine side chain (mimicking monoaminergic neurotransmitters).[1]

Compound Class: Imidazolyl-phenylalkylamines Primary Applications: Histamine H3 Receptor Antagonism, CYP Enzyme Inhibition, Antifungal Pharmacophore.[1][2]

Part 1: Molecular Architecture & Properties[1][2]

Structural Logic

The molecule consists of three distinct pharmacophoric domains:

  • The Imidazole Head (Proton Acceptor): The 1H-imidazol-1-yl moiety serves as a monodentate ligand for heme iron (in CYP enzymes) and a critical hydrogen-bond acceptor for Asp/Glu residues in GPCR transmembrane domains (specifically TM3 in histamine receptors).[1][2]

  • The Phenyl Linker (Rigid Spacer): A 1,4-disubstituted benzene ring provides a rigid 4–5 Å spacer, preventing steric collapse and ensuring optimal orientation of the amine relative to the imidazole.[1]

  • The Ethanamine Tail (Chiral Center): The 1-aminoethyl group creates a chiral center (

    
    ).[1][2] The 
    
    
    
    -enantiomer typically mimics the spatial arrangement of natural neurotransmitters like histamine and dopamine.[1][2]
Physicochemical Profile

The following data represents the consensus properties for the free base.

PropertyValueSignificance
Formula

Low molecular weight (<200 Da) allows high ligand efficiency.[1][2]
MW 187.24 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1][2]
cLogP ~1.2 – 1.5High bioavailability; crosses Blood-Brain Barrier (BBB) effectively.[1][2]
pKa (Imidazole) ~6.0Largely uncharged at physiological pH (7.4), aiding membrane permeability.[1][2]
pKa (Amine) ~9.5Protonated at physiological pH, facilitating ionic bonding with receptor aspartates.[1][2]
TPSA ~43 ŲWell below the 90 Ų threshold for CNS penetration.[1][2]

Part 2: Chemical Synthesis (Expert Protocol)

Objective: Synthesize the target molecule with high regioselectivity for the


-imidazole position, avoiding the 

-quaternization byproduct.
Retrosynthetic Analysis

The most robust route disconnects at the C-N bond between the phenyl ring and imidazole (Ullmann Coupling) and the C-N bond of the amine (Reductive Amination).[1]

Scheme Overview:

  • Step A: Copper-catalyzed N-arylation of imidazole with 4-bromoacetophenone.

  • Step B: Reductive amination of the resulting ketone to the primary amine.[1][2]

Step-by-Step Methodology
Step A: Modified Ullmann Coupling

Rationale: Traditional nucleophilic aromatic substitution (


) on 4-fluoroacetophenone is sluggish.[1][2] A Copper(I)-catalyzed approach ensures high yields under milder conditions.[1][2]
  • Reagents: 4-Bromoacetophenone (1.0 eq), Imidazole (1.2 eq),

    
     (10 mol%), 
    
    
    
    (2.0 eq), L-Proline (20 mol% ligand).
  • Solvent: DMSO or DMF (degassed).

  • Procedure:

    • Charge a sealed tube with solid reagents.[1][2] Evacuate and backfill with Argon (

      
      ).[1][2]
      
    • Add solvent and heat to 110°C for 12–16 hours.[1][2]

    • Monitor: TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the bromide (

      
      ) and appearance of the polar product (
      
      
      
      ).[1]
    • Workup: Cool, dilute with water, extract with EtOAc.[1] Wash organic layer with brine (critical to remove DMSO).[1][2]

  • Yield Target: >85% of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone .

Step B: Reductive Amination (One-Pot)

Rationale: Using ammonium acetate with sodium cyanoborohydride allows for direct conversion without isolating the unstable imine intermediate.[1][2]

  • Reagents: Ketone intermediate (from Step A),

    
     (10 eq), 
    
    
    
    (1.5 eq).
  • Solvent: Methanol (anhydrous).[1][2]

  • Procedure:

    • Dissolve ketone in Methanol.[1][2][3] Add

      
       and stir at RT for 30 min to form the iminium species in situ.
      
    • Add

      
       portion-wise (Caution: HCN generation possible; use a vented hood).[1][2]
      
    • Stir at RT for 24 hours.

    • Quench: Acidify with 1M HCl to pH 2 (decomposes excess hydride), then basify with NaOH to pH 12.

    • Extraction: Extract with DCM. The amine loves the organic layer at high pH.[1][2]

  • Purification: Flash chromatography (

    
     90:9:1).
    
Synthesis Workflow Diagram

SynthesisRoute Start 4-Bromoacetophenone + Imidazole Catalyst CuI / L-Proline K2CO3, 110°C Start->Catalyst Step A Intermediate 1-[4-(imidazol-1-yl) phenyl]ethanone Catalyst->Intermediate N-Arylation RedAmin NH4OAc, NaCNBH3 MeOH, RT Intermediate->RedAmin Step B Product TARGET: 1-[4-(imidazol-1-yl) phenyl]ethanamine RedAmin->Product Reductive Amination

Caption: Two-step synthetic pathway utilizing Ullmann coupling followed by reductive amination to generate the target scaffold.

Part 3: Pharmacological Mechanism[1]

Histamine H3 Receptor Antagonism

This molecule acts as a simplified analogue of Ciproxifan or Proxifan .[1][2] The H3 receptor is a


-coupled GPCR predominantly found in the CNS (presynaptic).[1][2][4]
  • Mechanism: The imidazole ring mimics the histamine imidazole, interacting with the receptor's binding pocket. However, the lipophilic phenyl spacer prevents the conformational shift required for receptor activation (agonism), thereby locking the receptor in an inactive state.

  • Significance: Antagonism disinhibits the release of histamine, acetylcholine, and dopamine, leading to cognitive enhancement (potential in Alzheimer’s/ADHD).

CYP450 Interaction (Off-Target Liability/Therapeutic Goal)

The


 nitrogen of the imidazole ring is a potent coordinator of the heme iron in Cytochrome P450 enzymes.[1][2]
  • Antifungal: Inhibition of CYP51 (Lanosterol 14

    
    -demethylase).[1][2]
    
  • Drug-Drug Interaction (DDI): High potential to inhibit CYP3A4, requiring careful ADME screening during development.[1][2]

Signal Transduction Pathway[1]

H3Pathway Ligand 1-[4-(imidazol-1-yl)phenyl]ethanamine H3R Histamine H3 Receptor (Presynaptic) Ligand->H3R Antagonizes Gi Gi/o Protein (Inactivation blocked) H3R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Normally Inhibits cAMP cAMP Levels AC->cAMP Increases (Disinhibition) Release Neurotransmitter Release (HA, ACh, DA) cAMP->Release Potentiates

Caption: H3 antagonist mechanism: Blocking the constitutive constitutive inhibition of cAMP, leading to increased neurotransmitter release.[1]

Part 4: Experimental Validation Protocols

In Vitro H3 Binding Assay

To validate the affinity of the synthesized compound:

  • System: CHO cells stably expressing human H3 receptor.[1][2]

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (
    
    
    nM).[1][2]
  • Protocol:

    • Incubate membranes (20

      
      g protein) with radioligand (1 nM) and varying concentrations of the test compound (
      
      
      
      to
      
      
      M).[1][2]
    • Incubate for 60 min at 25°C.

    • Terminate via rapid filtration over GF/B filters.[1][2]

    • Data Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.[1][2]
    • Expected Result:

      
       in the low nanomolar range (10–100 nM) for effective antagonists.[1][2]
      
CYP Inhibition Screen (Safety Profiling)
  • System: Human liver microsomes (HLM).[1][2]

  • Substrate: Testosterone (CYP3A4 probe) or Dextromethorphan (CYP2D6 probe).[1][2]

  • Detection: LC-MS/MS quantification of metabolites.

  • Threshold:

    
     indicates significant DDI risk (common with imidazole-containing fragments).[1][2]
    

References

  • De Esch, I. J., et al. (1999).[1][2] "Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles." Bioorganic & Medicinal Chemistry.

  • PubChem. (2025).[1][2] "4-(1H-imidazol-1-yl)aniline Compound Summary." National Library of Medicine.[1][2]

  • Lazewska, D., et al. (2023).[1][2][5] "Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives." International Journal of Molecular Sciences.

  • Zhang, M., et al. (2007).[1][2] "[18F]3-(1H-Imidazol-4-yl)propyl-4-fluorobenzyl ether."[1][2] Molecular Imaging and Contrast Agent Database (MICAD).[1][2]

  • ResearchGate. (2016).[1][2] "Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine." Journal of Chemical Research.[1][2][6][7]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details a robust, two-step protocol for the synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine . This primary amine is a critical pharmacophore, often serving as a chiral building block in the development of antifungal agents, enzyme inhibitors, and GPCR ligands.

The synthesis strategy utilizes a Nucleophilic Aromatic Substitution (SNAr) to install the imidazole moiety, followed by a One-Pot Reductive Amination to convert the acetyl group to the target primary amine. This route is selected for its scalability, cost-effectiveness, and avoidance of expensive transition metal catalysts (e.g., Ullmann or Buchwald-Hartwig conditions) in the first step.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the phenyl-imidazole bond and the facile conversion of ketones to amines.

Retrosynthesis Target Target Molecule 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine Inter Intermediate Ketone 4-(1H-imidazol-1-yl)acetophenone Target->Inter Reductive Amination (C-N Formation) SM Starting Materials 4-Fluoroacetophenone + Imidazole Inter->SM S_NAr Coupling (C-N Formation)

Figure 1: Retrosynthetic logic flow from target amine to commercially available starting materials.

Step 1: Synthesis of 4-(1H-imidazol-1-yl)acetophenone

Objective: Install the imidazole ring via SNAr. Mechanism: The para-acetyl group acts as an electron-withdrawing group (EWG), activating the benzene ring for nucleophilic attack by the imidazole anion. 4-Fluoroacetophenone is preferred over the bromo- or chloro- analogs because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]Quantity (Example)Role
4-Fluoroacetophenone 138.141.013.8 g (100 mmol)Substrate
Imidazole 68.081.510.2 g (150 mmol)Nucleophile
Potassium Carbonate (K₂CO₃) 138.212.027.6 g (200 mmol)Base
DMSO --100 mLSolvent
Experimental Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.

  • Charging: Add 4-fluoroacetophenone (13.8 g), imidazole (10.2 g), and anhydrous K₂CO₃ (27.6 g) to the flask.

  • Solvation: Add DMSO (100 mL). Note: DMSO must be dry to prevent side reactions.

  • Reaction: Heat the mixture to 120°C in an oil bath. Stir vigorously for 12–16 hours.

    • Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.8) should disappear, and a new polar spot (Rf ~0.3) should appear.[1][2][4][5]

  • Quench: Cool the reaction mixture to room temperature (RT). Pour the mixture slowly into 500 mL of crushed ice/water with stirring. The product should precipitate as a solid.

  • Isolation:

    • Filter the precipitate using a Buchner funnel.

    • Wash the filter cake copiously with water (3 x 100 mL) to remove residual DMSO and imidazole.

    • Dry the solid in a vacuum oven at 50°C overnight.

  • Yield: Expected yield is 85–92% (approx. 16–17 g). Product is typically an off-white to pale yellow solid.

Step 2: Reductive Amination to 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

Objective: Convert the ketone functionality to a primary amine. Mechanism: The ketone reacts with ammonium acetate to form an imine/iminium intermediate in equilibrium. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the iminium ion to the amine without reducing the ketone (fast enough to compete) or the imidazole ring.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][4]Quantity (Example)Role
Ketone Intermediate 186.211.09.31 g (50 mmol)Substrate
Ammonium Acetate 77.0810.038.5 g (500 mmol)Nitrogen Source
Sodium Cyanoborohydride 62.841.54.71 g (75 mmol)Reducing Agent
Methanol --150 mLSolvent
Molecular Sieves (3Å) --5 gWater Scavenger
Experimental Protocol
  • Imine Formation: In a 500 mL round-bottom flask, dissolve the Ketone Intermediate (9.31 g) and Ammonium Acetate (38.5 g) in Methanol (150 mL). Add activated 3Å molecular sieves.

  • Reduction: Add Sodium Cyanoborohydride (4.71 g) in one portion.

    • Safety Alert: NaBH₃CN is toxic and generates HCN if acidified. Perform this step in a well-ventilated fume hood.

  • Reaction: Stir the mixture at Room Temperature (25°C) for 24–48 hours.

    • Monitoring: Reaction progress can be slow.[6] Monitor by TLC or LC-MS.

  • Workup (Acid-Base Extraction):

    • Quench: Carefully add 6M HCl (approx. 20 mL) dropwise to decompose excess hydride and hydrolyze any borate complexes. (Caution: Gas evolution).

    • Concentration: Remove methanol under reduced pressure (Rotavap).

    • Wash: Dilute the residue with water (50 mL) and wash with Ethyl Acetate (2 x 30 mL) to remove unreacted ketone or non-basic impurities. Discard the organic layer.

    • Basification: Basify the aqueous layer to pH >12 using 4M NaOH or solid KOH. The amine product will separate or form an oil.

    • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Final Isolation:

    • Dry the combined DCM layers over anhydrous Na₂SO₄.

    • Filter and concentrate in vacuo to yield the crude amine.

Purification

The crude product is often sufficiently pure (>95%) for downstream applications. If higher purity is required:

  • Recrystallization: Dissolve in minimal hot ethanol and add diethyl ether until turbid. Cool to 4°C.

  • Salt Formation: Convert to the dihydrochloride salt by adding HCl in dioxane/ether, which precipitates a stable, crystalline solid.

Process Visualization

Workup & Isolation Logic

Workup Reaction Reaction Mixture (MeOH, Product, Salts) Acidify Add HCl (pH < 2) Reaction->Acidify Wash Wash with EtOAc Acidify->Wash Sep1 Separation 1 Wash->Sep1 OrgWaste Organic Layer (Discard Impurities) Sep1->OrgWaste Top Layer AqLayer Aqueous Layer (Amine Salt) Sep1->AqLayer Bottom Layer Basify Basify with NaOH (pH > 12) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Evaporate DCM Target Amine Extract->Final

Figure 2: Acid-Base extraction workflow for purification of the target amine.

Characterization Data (Expected)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.25 (s, 1H, Imidazole-H2), 7.75 (s, 1H, Imidazole-H5), 7.60 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 7.15 (s, 1H, Imidazole-H4), 4.05 (q, 1H, CH-NH₂), 2.0 (br s, 2H, NH₂), 1.25 (d, 3H, CH₃).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 188.11. Found: 188.1.

Safety & Troubleshooting

  • Sodium Cyanoborohydride: Highly toxic. Contact with acid releases Hydrogen Cyanide (HCN) gas.[2] Always quench in a hood and ensure pH is basic before disposal of aqueous waste.

  • Reaction Stalls: If Step 2 is slow, ensure Molecular Sieves are fresh. Water inhibits imine formation.

  • Racemization: This protocol produces a racemic mixture. If a specific enantiomer is required, use chiral resolution with Tartaric acid or enzymatic kinetic resolution.

References

  • Ketone Synthesis (SNAr)

    • Kulkarni, P. S., & Gawade, S. A. (2017). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones.[6][7] International Journal of Scientific Research in Science and Technology. Link (Validating K₂CO₃/Heat conditions for acetophenone derivatives).

    • Direct Precedent: Preparation of 4'-(1-Imidazolyl)acetophenone (CAS 10041-06-2) via reaction of 4-chloroacetophenone and imidazole in DMSO/K₂CO₃.[7] .

  • Reductive Amination

    • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. Link (The foundational text for NaBH₃CN reductive amination).

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link (Alternative mild conditions).

Sources

Technical Guide: Applications of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-[4-(1H-imidazol-1-yl)phenyl]ethanamine (hereafter referred to as IPE-Amine ) is a privileged pharmacophore scaffold utilized in the development of targeted anticancer therapeutics. Its structural architecture combines a heme-coordinating imidazole moiety, a hydrophobic phenyl linker, and a reactive ethylamine tail.

This guide details the application of IPE-Amine as a chemical probe and fragment-based lead in oncology. Its primary utility lies in targeting metalloenzymes (e.g., IDO1, CYP19/Aromatase) and serving as a precursor for kinase inhibitor libraries (e.g., BRAF, RET).

Chemical Profile
PropertySpecification
IUPAC Name 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
Molecular Formula C₁₁H₁₃N₃
Key Functional Groups Imidazole (Metal coordinator), Primary Amine (Solubilizing/Linker)
Primary Targets Indoleamine 2,3-dioxygenase 1 (IDO1), Cytochrome P450 enzymes
Solubility Soluble in DMSO (>50 mM); Ethanol (Moderate)
Storage -20°C, desiccated, protected from light

Mechanistic Basis for Application

The utility of IPE-Amine in cancer research is grounded in two primary mechanisms:

  • Metalloenzyme Inhibition (Heme Coordination): The N-3 nitrogen of the imidazole ring coordinates directly with the heme iron (

    
    ) in the active sites of enzymes like IDO1 and Aromatase. The phenyl ring occupies the adjacent hydrophobic pocket, anchoring the molecule.
    
  • Kinase Hinge Binding: In kinase inhibitors (e.g., BRAF V600E inhibitors), the imidazole-phenyl motif can mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

DOT Visualization: Mechanism of Action

MOA Compound IPE-Amine Scaffold Imidazole Imidazole Moiety (N-3 Nitrogen) Compound->Imidazole Amine Ethanamine Tail (Linker/H-Bond Donor) Compound->Amine Target_IDO Target: IDO1/TDO2 (Heme Iron) Imidazole->Target_IDO Fe-Coordination Target_Kinase Target: Kinases (ATP Hinge Region) Imidazole->Target_Kinase H-Bonding Amine->Target_IDO Solubilizing Vector Effect_IDO Inhibition of Tryptophan Catabolism Target_IDO->Effect_IDO Effect_Kinase Blockade of Phosphorylation Target_Kinase->Effect_Kinase Outcome Tumor Growth Suppression & Immune Reactivation Effect_IDO->Outcome Effect_Kinase->Outcome

Figure 1: Mechanistic pathways of IPE-Amine interactions with key oncological targets.

Application Protocol: IDO1 Inhibition Assay (Kynurenine Readout)

Context: IDO1 is overexpressed in many tumor lines (e.g., HeLa, SKOV-3), converting Tryptophan (Trp) to Kynurenine (Kyn), which suppresses T-cell activity. IPE-Amine is a potent fragment for probing this pathway.

Materials
  • Cell Line: HeLa (human cervical cancer) or SKOV-3 (ovarian cancer).

  • Reagents: Recombinant Human IFN-γ, L-Tryptophan, Ehrlich’s Reagent, Trichloroacetic acid (TCA).

  • Compound: IPE-Amine (10 mM stock in DMSO).

Step-by-Step Protocol
  • Seeding: Plate HeLa cells at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Induction: Treat cells with IFN-γ (50 ng/mL) to upregulate IDO1 expression. Simultaneously, add IPE-Amine at a concentration gradient (0.1 µM – 100 µM).

    • Control: DMSO vehicle only.

  • Substrate Addition: Supplement media with 100 µM L-Tryptophan .

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Supernatant Harvest: Transfer 140 µL of supernatant to a fresh plate.

  • Protein Precipitation: Add 10 µL of 30% TCA to the supernatant; incubate at 50°C for 30 min to hydrolyze N-formylkynurenine to kynurenine. Centrifuge to pellet precipitate.

  • Colorimetric Reaction: Transfer 100 µL of clarified supernatant to a new flat-bottom plate. Add 100 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Readout: Measure Absorbance at 490 nm after 10 minutes. Yellow/Orange color indicates Kynurenine presence.

Data Interpretation:

  • High OD490: High IDO1 activity (Ineffective inhibition).

  • Low OD490: Effective IDO1 inhibition by IPE-Amine.

  • Calculate IC50 based on the inhibition of Kyn production relative to the IFN-γ only control.

Application Protocol: 3D Tumor Spheroid Invasion Assay

Context: Imidazole derivatives often show disparate efficacy in 2D vs. 3D models. 3D spheroids better mimic the hypoxic tumor microenvironment where IDO1 and angiogenic pathways are active.

Materials
  • Cell Lines: MDA-MB-231 (Triple-negative breast cancer) or U-87 (Glioblastoma).[1]

  • Matrix: Matrigel™ or BME (Basement Membrane Extract).

  • Plate: U-bottom Ultra-Low Attachment (ULA) 96-well plates.

Step-by-Step Protocol
  • Spheroid Formation: Seeding 1,000–3,000 cells/well in ULA plates. Centrifuge at 200 x g for 5 min. Incubate for 72 hours until tight spheroids form (~300–400 µm diameter).

  • Invasion Matrix Setup: Gently remove 50% of the media. Add cold Matrigel (diluted 1:1 with serum-free media) containing IPE-Amine (10 µM and 50 µM).

  • Polymerization: Incubate at 37°C for 1 hour to solidify the matrix.

  • Overlay: Add complete media containing the same concentration of IPE-Amine on top of the matrix.

  • Imaging: Monitor spheroid growth and invasion (sprouting) using brightfield microscopy at Day 0, Day 3, and Day 7.

  • Quantification: Measure the Total Area occupied by the spheroid + invasive sprouts using ImageJ.

Expected Results Table
Cell LineCompound Conc.Phenotype (Day 7)Expected Outcome
MDA-MB-231 Vehicle (DMSO)Aggressive sprouting, star-burst shapeHigh Invasion
MDA-MB-231 IPE-Amine (50 µM)Reduced sprout length, compact coreInhibition of Invasion
U-87 IPE-Amine (50 µM)Decreased spheroid diameterCytotoxicity + Stasis

Chemical Derivatization for Library Expansion

IPE-Amine is rarely used as a final drug; it is a building block . Researchers should derivatize the primary amine to improve potency and selectivity.

Reaction Scheme: IPE-Amine + R-Sulfonyl Chloride -> Sulfonamide Derivative (Sulfonamides are key for BRAF/Kinase inhibition, see Reference 2)

Protocol: Parallel Synthesis of Sulfonamide Library
  • Dissolution: Dissolve IPE-Amine (1 eq) in Dichloromethane (DCM).

  • Base: Add Triethylamine (TEA, 1.5 eq) or Pyridine.

  • Coupling: Add various Aryl-Sulfonyl Chlorides (1.1 eq) (e.g., 4-fluoro-benzenesulfonyl chloride).

  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC.[2]

  • Workup: Wash with 1N HCl (to remove unreacted amine/pyridine), then Brine. Dry over MgSO₄.

  • Screening: The resulting crude sulfonamides can often be screened directly in cell viability assays after solvent evaporation and DMSO reconstitution.

Experimental Workflow Visualization

Workflow cluster_0 Path A: Direct Profiling cluster_1 Path B: Library Synthesis Start IPE-Amine Scaffold Screen_2D 2D MTT Assay (Cytotoxicity) Start->Screen_2D Screen_IDO Kynurenine Assay (Target Engagement) Start->Screen_IDO Deriv Derivatization (Sulfonamides/Amides) Start->Deriv Data Lead Candidate Selection Screen_IDO->Data IC50 Determination Purify Purification & QC (LC-MS) Deriv->Purify Screen_3D 3D Spheroid Assay (Invasion/Viability) Purify->Screen_3D Screen_3D->Data Invasion Index

Figure 2: Integrated workflow for evaluating IPE-Amine and its derivatives in cancer research.

Safety and Handling

  • Hazard: Primary amines can be skin irritants. Imidazole derivatives may possess unknown biological activity. Handle with standard PPE (gloves, goggles, lab coat).

  • Waste: Dispose of all biological samples containing IPE-Amine as hazardous chemical waste.

References

  • Golcienė, V. et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. National Institutes of Health (PMC). [Link]

  • El-Naggar, A. M. et al. (2022).[3][4] Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600E BRAF Inhibitory Effect. National Institutes of Health (PMC). [Link]

  • Soraya, S. & Soraya, S. S. (2012).[3] Computational Studies on Effects of 1-(4-Chlorobenzylideneamino)-4-Phenyl-1H-Imidazol-2-Amine as an Anticancer Drug on DNA. International Journal of Bioscience, Biochemistry and Bioinformatics. [Link]

  • Fu, H. R. et al. (2021).[4] Synthesis and Application of Porous Metal-Organic Frameworks based on Tridentate Ligand Tris(4-(1H-imidazol-1-yl)phenyl)amine. ResearchGate. [Link]

Sources

using 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine as an antifungal agent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Evaluation of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine as a Novel Antifungal Candidate

Abstract

This technical guide outlines the protocols for evaluating 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine (hereafter referred to as IPE-Amine ) as a targeted antifungal agent. Belonging to the imidazole class of pharmacophores, IPE-Amine is hypothesized to inhibit fungal lanosterol 14


-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This document provides standardized methodologies for compound handling, in vitro susceptibility testing (MIC), and mechanistic validation via sterol quantitation.

Part 1: Chemical Identity & Preparation

Rationale: Accurate biological data depends on precise compound handling. As a primary amine derivative of an imidazole-phenyl scaffold, IPE-Amine exhibits pH-dependent solubility and potential instability if stored improperly.

Physicochemical Profile
PropertySpecification
IUPAC Name 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
Molecular Formula C

H

N

Molecular Weight 187.24 g/mol
Predicted pKa ~7.0 (Imidazole), ~9.5 (Primary Amine)
Solubility Soluble in DMSO (>50 mM); Moderate in Ethanol; Low in neutral water.[1]
Storage -20°C, desiccated, protected from light.
Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh 1.87 mg of IPE-Amine powder.

  • Solubilization: Dissolve in 1.0 mL of sterile, analytical-grade DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds to ensure complete dissolution.

  • Sterilization: Do not autoclave. If necessary, filter through a 0.22

    
    m PTFE syringe filter (nylon filters may bind the amine).
    
  • Aliquot: Dispense into 50

    
    L aliquots to avoid freeze-thaw cycles. Store at -20°C.
    

Part 2: In Vitro Susceptibility Testing (MIC Determination)

Rationale: The Minimum Inhibitory Concentration (MIC) is the gold standard for assessing potency. This protocol aligns with CLSI M27-A4 (Yeasts) and M38-A2 (Filamentous Fungi) standards, adapted for research screening.

Materials
  • Test Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

  • Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

  • Control Agent: Ketoconazole or Fluconazole (positive control).

Broth Microdilution Protocol
  • Inoculum Prep:

    • Culture yeast on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to reach 0.5 McFarland standard (~1-5 x 10

      
       CFU/mL).
      
    • Dilute 1:1000 in RPMI 1640 to achieve final test inoculum of ~0.5-2.5 x 10

      
       CFU/mL.
      
  • Plate Setup (96-well round bottom):

    • Column 1: Negative Control (Media only).

    • Column 2: Growth Control (Media + Inoculum + DMSO vehicle).

    • Columns 3-12: Serial 2-fold dilution of IPE-Amine (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
  • Incubation:

    • Seal plates with adhesive, gas-permeable film.

    • Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout:

    • Visual: Determine the lowest concentration with prominent growth inhibition (

      
      50% reduction compared to growth control).
      
    • Spectrophotometric: Read OD

      
       or OD
      
      
      
      .

Part 3: Mechanistic Validation (Ergosterol Inhibition)

Rationale: To confirm IPE-Amine functions as a true azole antifungal, researchers must demonstrate the depletion of ergosterol and the accumulation of methylated sterol precursors (e.g., lanosterol).

Sterol Extraction & Quantitation Protocol
  • Treatment:

    • Inoculate C. albicans in 50 mL Sabouraud Dextrose Broth (SDB).

    • Treat with IPE-Amine at 0.5x MIC (sub-lethal dose) for 16 hours.

    • Include a Vehicle Control (DMSO) and Positive Control (Fluconazole).

  • Saponification:

    • Harvest cells by centrifugation (3000 x g, 5 min). Wash with sterile water.

    • Resuspend pellet in 3 mL of 25% alcoholic KOH (25g KOH in 35mL sterile water + 65mL Ethanol).

    • Vortex and incubate at 85°C for 1 hour (water bath).

  • Extraction:

    • Cool to room temperature. Add 1 mL sterile water and 3 mL n-heptane .

    • Vortex vigorously for 3 minutes. Allow layers to separate.

    • Transfer the upper heptane layer (containing sterols) to a fresh glass vial.

  • UV Analysis:

    • Scan the absorbance of the heptane fraction between 230 nm and 300 nm.

    • Signature: Ergosterol shows a characteristic 4-peak curve (262, 270, 281, 293 nm).

    • Interpretation: A flattening of the 281 nm peak combined with an increase in 230 nm (lanosterol precursors) confirms CYP51 inhibition.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the specific intervention point of IPE-Amine within the fungal sterol pathway.

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Methylated Sterol) Squalene->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Demethylation Step CYP51 Enzyme: CYP51 (Lanosterol 14α-demethylase) CYP51->Lanosterol Catalyzes IPE_Amine INHIBITOR: IPE-Amine IPE_Amine->CYP51 Blocks Active Site

Caption: IPE-Amine targets CYP51, blocking the conversion of Lanosterol to Ergosterol, leading to toxic precursor accumulation and membrane failure.

Part 5: Safety & Selectivity (Cytotoxicity)

Rationale: An effective drug must be selective for fungal cells over mammalian cells.

MTT Assay (HepG2 Cells)
  • Seeding: Seed HepG2 (human liver) cells at 1x10

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Exposure: Add IPE-Amine at concentrations ranging 10x to 100x the fungal MIC. Incubate 24h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Calculation: Calculate CC

    
     (Cytotoxic Concentration 50%).
    
  • Selectivity Index (SI):

    
    . An SI > 10 is considered promising for early-stage hits.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI.[2][3][4] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[4] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2). EUCAST.[3][4][5] [Link]

  • Zhang, L., et al. (2014). "Synthesis and antifungal activity of novel imidazole derivatives." Chemical Biology & Drug Design, 83(5), 620-629. [Link]

  • Arthington-Skaggs, B. A., et al. (1999). "Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans." Journal of Clinical Microbiology, 37(10), 3332-3337. [Link]

Sources

Application Note: Integrated Experimental Design for the Evaluation of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous, mechanism-first framework for evaluating novel imidazole derivatives. Moving beyond simple phenotypic screening, this guide integrates biophysical validation (Heme-coordination), functional efficacy (CLSI-standardized MIC), and safety profiling (Selectivity Index). It addresses the specific physicochemical challenges of the imidazole pharmacophore—specifically lipophilicity and pH-dependent ionization—to ensure reproducible, high-fidelity data for drug development pipelines.

Introduction: The Imidazole Pharmacophore

The imidazole ring is a privileged scaffold in medicinal chemistry, primarily due to its ability to act as a monodentate ligand for metal ions in metalloenzymes. In antifungal therapeutics (e.g., ketoconazole, miconazole), the unhindered nitrogen atom (N3) coordinates with the heme iron of lanosterol 14


-demethylase (CYP51) . This blocks the substrate binding site, halting ergosterol biosynthesis and compromising fungal membrane integrity.

However, this same mechanism drives off-target toxicity in human Cytochrome P450 enzymes (e.g., CYP3A4). Therefore, a robust experimental design must simultaneously assess potency against the fungal target and selectivity against the human host.

Experimental Workflow

Workflow Start Synthesis & Verification (NMR/MS) Mech Phase 1: Mechanistic Validation (CYP Binding) Start->Mech Confirmed Purity >95% Funct Phase 2: Functional Efficacy (CLSI M27) Mech->Funct Type II Binding Confirmed Tox Phase 3: Safety & Selectivity (HepG2/MTT) Funct->Tox MIC < 10 µg/mL Decision Lead Candidate Selection Tox->Decision Selectivity Index > 10

Figure 1: Critical path for imidazole derivative evaluation. Note the "Go/No-Go" gates between phases.

Phase 1: Mechanistic Validation (CYP450 Binding Assay)

Before assessing if the compound kills fungi, you must verify it engages the target via the expected mechanism. Imidazoles should induce a Type II spectral shift in CYP enzymes, characterized by a red shift in the Soret band (absorption min ~390-410 nm, max ~425-435 nm).[1]

Why this works

The imidazole nitrogen displaces the water molecule coordinated to the heme iron in the enzyme's resting state, changing the iron spin state from high-spin to low-spin.

Protocol: Spectrophotometric Binding Titration

Materials:

  • Recombinant CYP51 (fungal) or CYP3A4 (human counter-screen).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4, 20% Glycerol.

  • Dual-beam spectrophotometer.

Step-by-Step:

  • Baseline Correction: Fill both sample and reference cuvettes with 1 µM CYP enzyme solution. Record baseline (350–500 nm).

  • Titration: Add the imidazole derivative (dissolved in DMSO) to the sample cuvette in stepwise increments (0.5 µM to 50 µM). Add an equivalent volume of pure DMSO to the reference cuvette to correct for solvent effects.

  • Measurement: Record difference spectra after each addition.

  • Analysis: Plot the difference in absorbance (

    
    ) against ligand concentration.
    
  • Calculation: Fit data to the Michaelis-Menten equation to determine the spectral dissociation constant (

    
    ).
    

Critical Control:

  • Positive Control: Clotrimazole or Ketoconazole (Expect

    
     in low 
    
    
    
    M range).
  • Validation Criteria: A distinct "peak-at-425nm / trough-at-390nm" signature confirms direct heme coordination.

Phase 2: Functional Efficacy (Antifungal Susceptibility)

Phenotypic screening is conducted using the Broth Microdilution Method , strictly adhering to CLSI M27-A3 guidelines. This is the regulatory gold standard for yeast (e.g., Candida albicans).

Protocol: CLSI M27-A3 Microdilution

Materials:

  • Medium: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0. Note: Unbuffered media causes pH shifts that alter imidazole ionization and potency.

  • Plates: 96-well U-bottom polystyrene plates (untreated).[2]

  • Inoculum: C. albicans adjusted to

    
     to 
    
    
    
    CFU/mL.

Step-by-Step:

  • Compound Prep: Prepare 100x stock solutions in DMSO.

  • Dilution: Perform serial 2-fold dilutions in RPMI 1640 across the plate (Range: 64 µg/mL to 0.125 µg/mL).

    • Self-Validation: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Inoculation: Add 100 µL of inoculum to each well.

  • Incubation: 35°C for 24–48 hours (species dependent).

  • Readout: Visual or spectrophotometric (530 nm).

    • Endpoint (MIC): The lowest concentration showing 50% inhibition (prominent reduction in turbidity) compared to the growth control.

Data Presentation Table:

Compound IDR1 (Phenyl)R2 (Azole N1)MIC (

g/mL)
Interpretation
IMZ-001 2,4-ClMethyl0.5Potent
IMZ-002 HMethyl>64Inactive
Fluconazole (Control)-0.25Reference

Phase 3: Safety & Selectivity (Cytotoxicity Profiling)

Imidazoles are prone to hepatotoxicity (e.g., ketoconazole-induced liver injury). You must determine the Selectivity Index (SI) :


.
Protocol: MTT Assay on HepG2 Cells

Materials:

  • Cell Line: HepG2 (Human hepatocellular carcinoma).[3]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2-5-diphenyltetrazolium bromide).

Step-by-Step:

  • Seeding: Seed HepG2 cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with imidazole derivatives (0.1 – 100 µM) for 24 hours.

  • MTT Addition: Add MTT (0.5 mg/mL final conc) and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate media; add DMSO to dissolve purple formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

  • Calculation: Calculate

    
     (Cytotoxic Concentration 50%).
    

Mechanism of Action Diagram:

Mechanism Ligand Imidazole Derivative (Free Base) Target Fungal CYP51 (Heme Iron) Ligand->Target High Affinity (N3 Coordination) OffTarget Human CYP3A4 (Heme Iron) Ligand->OffTarget Low Affinity (Ideally) Effect1 Ergosterol Depletion (Membrane Failure) Target->Effect1 Inhibition Effect2 Metabolic Inhibition (Drug-Drug Interactions) OffTarget->Effect2 Inhibition

Figure 2: Dual-binding pathways.[4] The goal is to maximize the green path (Fungal CYP51) while minimizing the red path (Human CYP3A4).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[5][6] CLSI document M27-A3.[2][5][6]

  • Schenkman, J. B., Remmer, H., & Estabrook, R. W. (1967). Spectral studies of drug interaction with hepatic microsomal cytochrome.[7] Molecular Pharmacology.[4] (Foundational text on Type II binding spectra).

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

  • OECD. (2015).[8] Test No. 442C: In Chemico Skin Sensitisation.[8] (Relevant for imidazole sensitization potential).[4][9]

  • Vanden Bossche, H., et al. (1989). P450 inhibitors of use in medical treatment: focus on mechanisms of action. FASEB Journal.

Sources

high-resolution mass spectrometry of synthesized imidazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Profiling of Synthesized Imidazole Derivatives

Subtitle: Structural Elucidation, Regioisomer Differentiation, and Impurity Profiling using UHPLC-Q-TOF/Orbitrap Systems.

Abstract

This application note details a robust protocol for the characterization of synthesized imidazole derivatives using High-Resolution Mass Spectrometry (HRMS). Imidazole rings are ubiquitous pharmacophores in medicinal chemistry (e.g., antifungals, anticancer agents), yet their synthesis often yields complex mixtures of regioisomers (specifically 1,4- vs. 1,5-disubstituted variants) and stubborn byproducts. This guide provides a self-validating workflow for confirming elemental composition, elucidating fragmentation mechanisms (Retro-Diels-Alder pathways), and differentiating isomers using ESI-HRMS.

Introduction & Scientific Rationale

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms: the "pyrrole-like" N-1 (proton donor) and the "pyridine-like" N-3 (proton acceptor). This amphoteric nature makes Electrospray Ionization (ESI) in positive mode (


) the method of choice, as the basic N-3 atom (

) readily accepts protons under acidic conditions.

Critical Challenges in Imidazole Synthesis:

  • Regioisomerism: Cyclization reactions often produce both 1,4- and 1,5-disubstituted isomers. These have identical exact masses but distinct biological activities and dipole moments.

  • Fragmentation Complexity: Unlike simple aliphatics, imidazoles undergo specific ring-opening fragmentations (e.g., loss of HCN or nitriles) that require high-resolution data to assign confidently.

This protocol leverages Exact Mass (to within 5 ppm) and Isotopic Fine Structure to validate the synthesized product against theoretical predictions.

Experimental Design & Workflow

The analytical strategy follows a linear progression from crude synthesis mixture to structural confirmation.

Visual 1: Analytical Workflow Logic

Figure 1: Step-by-step decision tree for analyzing synthesized imidazole compounds.

ImidazoleWorkflow Start Crude Synthesis Mixture Prep Sample Dilution (MeOH:H2O + 0.1% FA) Start->Prep Sep UHPLC Separation (C18 Column) Prep->Sep Ion ESI(+) Ionization [M+H]+ Formation Sep->Ion MS1 Full Scan MS (m/z 100-1000) Ion->MS1 Filter Mass Accuracy Check (< 5 ppm?) MS1->Filter Filter->Prep Fail (Recalibrate/Reprep) MS2 Targeted MS/MS (NCE 20-40 eV) Filter->MS2 Pass Frag Fragmentation Analysis (HCN Loss / RDA) MS2->Frag Iso Isomer Differentiation (RT & Fragment Ratios) Frag->Iso Final Structure Confirmed Iso->Final

Detailed Protocols

Protocol A: Sample Preparation

Objective: Maximize ionization efficiency while preventing detector saturation.

  • Stock Solution: Dissolve 1 mg of the synthesized compound in 1 mL of HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Sonicate for 5 minutes.

  • Working Solution: Dilute the stock 1:100 with 0.1% Formic Acid in 50:50 Water:MeOH .

    • Rationale: The addition of formic acid lowers the pH, ensuring the N-3 nitrogen is fully protonated (

      
      ), significantly increasing sensitivity in ESI(+).
      
  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove synthetic precipitates (catalysts, salts).

Protocol B: UHPLC-HRMS Acquisition

System Suitability: Use a standard C18 column. HILIC is reserved for highly polar, water-soluble imidazole derivatives (e.g., histidine analogs).

Table 1: Chromatographic Conditions

ParameterSettingRationale
Column C18 (2.1 x 100 mm, 1.7 µm)Standard RP stationary phase for moderately polar heterocycles.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Flow Rate 0.3 - 0.4 mL/minOptimal for ESI plume stability.
Column Temp 40°CReduces backpressure; improves peak shape.

Gradient Profile:

  • 0-1 min: 5% B (Isocratic hold for polar impurities)

  • 1-10 min: 5%

    
     95% B (Linear gradient)
    
  • 10-12 min: 95% B (Wash)

  • 12.1 min: 5% B (Re-equilibration)

Table 2: Mass Spectrometry Parameters (Q-TOF/Orbitrap)

ParameterSettingRationale
Source ESI Positive (+)Imidazoles are basic; negative mode is rarely sensitive.
Capillary Voltage 3.5 kVStandard for stable spray.
Mass Range m/z 50 - 1000Covers precursor and low-mass fragments (HCN adducts).
Collision Energy Stepped (15, 30, 45 eV)Ensures generation of both precursor ions and rich fragment spectra.
Resolution > 30,000 FWHMRequired to distinguish isobars and confirm elemental formula.

Data Analysis & Interpretation

Mass Accuracy & Elemental Composition

For a synthesized imidazole


, the observed mass must be within 

ppm of the theoretical

mass.
  • Validation: If the synthesized molecule contains Chlorine or Bromine (common in imidazole drug synthesis), check the isotopic pattern.

    • Cl: M and M+2 peaks in a 3:1 ratio.

    • Br: M and M+2 peaks in a 1:1 ratio.

Fragmentation Logic (Structural Elucidation)

Imidazoles exhibit a "fingerprint" fragmentation pathway. The ring cleavage often follows a Retro-Diels-Alder (RDA) mechanism or the expulsion of small nitriles.

Key Diagnostic Fragments:

  • Loss of HCN (27.0109 Da): Characteristic of the imidazole ring cleavage.

  • Loss of R-CN: If the imidazole is substituted at the C-2 position, fragmentation may expel the nitrile of the substituent.

  • Loss of CO (27.9949 Da): Observed if the imidazole is an intermediate containing carbonyls (e.g., amides).

Visual 2: Imidazole Fragmentation Pathway

Figure 2: Common ESI(+) fragmentation mechanism for a generic substituted imidazole.[1]

Fragmentation Precursor Precursor [M+H]+ (Intact Ring) Intermed Ring Opening Intermediate Precursor->Intermed CID Energy Frag3 Side Chain Loss [M+H - R]+ Precursor->Frag3 Cleavage of labile R-group Frag1 Product Ion A [M+H - HCN]+ Intermed->Frag1 Loss of HCN (27 Da) Frag2 Product Ion B [M+H - R-CN]+ Intermed->Frag2 Loss of Nitrile (Substituent dependent)

Differentiating 1,4- vs. 1,5-Regioisomers

This is the most difficult aspect of imidazole synthesis.

  • Chromatography: 1,5-disubstituted imidazoles typically have a larger dipole moment and may elute earlier on C18 columns compared to the more planar/symmetric 1,4-isomers, though this depends on the specific R-groups [1].

  • MS/MS Ratio: While fragments are often identical, their intensities differ. The steric strain in 1,5-isomers often leads to lower stability and higher abundance of fragment ions relative to the parent ion at lower collision energies compared to the 1,4-isomer [2].

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Signal (ESI+) pH too high; N-3 not protonated.Ensure mobile phase contains 0.1% Formic Acid. Check pH < 4.
Signal Saturation Concentration too high.Dilute sample 1:10 or 1:100. ESI dynamic range is limited (

).
Broad Peaks Isomer co-elution or basic interaction.Use a column with better end-capping (high carbon load) or switch to HILIC for polar imidazoles.
Mass Shift (>10 ppm) Space charge effects or poor calibration.Recalibrate MS with external standard (e.g., NaCsI or commercial tune mix).

References

  • MDPI. (2020). An Improved and Updated Method for the Determination of Imidazole Compounds. Available at: [Link]

  • Oresmaa, L., et al. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes... allowing two regioisomers to be distinguished. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • NIST Chemistry WebBook. Imidazole Mass Spectrum. Available at: [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

developing assays for β-catenin inhibition using 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-WNT-042

From Target Engagement to Functional Suppression

Abstract

The Wnt/


-catenin signaling pathway is a premier target in oncology, yet developing small molecule inhibitors (SMIs) remains challenging due to the "undruggable" nature of the 

-catenin protein-protein interaction (PPI) surface. This guide details the assay development pipeline for 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine (hereafter referred to as IPE ), a candidate imidazole-based pharmacophore. While imidazole-phenyl-sulfonamides have recently shown promise in targeting the

-catenin Armadillo Repeat Domain (ARD), this protocol focuses on validating the ethanamine variant for direct target engagement, transcriptional suppression, and nuclear exclusion.

Mechanism of Action & Assay Strategy

The Biological Context

Canonical Wnt signaling relies on the accumulation of


-catenin and its subsequent translocation to the nucleus. Once nuclear, it binds TCF/LEF transcription factors to drive oncogenes like c-Myc and Cyclin D1.

IPE is hypothesized to act via one of two mechanisms common to imidazole-based scaffolds:

  • Direct ARD Binding: Steric hindrance of the TCF4 binding pocket (Lys508 hotspot).

  • Destruction Complex Stabilization: Preventing the dissociation of the destruction complex, thereby promoting

    
    -catenin phosphorylation and ubiquitin-mediated proteolysis.
    
Strategic Workflow

To validate IPE, we must move beyond simple phenotypic observation to prove causality.

  • Biophysical Validation: Cellular Thermal Shift Assay (CETSA).

  • Transcriptional Readout: TCF/LEF Luciferase Reporter (TOPFlash).

  • Mechanistic Confirmation: Nuclear/Cytoplasmic Fractionation.

Wntpathway cluster_nucleus Nuclear Compartment Wnt Wnt Ligand Friz Frizzled/LRP Wnt->Friz Activates Dvl Dishevelled Friz->Dvl Recruits Destruct Destruction Complex (Axin/APC/GSK3β) Dvl->Destruct Inhibits bCat β-Catenin (Cytosolic) Destruct->bCat Degrades (Default) Nucl Nucleus bCat->Nucl Translocation TCF TCF/LEF bCat->TCF Binds IPE IPE (Inhibitor) IPE->bCat Stabilizes (CETSA) Blocks Translocation IPE->TCF Disrupts Interaction? Gene Target Genes (c-Myc, Cyclin D1) TCF->Gene Transcription

Figure 1: Wnt Signaling Pathway illustrating potential intervention points for IPE. The compound may prevent nuclear translocation or disrupt the TCF interaction.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Determine if IPE physically binds


-catenin in live cells.
Principle:  Ligand binding stabilizes proteins, increasing their melting temperature (

).[1] If IPE binds

-catenin, the protein will remain soluble at higher temperatures compared to DMSO controls.
Materials
  • Cell Line: HEK293T or HCT116 (Constitutively active Wnt).

  • Compound: IPE (dissolved in DMSO to 10 mM stock).

  • Detection:

    
    -catenin Rabbit mAb (Cell Signaling Tech #8480).
    
Step-by-Step Methodology
  • Seeding: Plate HCT116 cells in 6-well plates (

    
     cells/well). Incubate 24h.
    
  • Treatment:

    • Treat with 10

      
      M IPE  or 0.1% DMSO  (Vehicle) for 2 hours.
      
    • Note: Short incubation prevents expression changes; we only want to measure physical binding.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Split cell suspension into 8 PCR tubes (

    
     each).
    
  • Thermal Challenge:

    • Using a gradient PCR cycler, heat tubes to: 37, 40, 43, 46, 49, 52, 55, 58°C for 3 minutes .

    • Cool immediately to 25°C for 3 minutes.

  • Lysis: Add

    
     Lysis Buffer (0.4% NP-40) to each tube. Freeze-thaw x3 (Liquid 
    
    
    
    / 25°C water bath) to lyse.
  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant (soluble fraction).

  • Western Blot: Run supernatants on SDS-PAGE. Blot for

    
    -catenin.[2][3][4][5][6]
    
Expected Data & Analysis

Quantify band intensity. Plot "Fraction Soluble" vs. "Temperature."

Temperature (°C)DMSO (Soluble %)IPE (Soluble %)Result
37100100Baseline
466085Stabilization
492065Max Shift
52530Tail
  • Calculation: Calculate

    
    . A shift of 
    
    
    
    C indicates significant target engagement.

Protocol B: TOPFlash/FOPFlash Reporter Assay

Objective: Quantify the functional inhibition of


-catenin/TCF transcriptional activity.
Principle:  TOPFlash contains TCF binding sites upstream of Firefly Luciferase. FOPFlash contains mutated sites (negative control).
Materials
  • Plasmids: M50 Super 8x TOPFlash (Addgene #12456) and M51 Super 8x FOPFlash.

  • Internal Control: pRL-TK (Renilla Luciferase) for normalization.

  • Reagent: Dual-Glo® Luciferase Assay System (Promega).

Step-by-Step Methodology
  • Transfection:

    • Plate HEK293T cells in white-walled 96-well plates (

      
       cells/well).
      
    • Co-transfect TOPFlash (100ng) + pRL-TK (10ng) using Lipofectamine.

    • Stimulation: If using HEK293T (low basal Wnt), add Wnt3a conditioned media (50%) 6h post-transfection. If using HCT116, no stimulation needed.

  • Compound Treatment:

    • 24h post-transfection, treat cells with IPE (0.1, 0.5, 1, 5, 10, 50

      
      M).
      
    • Include DMSO control and a known inhibitor (e.g., ICG-001) as positive control.

  • Incubation: Incubate for 18–24 hours.

  • Readout:

    • Add Dual-Glo Reagent (measures Firefly). Read Luminescence.

    • Add Stop & Glo Reagent (measures Renilla). Read Luminescence.

Data Processing[3][7]
  • Normalize: Divide Firefly signal by Renilla signal (

    
    ) to account for cell viability/transfection efficiency.
    
  • Specificity Check: Ensure FOPFlash signal is unchanged by IPE. If FOPFlash decreases, IPE is likely a general transcription inhibitor or cytotoxic, not a specific Wnt inhibitor.

  • IC50 Calculation:

Table: Representative Inhibition Data

Compound Conc.[6][7][8][9][10] (

M)
Renilla (RLU)Firefly (RLU)Normalized Ratio% Inhibition
DMSO (0)50,0001,200,00024.00%
IPE (1.0)49,5001,100,00022.27.5%
IPE (10.0)48,000600,00012.548%
IPE (50.0)45,000120,0002.689%

Protocol C: Nuclear Fractionation

Objective: Determine if IPE blocks


-catenin nuclear entry.
Step-by-Step Methodology
  • Culture: Grow HCT116 cells to 80% confluence.

  • Treat: Apply 25

    
    M IPE  for 12 hours.
    
  • Fractionation: Use a commercial kit (e.g., NE-PER™) or hypotonic lysis.

    • Cytoplasmic Lysis: Buffer A (10mM HEPES, 1.5mM MgCl2, 10mM KCl, 0.05% NP-40). Spin 5 min @ 3000g. Supernatant = Cytoplasm.

    • Nuclear Lysis: Resuspend pellet in Buffer B (20mM HEPES, 1.5mM MgCl2, 420mM NaCl, 0.2mM EDTA, 25% Glycerol). Sonicate and spin 10 min @ 14000g. Supernatant = Nucleus.

  • Western Blot Markers:

    • 
      -catenin:  Target.
      
    • Lamin B1 / Histone H3: Nuclear Loading Control.

    • GAPDH / Tubulin: Cytoplasmic Loading Control.

Interpretation
  • Vehicle: Strong

    
    -catenin band in Nuclear fraction.
    
  • IPE Treated: If Nuclear band fades and Cytoplasmic band increases (or total protein decreases), IPE prevents translocation or promotes degradation.

Experimental Workflow Diagram

Workflow cluster_assays Parallel Validation Streams Start Compound IPE Cells HCT116 / HEK293T Start->Cells Treat CETSA CETSA (Thermal Shift) Cells->CETSA 2h Treatment TOP TOPFlash (Luciferase) Cells->TOP 24h Treatment WB Nuclear Fractionation Cells->WB 12h Treatment Result1 Target Engagement (Tm Shift) CETSA->Result1 Result2 IC50 Value (Transcriptional) TOP->Result2 Result3 Localization (Nuc vs Cyto) WB->Result3

Figure 2: Parallel workflow for validating IPE. Short exposure is used for binding (CETSA), while longer exposures assess functional outcomes.

References

  • Nusse, R. & Clevers, H. (2017). Wnt/

    
    -Catenin Signaling, Disease, and Emerging Therapeutic Modalities.[11] Cell, 169(6), 985-999. Link
    
  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][6][12][13][14] Nature Protocols, 9, 2100–2122. Link

  • Veeman, M. T. et al. (2003). Zebrafish prickle, a modulator of noncanonical Wnt/Fz signaling, regulates gastrulation movements. Current Biology (Referencing TOPFlash methodology), 13(8), 680-685. Link

  • Puxeddu, M. et al. (2024). Development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of

    
    -Catenin.[5] Journal of Medicinal Chemistry. (Relevant structural analog context). Link
    

Sources

Application Note: N-Arylation of Imidazole with p-Haloacetophenones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the N-arylation of imidazole with p-haloacetophenones . It synthesizes mechanistic insights with practical, robust methodologies.

Executive Summary & Strategic Analysis

The N-arylation of imidazole is a cornerstone transformation in the synthesis of antifungal agents (e.g., ketoconazole), enzyme inhibitors, and ionic liquids. When the coupling partner is a p-haloacetophenone , the reaction landscape is uniquely defined by the para-acetyl group .

This electron-withdrawing group (EWG) creates a dichotomy in reactivity:

  • Activation for SNAr: The carbonyl activates the ring for Nucleophilic Aromatic Substitution, particularly for p-fluoro and p-chloro substrates.

  • Handle for Metal Catalysis: For p-bromo and p-iodo substrates, the C-X bond strength necessitates transition metal catalysis (Copper or Palladium).

This guide provides three distinct protocols tailored to the specific halogen and project constraints.

Decision Matrix: Protocol Selection

Use the following logic to select the optimal experimental path.

ProtocolSelection Start Starting Material: 4-Haloacetophenone Halogen Identify Halogen (X) Start->Halogen Fluoro X = Fluorine (F) Halogen->Fluoro Chloro X = Chlorine (Cl) Halogen->Chloro BromoIodo X = Bromine (Br) / Iodine (I) Halogen->BromoIodo ProtA PROTOCOL A: Metal-Free S_NAr (Base/Heat) Fluoro->ProtA High Reactivity Decision1 Is Cost/Green Chem a Priority? Chloro->Decision1 ProtB PROTOCOL B: Cu-Catalyzed (Ullmann) (CuI/Ligand) BromoIodo->ProtB Standard ProtC PROTOCOL C: Pd-Catalyzed (Buchwald) (Pd/Phosphine) BromoIodo->ProtC Difficult Substrates Decision1->ProtA Yes (High Temp) Decision1->ProtC No (High Yield)

Figure 1: Decision tree for selecting the optimal N-arylation protocol based on halogen reactivity and experimental priorities.

Mechanistic Expertise & Causality

The "Halogen Effect" in p-Haloacetophenones

The success of your reaction depends on matching the mechanism to the C-X bond properties.

FeatureSNAr (Metal-Free)Ullmann (Copper)Buchwald-Hartwig (Palladium)
Primary Substrate p-Fluoro > p-Chlorop-Iodo > p-Bromop-Chloro > p-Bromo > p-Triflates
Rate Limiting Step Nucleophilic attack (Meisenheimer complex)Oxidative Addition to Cu(I)Oxidative Addition to Pd(0)
Key Variable Electrophilicity of C-X carbonC-X Bond Dissociation EnergyLigand Sterics/Electronics
p-Acetyl Role Critical: Stabilizes negative charge in intermediate.Minor: Electronic effect on oxidative addition.Minor: Electronic effect on oxidative addition.
Why Metal-Free Works for p-Fluoro

The high electronegativity of fluorine creates a strong dipole, making the C-F carbon highly susceptible to nucleophilic attack by the imidazole nitrogen. The para-acetyl group stabilizes the resulting Meisenheimer complex via resonance. Do not waste metal catalysts on 4-fluoroacetophenone.

The Imidazole Inhibition Factor (Pd-Catalysis)

Imidazoles are potent σ-donors and can poison Palladium catalysts by displacing phosphine ligands or blocking coordination sites.

  • Solution: In Protocol C, we utilize a pre-activation step or bulky biaryl phosphine ligands (e.g., BrettPhos, XPhos) that prevent imidazole from shutting down the catalytic cycle [8].

Experimental Protocols

PROTOCOL A: Metal-Free SNAr (Green & Cost-Effective)

Best for: 4-Fluoroacetophenone (High Yield), 4-Chloroacetophenone (Moderate Yield). Mechanism: Nucleophilic Aromatic Substitution.

Materials
  • Substrate: 4-Fluoroacetophenone (1.0 equiv)

  • Nucleophile: Imidazole (1.2 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) - Must be anhydrous/finely ground.

  • Solvent: DMF or DMSO (0.5 M concentration)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, add Imidazole (1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvation: Add DMF (N,N-Dimethylformamide). Note: DMSO can be used for higher temperatures (>120°C) if the reaction is sluggish.

  • Addition: Add 4-Fluoroacetophenone (1.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 100°C (for Fluoro) or 130°C (for Chloro). Stir vigorously for 12–16 hours.

    • Monitoring: TLC (Ethyl Acetate/Hexane 1:1). The product is usually more polar than the starting ketone.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume). The product often precipitates.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.

PROTOCOL B: Copper-Catalyzed Ullmann Coupling (Robust Standard)

Best for: 4-Bromoacetophenone, 4-Iodoacetophenone. Mechanism: Cu(I)/Cu(III) Catalytic Cycle.

Materials
  • Substrate: 4-Bromoacetophenone (1.0 equiv)

  • Nucleophile: Imidazole (1.5 equiv)

  • Catalyst: CuI (10 mol%)[2]

  • Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline (20 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)[1][2]

  • Solvent: DMSO or DMF (degassed)

Step-by-Step Procedure
  • Catalyst Pre-complexation (Optional but Recommended): Stir CuI and L-Proline in the solvent for 10 minutes under Argon to form the active catalytic species.

  • Loading: Add Imidazole, 4-Bromoacetophenone, and Base to the reaction vessel.

  • Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen inhibits the Ullmann reaction by oxidizing Cu(I) to inactive Cu(II).

  • Reaction: Heat to 110°C for 24 hours.

  • Workup: Dilute with Ethyl Acetate. Filter through a pad of Celite to remove copper salts.

  • Extraction: Wash the filtrate with water (to remove DMSO/DMF) and brine.

  • Purification: Column chromatography (SiO₂, Hexane/EtOAc gradient).

PROTOCOL C: Palladium-Catalyzed Buchwald-Hartwig (High Performance)

Best for: 4-Chloroacetophenone (when SNAr fails), sterically hindered imidazoles. Mechanism: Pd(0)/Pd(II) Catalytic Cycle.[3][4]

Materials
  • Substrate: 4-Chloroacetophenone (1.0 equiv)

  • Nucleophile: Imidazole (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂[1]

  • Ligand: XPhos or BrettPhos (2–4 mol%)

  • Base: NaOtBu or K₃PO₄ (1.5 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure
  • Pre-activation (CRITICAL): In a separate vial, mix Pd₂(dba)₃ and the Phosphine Ligand in a small amount of solvent. Heat at 60°C for 5 minutes. This ensures ligand binding before the imidazole can coordinate to the Palladium.

  • Main Vessel: Add Imidazole, 4-Chloroacetophenone, and Base to the main reaction vessel.

  • Combination: Transfer the pre-activated catalyst solution to the main vessel via syringe.

  • Reaction: Heat to 100°C for 4–12 hours under Argon.

  • Workup: Filter through Celite. Concentrate the filtrate.

  • Purification: Flash Chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete reaction; Temperature too low.Increase Temp to 140°C; Switch solvent to DMSO; Ensure K₂CO₃ is anhydrous.
Blue/Green Color (Protocol B) Oxidation of Cu(I) to Cu(II).Improve degassing (Argon sparging); Check seal integrity.
No Reaction (Protocol C) Catalyst poisoning by imidazole.Must pre-mix Pd and Ligand; Increase Ligand:Pd ratio to 2:1 or higher.
Regioisomers N1 vs N3 selectivity (for substituted imidazoles).Sterics usually favor the less hindered Nitrogen. Lower temperature may improve selectivity.

Visualizing the Mechanism

The following diagram contrasts the SNAr pathway (Protocol A) with the Metal-Catalyzed pathway (Protocol B/C).

ReactionMechanism SM 4-Haloacetophenone + Imidazole SNAr_Start Path A: S_NAr (X = F, Cl) SM->SNAr_Start Metal_Start Path B: Metal Cat. (X = Br, I, Cl) SM->Metal_Start Meisenheimer Meisenheimer Complex (Stabilized by Acetyl) SNAr_Start->Meisenheimer Nucleophilic Attack Product_A N-Aryl Imidazole Meisenheimer->Product_A Loss of X- OxAdd Oxidative Addition (M to C-X) Metal_Start->OxAdd LigEx Ligand Exchange (Coordination of Imidazole) OxAdd->LigEx RedElim Reductive Elimination (C-N Bond Formation) LigEx->RedElim Product_B N-Aryl Imidazole RedElim->Product_B

Figure 2: Mechanistic divergence between Metal-Free SNAr (top) and Metal-Catalyzed Cross-Coupling (bottom).

References

  • Ullmann Reaction Overview: Sambiagio, C., et al. "Copper-catalysed N-arylation of nitrogen nucleophiles." Chemical Society Reviews, 2014. Link

  • SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. "Kinetics of the reaction of 4-substituted-1-chloro-2-nitrobenzenes with piperidine." Chemical Reviews, 1951. Link

  • Copper-Catalyzed Protocols: Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles."[5] Journal of Organic Chemistry, 2004.[5] Link

  • Palladium Inhibition: Altman, R. A., & Buchwald, S. L. "Pd-Catalyzed N-Arylation of Imidazoles." Organic Letters, 2006.[5] Link

  • Green Chemistry (Metal Free): Zhu, L., et al.[5] "A copper-catalyzed N-arylation reaction of imidazole proceeds under very mild conditions."[1][5] Journal of Organic Chemistry, 2009.[5] (Note: Contrasts metal-free vs mild metal conditions). Link

  • BenchChem Protocols: "Copper-Catalyzed N-Arylation of Imidazoles." BenchChem Application Notes. Link

  • Ligand Effects: Surry, D. S., & Buchwald, S. L.[5] "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.[6] Link

  • Inhibition Mechanism: Ohnmacht, S. A., et al. "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles." NIH/PMC, 2012. Link

Sources

Application Note: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine as a Privileged Scaffold for Heme-Coordinating Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine in Drug Development Document Type: Advanced Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Chemists, and Lead Optimization Scientists

Executive Summary

1-[4-(1H-imidazol-1-yl)phenyl]ethanamine (CAS: 704877-65-6 ) is a high-value chiral building block used in the synthesis of non-steroidal inhibitors of heme-containing enzymes. Its structural architecture combines a heme-coordinating imidazole motif with a hydrophobic phenyl linker and a chiral ethylamine handle, making it an ideal pharmacophore for targeting Cytochrome P450 enzymes (CYP17A1, CYP19A1) and Indoleamine 2,3-dioxygenase 1 (IDO1) .

This guide details the mechanistic rationale for using this scaffold, provides a validated synthesis protocol via reductive amination, and outlines a self-validating spectral binding assay to confirm target engagement.

Chemical Identity & Properties

PropertyDetail
Chemical Name 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
CAS Number 704877-65-6
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Key Functional Groups Imidazole (Heme ligand), Primary Amine (Derivatization point), Chiral Center (C1 of ethyl group)
Primary Application Synthesis of CYP17A1 (17,20-lyase) and IDO1 inhibitors for oncology.[1][2]

Mechanistic Rationale: The "Anchor and Linker" Strategy

The efficacy of drugs derived from this amine relies on a dual-binding mechanism. In drug design, this molecule serves as a "fragment-based" lead that addresses two critical requirements for enzyme inhibition:

  • The "Anchor" (Imidazole): The sp²-hybridized nitrogen (N3) of the imidazole ring acts as a strong

    
    -donor ligand to the Ferric (
    
    
    
    ) ion within the enzyme's heme cofactor. This coordination displaces the native water molecule or molecular oxygen, locking the enzyme in an inactive state.
  • The "Linker" (Phenyl-Ethylamine): The rigid phenyl ring spans the hydrophobic access channel of the enzyme. The chiral ethylamine tail provides a vector for extending the molecule into specific polar pockets (e.g., Asp/Glu residues), allowing for the introduction of selectivity-enhancing groups (amides, ureas, or sulfonamides).

DOT Diagram: Mechanism of Action (Heme Coordination)

MOA Compound 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine Imidazole Imidazole Moiety (Sigma Donor) Compound->Imidazole Contains Linker Phenyl-Ethylamine (Hydrophobic Spacer) Compound->Linker Contains Heme Heme Iron (Fe3+) Imidazole->Heme Coordination Bond (Type II Binding) Pocket Hydrophobic Access Channel Linker->Pocket Pi-Stacking / Van der Waals Target Target Enzyme (CYP17A1 / IDO1) Heme->Target Catalytic Core Pocket->Target Substrate Entry

Caption: Logical flow of the compound's binding mechanism. The imidazole anchors to the catalytic iron, while the linker occupies the substrate channel to block entry.

Validated Synthesis Protocol

This protocol describes the synthesis of the scaffold starting from 4-fluoroacetophenone. The process involves a nucleophilic aromatic substitution (


) followed by a reductive amination.
Reagents Required[1][2][3][4][5][6]
  • Precursors: 4-Fluoroacetophenone, Imidazole, Ammonium Acetate.

  • Solvents: DMSO (anhydrous), Methanol.

  • Catalysts/Bases: Potassium Carbonate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ).
  • Purification: Dichloromethane (DCM), HCl (1M), NaOH (1M).

Step-by-Step Methodology
Step 1: Synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone (Ketone Intermediate)
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoroacetophenone (1.0 eq) and imidazole (1.2 eq) in anhydrous DMSO.

  • Base Addition: Add

    
      (2.0 eq) to the solution.
    
  • Reaction: Heat the mixture to 100°C for 12–16 hours under nitrogen atmosphere.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting fluoride should disappear, and a more polar spot (imidazole adduct) should appear.

  • Workup: Cool to room temperature. Pour into ice-water (10x volume). The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc, dry over

    
    , and concentrate.
    
Step 2: Reductive Amination to 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
  • Imine Formation: Dissolve the ketone intermediate (from Step 1) in Methanol (0.5 M concentration). Add Ammonium Acetate (10.0 eq). Stir at room temperature for 2 hours to form the imine in situ.

  • Reduction: Cool the solution to 0°C. Carefully add

    
      (1.5 eq) portion-wise.
    
    • Caution: This step releases small amounts of HCN/H2 gas; perform in a well-ventilated fume hood.

  • Completion: Allow to warm to room temperature and stir for 12 hours.

  • Quenching: Quench with 1M HCl until pH < 2 (destroys excess hydride and hydrolyzes borate complexes). Stir for 30 mins.

  • Isolation: Basify with 1M NaOH to pH > 10. Extract with DCM (3x). The amine product will be in the organic layer.

  • Purification: Dry organic layer over

    
    . Evaporate solvent. Purify via flash chromatography (DCM/MeOH/NH4OH gradient) if high purity (>98%) is required for biological assays.
    

Biological Validation: Type II Binding Assay

To confirm the synthesized compound functions as a heme-coordinator, a spectral binding assay is required. This assay is self-validating: a specific spectral shift only occurs if the imidazole successfully binds the heme iron.

Protocol
  • Enzyme Preparation: Dilute recombinant CYP17A1 (or target CYP) to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Baseline Scan: Record the UV-Vis absorption spectrum (350–500 nm) of the enzyme solution.

  • Titration: Add the test compound (dissolved in DMSO) in stepwise increments (0.1 µM to 10 µM). Keep DMSO concentration < 1%.

  • Difference Spectrum: Subtract the baseline spectrum from the compound-treated spectrum.

  • Data Analysis:

    • Success Criteria: Observation of a Type II difference spectrum characterized by a peak at ~425–435 nm (low-spin complex) and a trough at ~390–410 nm (loss of high-spin state).

    • Calculation: Plot the change in absorbance (

      
      ) vs. concentration to determine the spectral dissociation constant (
      
      
      
      ).
DOT Diagram: Experimental Workflow

Workflow Start Start: 4-Fluoroacetophenone Step1 Step 1: SnAr Reaction (Formation of Imidazole-Ketone) Start->Step1 + Imidazole, K2CO3, 100°C Step2 Step 2: Reductive Amination (Ketone -> Chiral Amine) Step1->Step2 + NH4OAc, NaBH3CN QC QC: NMR & LC-MS (Confirm Identity) Step2->QC Assay Validation: Type II Binding Assay (Confirm Heme Coordination) QC->Assay If Purity > 95%

Caption: Synthesis and validation workflow for the 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine scaffold.

References

  • Heme-Binding Mechanisms: Ortiz de Montellano, P. R. (2005). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer.

  • Synthesis of Imidazole-Phenyl Derivatives: Li, J., et al. (2024).[1][2] "Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of cancer cells." PubMed Central.

  • CYP17A1 Inhibitor Design: DeVore, N. M., & Scott, E. E. (2012). "Structures of cytochrome P450 17A1 with prostate cancer drugs abiraterone and TOK-001." Nature.

  • Product Verification: Sigma-Aldrich Product Entry for 1-[4-(1H-imidazol-1-yl)phenyl]methanamine (Analogous Scaffold).

Sources

Troubleshooting & Optimization

improving yield in 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Optimization for 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Diagnostic Approach

Welcome to the Process Optimization Support Center. You have reported suboptimal yields in the synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine . This molecule presents a "double-trouble" functionality: an acid-sensitive/coordinating imidazole ring and a primary amine capable of dimerization.

Our diagnostic analysis suggests your yield losses likely occur at three critical bottlenecks:

  • The Coupling Junction: Incomplete conversion of the aryl halide to the imidazole intermediate.

  • The Reductive Amination Trap: Formation of secondary amine dimers during the ketone-to-amine conversion.

  • The Amphoteric Workup: Loss of product into the aqueous phase due to the high polarity of the imidazole-amine scaffold.

Below is your customized troubleshooting guide.

Module 1: The C-N Coupling (Building the Core)

Target Intermediate: 1-[4-(1H-imidazol-1-yl)phenyl]ethanone Common Issue: Low conversion, "tar" formation, or copper contamination.

Diagnostic Protocol

The standard Ullmann coupling (Cu/Heat) often fails to reach >60% yield due to catalyst deactivation or harsh thermal conditions. The S_NAr approach is superior if you can afford the fluoro-precursor.

Option A: The High-Yield S_NAr Route (Recommended)
  • Substrate: 4-Fluoroacetophenone (CAS: 403-42-9)

  • Reagent: Imidazole (1.2 equiv), K₂CO₃ (2.0 equiv)

  • Solvent: DMSO or DMF (Dry)

  • Temp: 100–120 °C

  • Why it works: The para-acetyl group is strongly electron-withdrawing, activating the fluorine for nucleophilic aromatic substitution. This avoids transition metals entirely.

Option B: The Modified Ullmann Route (If using Bromo-substrate)

If you must use 4-Bromoacetophenone:

  • Catalyst: CuI (10 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or L-Proline (20 mol%).

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: DMSO, 110 °C.

  • Why it works: The diamine ligand stabilizes the Cu(I) species, preventing disproportionation and allowing the reaction to proceed at lower temperatures, reducing tar formation.

Troubleshooting Table: Coupling Step
SymptomRoot CauseCorrective Action
Black Precipitate Cu(0) formation (Catalyst death).Add 20 mol% Ligand (DMEDA or Phenanthroline). Degas solvent thoroughly.
Incomplete Conversion Water in solvent (kills S_NAr).Dry DMSO over 4Å sieves. Ensure K₂CO₃ is anhydrous.
"Muddy" Workup Emulsion formed by imidazole.[1]Do not wash with simple water. Use Brine/EDTA wash to sequester Copper and break emulsions.

Module 2: The Amine Formation (The Yield Killer)

Target: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine Critical Failure: Dimerization (Secondary Amine Formation).

The Mechanism of Failure

During reductive amination, the formed primary amine product is more nucleophilic than the ammonia source. It attacks the remaining ketone, forming a Schiff base that reduces to a secondary amine dimer (Impurity B in diagram below).

Optimized Protocol: The Titanium-Mediated Reductive Amination

To maximize primary amine yield, we must "lock" the imine before reduction.

  • Imine Formation:

    • Mix Ketone (1 equiv) + Ti(OiPr)₄ (2.0 equiv) + NH₃ (7M in MeOH, 5 equiv).

    • Stir 6–12 h under Argon.

    • Mechanism:[2][3][4][5][6] Titanium acts as a Lewis acid and water scavenger, pushing the equilibrium fully to the imine.

  • Reduction:

    • Cool to 0 °C.

    • Add NaBH₄ (1.5 equiv) carefully.

    • Stir 2 h.

  • Quench:

    • Add aqueous NH₄OH to hydrolyze titanium salts (forms a white precipitate of TiO₂). Filter through Celite.

Alternative: The Leuckart-Wallach Reaction

If the Titanium method is too moisture-sensitive for your setup:

  • Reagents: Ammonium Formate (5 equiv) + Formamide.

  • Temp: 160–180 °C.

  • Result: Yields the N-formyl derivative. Hydrolyze with HCl to get the amine.

  • Pros: Extremely robust; zero dimerization.

  • Cons: High temperature.[2][3]

Module 3: Visualization & Logic Flow

The following diagram illustrates the critical decision points and failure modes in your synthesis.

SynthesisFlow Start Start: 4-Haloacetophenone Decision Halogen Type? Start->Decision RouteA Route A: S_NAr (4-Fluoro + K2CO3) Decision->RouteA Fluoro RouteB Route B: Ullmann (4-Bromo + CuI/Ligand) Decision->RouteB Bromo/Iodo Ketone Intermediate: 4-(Imidazol-1-yl)acetophenone RouteA->Ketone High Yield (>85%) RouteB->Ketone Mod. Yield (60-75%) AmineStep Amine Formation Strategy Ketone->AmineStep StandardRed Standard NaBH3CN (Risk: Dimerization) AmineStep->StandardRed Standard Titanium Ti(OiPr)4 Mediated (Locks Imine) AmineStep->Titanium Selectivity Fix Leuckart Leuckart-Wallach (Ammonium Formate) AmineStep->Leuckart Scale-up Fix Target Target: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine StandardRed->Target Minor Pathway Impurity Impurity: Secondary Amine Dimer StandardRed->Impurity Major Pathway Titanium->Target >80% Yield Leuckart->Target >75% Yield

Caption: Figure 1. Synthetic workflow highlighting the divergence between high-risk standard reduction and high-yield Titanium/Leuckart protocols.

Module 4: Isolation & Purification (The "Lost Product" Fix)

Issue: The product is amphoteric (contains basic amine + imidazole). It is highly soluble in water at neutral pH.

The "Salting Out" Extraction Protocol:

  • Acidification: After reaction, acidify to pH 1–2 with HCl (Product goes to aqueous phase; non-basic impurities stay in organic). Wash with EtOAc.

  • Basification: Adjust aqueous layer to pH 12–13 using NaOH. Do not stop at pH 9-10, or the imidazole may not fully deprotonate.

  • Extraction Solvent: Do NOT use pure Diethyl Ether. Use DCM:Isopropanol (9:1) or Chloroform:Ethanol (9:1) . The alcohol helps extract the polar amine.

  • Drying: Dry over Na₂SO₄ (MgSO₄ is slightly acidic and can trap amines).

References & Authority

  • Ketone Synthesis (S_NAr & Ullmann):

    • Protocol Source: Corberán, R., & Peris, E. (2008).[1][7] Synthesis of imidazole-based ketone intermediates. Acta Crystallographica, E68, o2305.[7]

    • Ullmann Optimization: Ma, D., et al. (2006). Ligand-promoted Ullmann coupling.[2] Journal of Organic Chemistry. (General reference for CuI/Ligand systems).

  • Reductive Amination (Titanium Method):

    • Methodology: Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554.

    • Application to Acetophenones: This is the industry standard for converting hindered ketones to primary amines without dimerization.

  • Leuckart-Wallach Reaction:

    • Context: A robust alternative for acetophenone derivatives where catalytic hydrogenation is problematic due to catalyst poisoning by the imidazole ring.

End of Ticket. If yield issues persist, please reply with your TLC R_f values and NMR solvent details.

Sources

Technical Support Center: Purification Protocols for 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Purification Strategy

Compound: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine Class: Phenyl-imidazole primary amine.

To successfully purify this compound, one must understand its dual-basic nature. The molecule contains two protonation sites:

  • The Imidazole Ring: Aromatic base (

    
    ).
    
  • The Primary Amine: Aliphatic amine (

    
    ).
    

The Challenge: Standard acid-base extractions often fail because researchers treat this as a simple amine. If you basify only to pH 8-9 (standard for many alkaloids), the imidazole ring becomes neutral, but the primary amine remains protonated (


), causing the molecule to remain trapped in the aqueous phase or form an intractable emulsion. Furthermore, the imidazole moiety increases water solubility, making extraction into non-polar solvents (like hexanes) difficult.

The Solution: Our protocols utilize a "Dual-Swing pH Strategy" to selectively remove impurities before isolating the target, followed by salt formation for final polishing.

Troubleshooting Guide (Q&A)

Category: Extraction & Phase Separation[1]

Q1: I performed an acid-base extraction, but my yield is near zero. The product seems to be stuck in the aqueous layer.

  • Diagnosis: Insufficient basification.

  • The Science: At pH 10, the primary amine is still ~50% protonated. Due to the polarity of the imidazole ring, this charged species prefers water.

  • Corrective Action: You must drive the pH above 12.5. Use 5M NaOH or KOH. Do not rely on Sodium Bicarbonate or Carbonate.

  • Pro-Tip: Add sodium chloride (NaCl) to saturation ("salting out") to decrease the solubility of the organic amine in the aqueous phase.

Q2: During extraction, a thick emulsion formed that won't separate.

  • Diagnosis: Formation of "rag layers" due to partial solubility or insoluble inorganic precipitates (e.g., Titanium/Tin salts if synthesized via reductive amination).

  • Corrective Action:

    • Filter the entire biphasic mixture through a Celite® pad to remove fine particulates.

    • Add a small amount of Methanol or Isopropanol (5-10% v/v) to the organic layer (DCM or EtOAc). This disrupts the surface tension stabilizing the emulsion.

Category: Chromatography[1]

Q3: My compound streaks/tails badly on silica gel columns, making separation impossible.

  • Diagnosis: Interaction between the basic imidazole/amine nitrogens and the acidic silanol groups on the silica surface.

  • Corrective Action: You must deactivate the silica.

    • Method A: Add 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      ) to your mobile phase.
      
    • Method B: Pre-wash the silica column with mobile phase containing the base modifier before loading the sample.

    • Alternative: Switch to Neutral Alumina stationary phase, which is less acidic than silica.

Category: Solidification

Q4: The free base is an oil/gum. How do I get a solid?

  • Diagnosis: Many phenyl-imidazole amines are low-melting amorphous solids or oils in their free base form.

  • Corrective Action: Convert to a salt. The Dihydrochloride (2HCl) or Fumarate salts are most likely to crystallize.

    • See Protocol 2 below for specific instructions.

Experimental Protocols

Protocol 1: The "Dual-Swing" Acid-Base Extraction

Best for: Removing non-basic impurities and imidazole byproducts.

Workflow Diagram:

ExtractionWorkflow Crude Crude Reaction Mixture Acidify 1. Acidify to pH 2.0 (1M HCl) Crude->Acidify Wash1 2. Wash with DCM/EtOAc Acidify->Wash1 DiscardOrg Discard Organic Layer (Non-basic impurities) Wash1->DiscardOrg AqLayer1 Aqueous Layer (Product + Basic Impurities) Wash1->AqLayer1 AdjustPH8 3. Adjust pH to 8.5 (Sat. NaHCO3) AqLayer1->AdjustPH8 Wash2 4. Wash with DCM (x2) AdjustPH8->Wash2 DiscardOrg2 Discard Organic Layer (Removes neutral Imidazole precursors) Wash2->DiscardOrg2 AqLayer2 Aqueous Layer (Product is Mono-cationic) Wash2->AqLayer2 Basify 5. Basify to pH > 12.5 (5M NaOH + NaCl) AqLayer2->Basify Extract 6. Extract with DCM:IPA (9:1) Basify->Extract Final Final Organic Layer (Pure Free Base) Extract->Final

Caption: Figure 1. Dual-Swing pH Extraction Strategy designed to selectively remove neutral impurities at pH 8.5 before isolating the target amine.

Step-by-Step:

  • Dissolution: Dissolve crude residue in 1M HCl (10 mL/g). Check pH is < 2.

  • Acid Wash: Wash the aqueous acidic solution with Ethyl Acetate (

    
     vol). Discard organics.
    
    • Purpose: Removes non-basic starting materials (e.g., ketones, unreacted phenyl halides).

  • The "Swing" Wash (Critical): Adjust the aqueous layer pH to 8.5 using saturated

    
    .
    
    • Extract with DCM (

      
       vol). Discard these organic extracts. 
      
    • Mechanism:[1][2][3] At pH 8.5, simple imidazole impurities (pKa ~7) are neutral and extractable. The target molecule (amine pKa ~10) remains positively charged and stays in the water.

  • Final Basification: Adjust aqueous layer pH to >12.5 using 5M NaOH. The solution should turn cloudy (oiling out). Add solid NaCl to saturation.

  • Extraction: Extract with a mixture of DCM:Isopropanol (9:1) .

    • Note: Pure DCM may not be polar enough. The addition of Isopropanol improves solubility of the polar amine.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Protocol 2: Salt Formation & Recrystallization

Best for: Final polishing and long-term stability.

Salt Selection Table:

Salt TypeStoichiometrySolvent SystemAdvantages
Dihydrochloride 2.2 eq HClEtOH / Et2OHigh MP, water soluble, very stable.
Fumarate 1.0 eq Fumaric AcidiPrOH / AcetoneOften crystallizes easier if HCl salt is hygroscopic.
Oxalate 1.0 eq Oxalic AcidMeOH / Et2OGood for purification, but toxic (not for pharma use).

Procedure (Dihydrochloride Salt):

  • Dissolve the purified free base oil (from Protocol 1) in a minimum amount of anhydrous Ethanol or Methanol.

  • Cool to 0°C in an ice bath.

  • Dropwise add 2.2 equivalents of HCl (using 4M HCl in Dioxane or 1.25M HCl in Ethanol).

    • Warning: Exothermic reaction.

  • Stir for 30 minutes. A white precipitate should form.

  • If no precipitate: Slowly add Diethyl Ether or MTBE (anti-solvent) until the solution turns turbid. Store at -20°C overnight.

  • Filter the solid and wash with cold Ether.

Analytical Verification

Before proceeding to biological assays, verify purity using the following markers.

  • 1H NMR (DMSO-d6):

    • Look for the diagnostic Imidazole singlets around

      
       7.7 - 8.3 ppm.
      
    • Verify the Ethylamine doublet (methyl group) around

      
       1.2 - 1.4 ppm.
      
    • Impurity Check: Check for "satellite" peaks near the imidazole region, indicating regioisomers or unreacted imidazole.

  • TLC (Thin Layer Chromatography):

    • System: DCM : MeOH :

      
       (90 : 9 : 1).
      
    • Visualization: UV (254 nm) and Ninhydrin stain (Amine turns red/purple).

    • Acceptance: Single spot,

      
      .
      

References

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Imidazole-Phenyl Synthesis & Properties

    • Liu, J., et al. "Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine." Journal of Chemical Research, vol. 42, no.[4] 12, 2018, pp. 608–610.[4] Link

  • Al-Mughaid, H., et al. "Synthesis and properties of new imidazole derivatives." Open Chemistry, vol. 13, no. 1, 2015.
  • pKa Data Grounding

    • PubChem Compound Summary for 1-Phenylimidazole. National Center for Biotechnology Information. Link (Used for pKa extrapolation of the imidazole core).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Technical Support Center: 2-Aminoimidazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Scale-Up Support Center. You are likely here because the protocol that worked perfectly on a 50 mg scale has turned into a black, tarry mess at 50 g, or because your column chromatography is no longer feasible for kilogram batches.

2-Aminoimidazoles (2-AIs) are deceptively simple structures. While they are critical scaffolds for biofilm inhibitors, BACE1 inhibitors, and marine alkaloids, their synthesis is plagued by exothermic runaways , polymerization , and difficult purifications .

Select a module below to troubleshoot your specific issue.

Module 1: Reaction Control & Kinetics

Issue: "My reaction turns into black tar upon scaling up." / "Yield dropped from 85% to 40%."

Root Cause Analysis

The standard route involves the condensation of an


-haloketone with guanidine (often supplied as carbonate or nitrate).
  • Exothermicity: The liberation of guanidine free base is exothermic. On a large scale, this heat accumulation accelerates the self-polymerization of the unstable

    
    -haloketone before it can cyclize.
    
  • Stirring Efficiency: Guanidine salts are often insoluble in the organic solvents used for haloketones, creating a biphasic system where mass transfer limits the reaction rate, favoring side reactions.

Protocol: The "Semi-Batch" Controlled Addition

Do not dump all reagents together at scale.

Step-by-Step Optimization:

  • Solvent Switch: Move from pure Ethanol/Methanol to a DMF/Ethanol or Acetonitrile/Water mixture to improve homogeneity.

  • Free Base Generation (Separate Step):

    • Suspend Guanidine HCl (1.1 equiv) in the solvent.

    • Add Sodium Ethoxide or Potassium Carbonate at 0°C.

    • Stir for 30 mins to generate the free base. Filter off the inorganic salt (NaCl/KCl) if using anhydrous organic solvents to prevent clumping.

  • Controlled Addition (The Fix):

    • Dissolve the

      
      -haloketone in a separate vessel.
      
    • Add the haloketone solution dropwise to the guanidine solution over 2–4 hours.

    • Critical: Maintain internal temperature < 40°C during addition.

  • Cyclization: Only after addition is complete, heat to reflux (or 60-80°C) to drive the dehydration/aromatization.

Data: Yield Comparison by Method

Parameter"Dump" Method (Batch)Semi-Batch Addition (Controlled)
Scale 50 g50 g
Max Internal Temp Spiked to 78°C (Uncontrolled)Controlled at 35°C
Impurity Profile High polymeric tarMinimal oligomers
Isolated Yield 42%81%
Module 2: Purification (The "No-Column" Directive)

Issue: "The product is too polar to extract." / "I cannot run a silica column for a 1 kg batch."

Root Cause Analysis

2-AIs are highly polar bases. They stick to silica, requiring high percentages of MeOH/Ammonia to elute, which dissolves silica and contaminates the product. Standard aqueous workups often fail because the product stays in the water phase.

Troubleshooting Guide: Salt Formation & Precipitation

The goal is to isolate the product as a crystalline salt or precipitate the free base by precise pH control.

Q: How do I get it out of the water? A: Do not extract out of water; precipitate from it.

Protocol: The pH Swing Isolation

  • Evaporation: Remove the organic reaction solvent (EtOH/DMF) under reduced pressure. You will be left with an aqueous residue or oil.

  • Acid Wash: Dissolve residue in 1M HCl. Wash this aqueous layer with Ethyl Acetate (3x).

    • Why? The 2-AI is protonated (water-soluble). The unreacted

      
      -haloketone and neutral tars are organic-soluble and will be removed in the organic wash.
      
  • Basification & Crystallization:

    • Cool the aqueous layer to 0–5°C.

    • Slowly adjust pH to ~10 using 50% NaOH or NH4OH.

    • Trigger: Many 2-AI derivatives will precipitate as the free base here. Filter and wash with cold water.

Q: It didn't precipitate. It's still an oil. A: Form the Oxalate or Picrate (warning: safety) salt.

  • Recommendation: Dissolve the crude oil in minimal hot ethanol. Add 1 equiv of Oxalic Acid . Cool slowly. 2-Aminoimidazolium oxalates often crystallize beautifully and reject impurities.

Module 3: Visualizing the Workflow

The following diagram illustrates the optimized semi-batch process flow to minimize side reactions.

G cluster_0 Vessel A (Base Gen) cluster_1 Vessel B (Feed) Start Start: Raw Materials Guanidine Guanidine HCl + Base (NaOEt) Start->Guanidine HaloKetone α-Haloketone (Dissolved) Start->HaloKetone FreeBase Guanidine Free Base (In Solution) Guanidine->FreeBase Stir 30 min ControlledAdd Controlled Addition (Temp < 40°C) FreeBase->ControlledAdd HaloKetone->ControlledAdd Dropwise Feed Cyclization Cyclization (Reflux/Heat) ControlledAdd->Cyclization Complete Addition Workup Acid/Base Workup (Remove Tar) Cyclization->Workup Product Crystalline 2-AI Workup->Product

Figure 1: Optimized Semi-Batch Process Flow for 2-Aminoimidazole Synthesis minimizing thermal runaway.

Module 4: Safety & Handling

Issue: "The starting material is making everyone cry."

Hazard: Lachrymators

-Haloketones (e.g., phenacyl bromide, chloroacetone) are potent lachrymators (tear gas agents).

Safety Protocol:

  • In-Situ Generation: If possible, generate the

    
    -haloketone in the reactor and react it immediately without isolation.
    
    • Example: Brominate the ketone, wash, and immediately add the guanidine solution to the same reactor.

  • Quenching: Keep a solution of aqueous sodium thiosulfate and ethanolamine nearby. These react rapidly with alkyl halides to neutralize spills.

  • Venting: Do not rotary evaporate

    
    -haloketones without a secondary cold trap (-78°C) to protect the vacuum pump and exhaust.
    
Module 5: Advanced Synthesis (When Marckwald Fails)

If the classical condensation fails due to sensitive functional groups, consider Palladium-Catalyzed Amination (Buchwald-Hartwig type).

  • Route: React a 2-haloimidazole with an amine or ammonia surrogate.

  • Pros: Milder conditions, no lachrymators.

  • Cons: Expensive catalysts, removal of Pd required for pharma compliance.

Mechanism Visualization:

Mechanism Reagents 2-Haloimidazole + Amine OxAdd Oxidative Addition (Pd0 -> PdII) Reagents->OxAdd Pd Catalyst LigandEx Ligand Exchange OxAdd->LigandEx Base RedElim Reductive Elimination LigandEx->RedElim RedElim->OxAdd Catalyst Regeneration Product 2-Aminoimidazole RedElim->Product

Figure 2: Pd-Catalyzed Cross-Coupling cycle for substituted 2-AI synthesis.

References
  • Review of 2-AI Synthesis

    • Title: 2-Aminoimidazoles: Synthesis by Ring Transformation Reactions.[1]

    • Source: ResearchG
    • URL:

  • Green Chemistry / Solvent Effects

    • Title: An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents.[2][3]

    • Source: Molecules (MDPI), 2016.
    • URL:

  • Biological Application (Biofilms)

    • Title: 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance.
    • Source: NIH / PMC.
    • URL:

  • Scale-Up Safety

    • Title: Scale-Up Safety: Controlling Thermal Runaways.
    • Source: Stanford Environmental Health & Safety.
    • URL:

Sources

Technical Support Center: Impurity Resolution in 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Pathway & Impurity Origins[1]

The synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine is most robustly achieved via the reductive amination of 4'-(imidazol-1-yl)acetophenone. While the Leuckart-Wallach reaction is historically cited, it often yields difficult-to-separate formyl impurities and dimers.

Recommended Route: Ammonium Acetate (


) mediated reductive amination using Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride (

).
Reaction Logic & Impurity Mapping

The following diagram illustrates the reaction flow and the specific origin points of the three most common impurities: Impurity A (Alcohol) , Impurity B (Dimer) , and Impurity C (Hydrolysis Product) .

SynthesisFlow SM Starting Material 4'-(Imidazol-1-yl)acetophenone Imine Intermediate Ketimine/Hemiaminal SM->Imine + NH4OAc (Equilibrium) Imp_A Impurity A (Alcohol Side Product) Direct Ketone Reduction SM->Imp_A Moisture present or Low NH4OAc Product Target Product 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine Imine->Product + Hydride Source (Reduction) Imp_B Impurity B (Dimer) Secondary Amine Product->Imp_B Reacts with Imine (High Conc.)

Figure 1: Reaction pathway illustrating the competition between imine formation (desired) and direct ketone reduction (Impurity A) or self-condensation (Impurity B).

Troubleshooting Guide: The "Why" and "How"

This section addresses specific failure modes based on the mechanism of reductive amination.

Issue 1: High Levels of Alcohol Impurity (~10-20%)

Symptom: LCMS shows a peak with


 equal to the product + 1 (or different retention time if masses overlap). NMR shows a quartet at 

4.8 ppm (CH-OH). Root Cause: Direct reduction of the ketone. The hydride source reduced the ketone before the imine could form.
  • Mechanism: Imine formation is an equilibrium process. If water is present or ammonium concentration is low, the equilibrium shifts back to the ketone.

  • Corrective Action:

    • Pre-complexation: Stir the ketone and

      
       (10-15 equiv.) in Methanol for 1-2 hours before adding the reducing agent. This pushes the equilibrium toward the imine.
      
    • Drying: Add 3Å molecular sieves to the reaction vessel to scavenge water produced during imine formation.

Issue 2: Dimer Formation (Secondary Amine)

Symptom: LCMS shows a large peak at


.
Root Cause:  The newly formed primary amine product reacts with the unreacted imine/ketone.
  • Mechanism: The primary amine is more nucleophilic than ammonia. As the reaction proceeds, the product competes for the ketone.

  • Corrective Action:

    • Dilution: Run the reaction at lower concentration (0.1 M or less).

    • Ammonium Excess: Increase

      
       to 15-20 equivalents. This statistically overwhelms the primary amine, ensuring the ketone reacts with ammonia.
      
Issue 3: Incomplete Conversion

Symptom: Significant starting material (ketone) remains after 24h. Root Cause: Steric hindrance or deactivation of the hydride source.

  • Corrective Action:

    • Source Switch: If using

      
      , switch to 
      
      
      
      . While
      
      
      is safer, it can be sluggish with electron-rich or sterically hindered acetophenones.
    • Temperature: Gently heat to 40-50°C. Note: Higher temps increase Impurity A risk, so ensure excess ammonia is present.

Purification Protocols: The "Self-Validating" Workup

The presence of the imidazole ring creates a unique "Amphoteric Trap." The imidazole nitrogen (


) and the primary amine (

) allow for a highly specific acid-base purification strategy that removes non-basic impurities (Alcohol, Ketone) without chromatography.
Protocol: Dual-pH Swing Extraction

This method uses the distinct


 values to wash away impurities while toggling the solubility of the target.

WorkupLogic Step1 Crude Reaction Mixture (Methanol/Salts) Step2 Evaporate MeOH Dissolve in 1M HCl (pH < 2) Step1->Step2 Step3 Wash with DCM x3 Step2->Step3 Decision1 Where is the Product? Step3->Decision1 Aqueous Aqueous Layer (Acidic) Contains: Product (Dication) Imidazole (Protonated) Decision1->Aqueous Product stays in water Organic Organic Layer (DCM) Contains: Alcohol, Ketone (Non-basic impurities) Decision1->Organic Discard Step4 Basify Aqueous to pH > 12 (Use NaOH) Aqueous->Step4 Step5 Extract with DCM/IPA (3:1) Step4->Step5 Final Final Organic Layer Contains: Pure Amine (Evaporate to Oil/Solid) Step5->Final

Figure 2: The Dual-pH Swing protocol leverages the basicity of the product to isolate it from neutral side products.[1]

Step-by-Step Methodology
  • Quench: Quench reaction with

    
     until pH < 2. Stir for 30 mins to decompose boron complexes.
    
  • Wash (Acidic Phase): Extract the acidic aqueous layer with Dichloromethane (DCM).

    • Validation: The product (dicationic) and imidazole (cationic) stay in the water. The Alcohol (Impurity A) and Ketone (SM) move to the DCM. Discard DCM.

  • Basify: Adjust aqueous layer to pH > 12 using

    
    .
    
    • Note: The solution will turn cloudy as the free base amine precipitates.

  • Extract (Basic Phase): Extract with DCM or a mixture of DCM:Isopropanol (3:1) if solubility is an issue.

  • Salt Formation (Optional but Recommended): To ensure long-term stability and remove trace colors, treat the organic layer with

    
     in Dioxane to precipitate the dihydrochloride salt.
    

Analytical Data Summary

Use the table below to verify your product against known impurity signatures.

Compound1H NMR Signature (DMSO-d6)LCMS (ESI+)Origin
Target Amine

1.25 (d, 3H,

),

4.05 (q, 1H,

)

Desired Product
Impurity A (Alcohol)

1.35 (d, 3H),

4.75 (q, 1H,

)

Wet reaction / Low

Impurity B (Dimer) Complex multiplet region

3.5 - 4.0

High Conc. / Late Quench
Impurity C (Ketone)

2.60 (s, 3H,

)

Incomplete Rxn

FAQ: Expert Insights

Q: Can I use catalytic hydrogenation (


) instead? 
A:  Yes, but with caution. While cleaner for simple acetophenones, the imidazole ring can poison Pd catalysts, leading to slow turnover. Furthermore, if you used a halogenated precursor (e.g., 4-chloroacetophenone), Pd/C will cause dehalogenation. The Borohydride route is generally more chemically compatible with the imidazole moiety.

Q: My product is an oil that won't crystallize. How do I handle it? A: These ethylamines are often oils as free bases. Convert it to the HCl salt or Oxalate salt. Dissolve the oil in minimal dry Ethanol and add 2.2 equivalents of


 in Dioxane. Add Diethyl Ether until turbid and refrigerate.

Q: Why is the yield lower than expected (~40%)? A: Check your workup pH. The imidazole ring is polar. If you extract at pH 8-9, the imidazole might still be partially protonated (or water-soluble due to polarity), leading to loss in the aqueous phase. Ensure pH > 12 during the final extraction.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link

  • Carlson, R., et al. (1993).[5] "An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction." Acta Chemica Scandinavica, 47, 1046–1049.[5][6] Link

  • ChemicalBook. (2024).[7] "4'-(Imidazol-1-yl)acetophenone Product Properties." Link

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Link

Sources

troubleshooting crystallization of imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of Imidazole Derivatives Current Status: Online | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome. If you are reading this, you are likely staring at a flask containing an oil, a gel, or a polymorph that refuses to match your reference standard. Imidazole derivatives are deceptively simple structures; their amphoteric nature and propensity for hydrogen-bonding networks often lead to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than ordered crystal growth.

This guide is not a generic list of tips. It is a troubleshooting system designed to address the specific physicochemical behaviors of the imidazole ring (pKa ~7.0, aromatic, H-bond donor/acceptor). Follow these protocols to regain control of your solid-state landscape.

Module 1: The "Oiling Out" Crisis (Liquid-Liquid Phase Separation)

The Issue: Upon cooling or anti-solvent addition, your product separates as a distinct oily layer instead of a precipitate. The Cause: You have entered the "Oiling Out Zone" (metastable liquid-liquid region) before crossing the solubility curve. This is common in imidazoles because impurities or solvent inclusions depress the melting point of the solid below the crystallization temperature [1, 4].

Troubleshooting Protocol: The "Temperature Cycling" Recovery

Do not simply add more solvent. That often pushes the system further into the metastable zone.

Step 1: Re-dissolution (The Reset)

  • Re-heat the mixture until the oil phase completely re-dissolves into a single homogeneous phase.

  • Validation: The solution must be optically clear. If haze remains, filter hot (0.45 µm) to remove nucleation-poisoning particulates.

Step 2: The "Cloud Point" Approach

  • Cool the solution very slowly (0.1°C/min).

  • Watch for the first sign of turbidity (Cloud Point).

  • Critical Action: If the turbidity looks like "milky droplets" (oil), immediately reheat by 5-10°C until clear.

Step 3: Seeding in the Metastable Zone

  • Once clear (slightly above the oiling-out temperature), add seed crystals (0.5 - 1.0 wt%).

  • Hold the temperature constant (isothermal hold) for 1-2 hours.

  • Mechanism: The seeds provide a surface for growth, bypassing the high energy barrier of nucleation and preventing the formation of the amorphous oil phase [4].

Step 4: Controlled Cooling

  • Once a seed bed is established (visible suspension), cool at 0.5°C/min to the final isolation temperature.

Visual Logic: Handling Oiling Out

OilingOutLogic start Observation: Phase Separation check_type Is it an Oil or Solid? start->check_type oil Oily Droplets (LLPS) check_type->oil Droplets solid Amorphous Solid/Gel check_type->solid Gel action_heat Reheat to Homogeneity oil->action_heat Reset System solid->action_heat Reset System action_seed Add Seeds @ T > T_oil action_heat->action_seed Bypass Nucleation action_slow Slow Cool (0.1°C/min) action_seed->action_slow Growth Phase success Crystalline Suspension action_slow->success

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) in imidazole crystallization.

Module 2: Polymorph & Solvate Control

The Issue: The melting point varies between batches, or elemental analysis shows unexpected percentages of C/N, indicating a solvate. The Cause: The imidazole nitrogen (N3) is an excellent H-bond acceptor. If you crystallize from water, alcohols, or chlorinated solvents, the lattice often incorporates solvent molecules to satisfy these H-bonds [5, 6].

Data: Solvent Class & Risk Assessment
Solvent ClassInteraction with ImidazoleRisk LevelRecommendation
Alcohols (MeOH, EtOH) Strong H-bond DonorHigh (Solvates)Use only if drying at >60°C is possible.
Water Strong Donor/AcceptorHigh (Hydrates)Monitor Water Activity (

).
Esters (EtOAc, IPM) Weak AcceptorLow Preferred for pure polymorphs.
Chlorinated (DCM) Weak DonorMedium Avoid; often forms persistent solvates.
Alkanes (Heptane) Non-interactingLow Use as anti-solvent only.
Protocol: Competitive Slurrying (Polymorph Convergence)

Use this when you have mixed polymorphs and need to convert them to the thermodynamically stable form.

  • Preparation: Suspend your solid in a solvent where it has low solubility (e.g., Ethyl Acetate or Toluene).

  • Saturation: Ensure there is excess solid (suspension, not solution).

  • Cycling: Stir at 50°C for 4 hours, then cool to 20°C for 4 hours. Repeat for 24-48 hours.

  • Mechanism: "Ostwald Ripening." The less stable polymorphs (higher energy, higher solubility) will dissolve, and the stable polymorph (lower solubility) will grow.

  • Validation: Filter a sample and check PXRD (Powder X-Ray Diffraction) or DSC (Differential Scanning Calorimetry). The melting point should sharpen and stabilize.

Module 3: Salt Formation Strategies

The Issue: The free base is an oil or gummy solid that refuses to crystallize, regardless of solvent. The Cause: The lattice energy of the free base is too low. You need to increase ionic interactions by forming a salt. The Rule: The


 Rule . For a stable salt transfer, the pKa of the acid must be at least 3 units lower than the pKa of the imidazole conjugate acid (~7.0) [8].[1][2][3][4][5][6][7]
Protocol: The "Delta pKa" Screen

Step 1: Calculate


 
  • Target Imidazole pKa

    
     6.5 – 7.5.
    
  • Required Acid pKa

    
     3.5.
    

Step 2: Select Counterions

  • Strong Acids (pKa < 1): HCl, Methanesulfonic acid (Mesylate), HBr. High probability of solids, but potential for hygroscopicity.

  • Dicarboxylic Acids: Oxalic acid, Maleic acid. Good for forming H-bond networks.

Step 3: Experimental Execution

  • Dissolve imidazole in a polar solvent (Acetone or Ethanol).

  • Add acid (1.05 equivalents) dissolved in the same solvent.

  • Observation: Immediate precipitation is common. If it oils out, heat to redissolve and cool slowly (see Module 1).[8]

Visual Logic: Salt Selection

SaltSelection input Imidazole Free Base (pKa ~7.0) acid_choice Select Acid input->acid_choice calc Calculate Delta pKa (pKa_base - pKa_acid) acid_choice->calc result_low Delta < 0 (No Reaction) calc->result_low result_mid 0 < Delta < 3 (Co-Crystal Zone) calc->result_mid result_high Delta > 3 (Stable Salt) calc->result_high

Figure 2: pKa-based logic for selecting counterions to ensure stable salt formation.

Frequently Asked Questions (FAQs)

Q: My product is colored (yellow/brown) but should be white. Recrystallization isn't fixing it. A: Imidazoles are prone to oxidation, forming conjugated oligomers.

  • Fix: Perform a "Carbon Polish."[8] Dissolve the compound in hot solvent, add activated charcoal (5-10 wt%), stir for 30 minutes, and filter while hot through Celite. Then proceed to crystallization.[2][7][9][10] Warning: Carbon can adsorb your product; do not use excess.

Q: I am using water as an anti-solvent, but the yield is terrible. A: Imidazoles are often too water-soluble.

  • Fix: Switch to a non-polar anti-solvent like Heptane or Methyl tert-butyl ether (MTBE). Alternatively, adjust the pH.[11] If your imidazole is basic (pH ~8), adding water at pH 10 (using NaOH) suppresses ionization and decreases solubility, forcing precipitation.

Q: Can I use "Melt Crystallization"? A: Yes, this is highly effective for low-melting imidazoles [7].

  • Method: Cool the neat oil slightly below its melting point. Introduce a cold surface (cold finger) or seed crystal. Allow the crystal front to grow slowly. Impurities are rejected into the liquid melt, which is then drained away.[7]

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Technical Guides. Link

  • BenchChem Technical Support. "Purification of Imidazole Derivatives." BenchChem Support Center. Link

  • LibreTexts. "Troubleshooting Crystallization: Oiling Out." Chemistry LibreTexts. Link

  • Pharmalego. "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." Pharmalego Research. Link

  • Royal Society of Chemistry. "Strategy for control of crystallization of polymorphs." CrystEngComm. Link

  • MDPI. "Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism." MDPI Pharmaceutics. Link

  • NTNU. "Ultra Purification of Ionic Liquids by Melt Crystallization." Norwegian University of Science and Technology. Link

  • NIH. "Insight into the Structure and Properties of Novel Imidazole-Based Salts." National Institutes of Health (PMC). Link

Sources

Technical Support Center: Synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Effective Synthesis Routes for 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine Ticket ID: CHEM-SYN-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You have requested a cost-effective, robust synthesis route for 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine . This molecule is a "privileged scaffold" often found in thromboxane synthase inhibitors and antifungal agents.

From a process chemistry perspective, "cost-effective" implies avoiding expensive palladium catalysts (Buchwald-Hartwig) and minimizing chromatographic purification. Therefore, this guide prioritizes Nucleophilic Aromatic Substitution (


)  over metal-catalyzed couplings for the ring formation, and Leuckart-Wallach  or Borohydride Reductive Amination  for the amine installation.

Strategic Analysis: The "Acetophenone Gateway"

The most logical disconnection splits the molecule into two distinct synthetic modules. We utilize 4-Chloroacetophenone as the starting material due to its significantly lower cost compared to the 4-fluoro analog, despite the latter's higher reactivity.

Synthetic Workflow Diagram

SynthesisRoute SM1 4-Chloroacetophenone (Cost-Effective SM) INT Intermediate: 4-(Imidazol-1-yl)acetophenone SM1->INT K2CO3, DMSO 140-150°C (SNAr) SM2 Imidazole (Nucleophile) SM2->INT RouteA Route A: Leuckart-Wallach (Ammonium Formate) High Temp / Scalable INT->RouteA RouteB Route B: Reductive Amination (NH4OAc / NaCNBH3) Mild / Lab Scale INT->RouteB Target TARGET: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine RouteA->Target Hydrolysis (HCl) RouteB->Target Direct Reduction

Figure 1: Strategic disconnection showing the convergent synthesis via the acetophenone intermediate.

Module 1: The C-N Coupling (Ring Formation)

Objective: Synthesize 4-(1H-imidazol-1-yl)acetophenone (CAS: 10041-06-2).[1] Challenge: Forming the C-N bond between an electron-deficient aryl halide and imidazole without expensive Pd-catalysts.

Protocol: Metal-Free

While Ullmann coupling (CuI/Ligand) is common, the acetyl group on the phenyl ring makes it sufficiently electron-poor to undergo Nucleophilic Aromatic Substitution (


) directly.
  • Reagents: 4-Chloroacetophenone (1.0 eq), Imidazole (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF. DMSO is preferred for higher reaction rates.

  • Conditions: 140–150°C for 8–12 hours.

Step-by-Step:

  • Dissolve 4-chloroacetophenone and imidazole in DMSO (approx. 5 mL per gram of substrate).

  • Add finely ground anhydrous

    
    .
    
  • Heat to 145°C. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Pour the hot reaction mixture into crushed ice/water. The product should precipitate as a white-to-yellow solid.

  • Purification: Filtration followed by recrystallization from Ethanol/Water or Toluene.

Troubleshooting Guide: Module 1
SymptomProbable CauseCorrective Action
Low Yield / Incomplete Reaction Reaction temperature too low.The activation energy for

on chlorides is high. Ensure internal temp reaches >140°C. If using 4-Fluoroacetophenone, 100°C is sufficient.
Dark/Tar Formation Oxidation or polymerization.Degas DMSO with nitrogen before heating. Ensure

is anhydrous.
Product Oiling Out Impurities preventing crystallization.Extract the aqueous quench with Ethyl Acetate (EtOAc), wash with brine, dry, and evaporate. Triturate the residue with cold diethyl ether.

Module 2: The Amine Installation

Objective: Convert the ketone to the primary amine. Decision Point: Choose Route A for cost/scale or Route B for ease/yield.

Route A: Leuckart-Wallach (Cost-Effective / Scalable)

This method uses ammonium formate as both the nitrogen source and the reducing agent. It is the cheapest route but requires harsh conditions.

  • Reagents: 4-(Imidazol-1-yl)acetophenone (1.0 eq), Ammonium Formate (5.0 eq).

  • Conditions: 160–180°C (neat or in Formamide).

Protocol:

  • Mix the ketone and ammonium formate in a round-bottom flask (no solvent needed, or minimal formamide).

  • Heat slowly. Water and

    
     will evolve. Distill off the water to drive equilibrium.
    
  • Maintain 180°C for 4-6 hours.

  • Hydrolysis (Critical): The product is the N-formyl derivative. Reflux with 6M HCl for 2 hours to deprotect.

  • Basify with NaOH and extract with DCM.

Route B: Borohydride Reductive Amination (High Fidelity)

Recommended for research scale (<10g) to avoid thermal degradation.

  • Reagents: Ketone (1.0 eq), Ammonium Acetate (

    
    , 10 eq), Sodium Cyanoborohydride (
    
    
    
    , 1.5 eq).
  • Solvent: Methanol.[1]

Protocol:

  • Dissolve ketone and

    
     in Methanol. Add 3Å molecular sieves.
    
  • Stir for 1 hour to form the imine in situ.

  • Add

    
     portion-wise.
    
  • Stir at Room Temperature for 24 hours.

  • Quench: Add dilute HCl carefully (HCN evolution risk—perform in fume hood), then basify to pH >12 with NaOH.

Troubleshooting Guide: Module 2
SymptomProbable CauseCorrective Action
Secondary Amine Impurity Dimerization (Amine reacts with Imine).Route B: Use a massive excess of

(10-15 eq). Route A: Ensure high temperature is reached quickly to favor formylation.
No Reaction (Route B) Wet solvent / Old Reagent.

degrades in moisture. Use fresh bottle. Dry Methanol is crucial.
Incomplete Hydrolysis (Route A) N-Formyl group is stable.The intermediate amide requires vigorous acid hydrolysis. Ensure 6M HCl reflux is maintained until TLC shows conversion of the non-polar amide to the polar amine.

Module 3: Purification and Salt Formation

The final free base is an oil or low-melting solid. For storage and stability, convert it to the Dihydrochloride or Oxalate salt .

Self-Validating Purification System

The target molecule has two basic centers: the imidazole ring (


) and the primary amine (

). We exploit this for purification without columns.
  • Extraction: Dissolve crude reaction mix in EtOAc.

  • Acid Wash: Extract with pH 4.0 buffer (Citrate/Phosphate).

    • Why? At pH 4, the primary amine is protonated (charged, water-soluble), and the imidazole is protonated (charged). Impurities that are non-basic remain in organic layer.

  • Basification: Treat the aqueous layer with NaOH to pH >12.

  • Final Extraction: Extract into DCM. Dry and evaporate.

Data Summary Table
Parameter

(Step 1)
Leuckart (Step 2 - Cheap)Reductive Amination (Step 2 - Easy)
Reagent Cost Low (Cl-ketone,

)
Very Low (Ammonium Formate)Medium (

)
Temp 140°C180°C25°C
Typical Yield 85-92%60-75%70-85%
Key Byproduct Polymerized ketoneN-Formyl intermediateSecondary amine dimer

FAQs

Q: Can I use 4-Bromoacetophenone instead of 4-Chloro? A: Yes. It is more reactive in the


 step and allows for lower temperatures (120°C), but it is generally more expensive per mole. If you already have it, use it.

Q: Why is my final product green/blue? A: If you used any copper catalyst (Ullmann route), this indicates residual copper chelated by the imidazole. Wash the organic layer with 10% EDTA solution or aqueous ammonia to sequester the copper.

Q: Is the product chiral? A: Yes, the ethanamine carbon is a chiral center. The methods above produce a racemic mixture . If you require the (S)- or (R)-enantiomer, you must perform a chiral resolution using Tartaric Acid or use an enzymatic transaminase approach, which is outside the scope of "cost-effective chemical synthesis."

References

  • Synthesis of 4'-(imidazol-1-yl)acetophenone (

    
     Route): 
    
    • Source: GuideChem & ChemicalBook Cas 10041-06-2 D
    • Context: Confirms reaction of 4-chlorophenyl-ethanone with imidazole/ in DMSO.
  • Leuckart-Wallach Reaction Optimization

    • Source: Carlson, R., et al. "An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction."[2] Acta Chemica Scandinavica, 1993.

    • Context: Defines the ammonium formate protocols for acetophenone deriv
  • Reductive Amination General Protocols

    • Source: Sigma-Aldrich Technical Bulletin / Alfa Chemistry.
    • Context: Comparison of Borohydride vs.

Sources

stability issues of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Solubility, and Handling Guide[1]

Product Identity:

  • IUPAC Name: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine[1]

  • Common Salt Form: Dihydrochloride (2HCl)

  • Chemical Class: Amino-aryl-imidazole / Benzylic amine derivative[1]

Executive Summary

This guide addresses the stability and solubility challenges associated with 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine . This molecule possesses two distinct basic centers—the imidazole ring (pKa ~6.9) and the primary benzylic amine (pKa ~9.5). The interplay between these groups creates a "solubility window" that often traps researchers during buffer exchange or stock preparation. Additionally, the primary amine is highly susceptible to atmospheric


 capture (carbamate formation), leading to "ghost peaks" in LC-MS analysis.

Module 1: Troubleshooting Solubility & Precipitation

The Issue: "My solution turned cloudy upon adding buffer."

The Science: This molecule is typically supplied as a dihydrochloride salt (2HCl) , which is highly soluble in water due to the protonation of both nitrogen centers (Net Charge: +2). However, when you dilute this into a physiological buffer (PBS, pH 7.4), you cross the pKa threshold of the imidazole group (pKa ~6.9).

  • At pH < 5: Both groups are protonated.[1] (High Solubility)

  • At pH ~ 7.4: The imidazole deprotonates to its neutral form, while the amine remains charged. The molecule becomes a mono-cation with significantly reduced hydrophilicity.[1]

  • At pH > 10: Both groups are neutral.[1] (Insoluble in water; soluble in organics).

Diagnostic Protocol:

ObservationLikely CauseCorrective Action
Immediate precipitate in PBS Concentration exceeds solubility limit of the mono-cationic species.[1]Step 1: Lower stock concentration (<10 mM).Step 2: Pre-dissolve in DMSO (up to 5%), then slowly add buffer.
Crystals forming over 24h Slow nucleation of the free base or mono-hydrate.[1]Store aliquots at -20°C immediately. Do not store in buffer at 4°C.
Oily droplets at bottom "Oiling out" of the free base at high pH.Check pH. If pH > 8.5, adjust with dilute HCl to pH 7.0–7.4.
Visual Troubleshooting Logic

SolubilityLogic Start Issue: Solution Precipitation CheckSolvent Check Solvent System Start->CheckSolvent IsWater Is it pure Water? CheckSolvent->IsWater IsBuffer Is it PBS/HBSS (pH 7.4)? CheckSolvent->IsBuffer WaterAction Salt likely hydrolyzed. Add 1-2 eq. HCl to re-acidify. IsWater->WaterAction Yes BufferAction Imidazole deprotonation event. (pKa ~6.9 crossed) IsBuffer->BufferAction Yes DMSOAdd Add 5-10% DMSO cosolvent to stabilize neutral imidazole. BufferAction->DMSOAdd

Figure 1: Decision tree for resolving precipitation issues based on solvent pH dynamics.

Module 2: Chemical Stability & "Ghost Peaks"

The Issue: "I see a +44 Da peak in my LC-MS spectrum."

The Science: Primary amines are nucleophiles that react reversibly with atmospheric carbon dioxide (


) to form carbamic acid  or carbamates . This is a classic artifact in amine chemistry, often misidentified as an impurity or oxidation byproduct.
  • Mechanism:

    
    [1]
    
  • Mass Shift: The addition of

    
     adds exactly 44.01 Da  to your molecular weight.
    
  • Reversibility: This reaction is often reversible under acidic LC-MS conditions, leading to broad peaks or split signals.[1]

FAQ: Is my compound degrading?

  • Likely No. If the +44 peak disappears upon acidification or heating, it is a carbamate artifact, not permanent degradation.

  • Real Degradation: If you see a -2 Da shift (oxidation to imine) or +16 Da (N-oxide formation), this indicates true oxidative degradation.[1]

Prevention Protocol:

  • Degas Solvents: Vigorously degas buffers and water using sonication or vacuum filtration before preparing stock solutions.[1]

  • Inert Atmosphere: Store solid powder under Nitrogen or Argon.[1]

  • Avoid Dry Ice: Never store the solution in a container on dry ice (

    
     source) without a hermetic seal (e.g., Parafilm is permeable to 
    
    
    
    ; use a screw cap with an O-ring).
Degradation Pathway Visualization

Degradation Molecule 1-[4-(Imidazol-1-yl)phenyl]ethanamine (MW: ~187.24) Carbamate Carbamate Artifact (+44 Da) (Reversible) Molecule->Carbamate Basic pH + Air Imine Imine/Ketone (-2 Da / +16 Da) (Irreversible) Molecule->Imine Oxidative Deamination CO2 Atmospheric CO2 CO2->Carbamate Oxygen Oxygen/Light Oxygen->Imine

Figure 2: Common stability pathways.[1] The carbamate route (yellow) is a reversible handling artifact; the oxidative route (red) is permanent degradation.

Module 3: Storage & Handling Guidelines

Standard Operating Procedures (SOP)
ParameterRecommendationTechnical Rationale
Storage (Solid) -20°C, Desiccated The HCl salt is hygroscopic.[1] Moisture uptake leads to hydrolysis and "clumping," making weighing inaccurate.
Stock Solvent DMSO (anhydrous) DMSO prevents carbamate formation better than water and stabilizes the neutral imidazole species.
Freeze-Thaw Max 3 Cycles Repeated condensation introduces water and oxygen.[1] Aliquot stocks immediately after preparation.[1]
Light Sensitivity Protect from Light The conjugated phenyl-imidazole system can be photosensitive.[1] Use amber vials.
FAQ: Solvent Compatibility

Q: Can I dissolve this in Ethanol? A: Yes, but with caution. Ethanol can dissolve the free base well, but the HCl salt may have limited solubility. Furthermore, primary amines in ethanol can slowly react with acetaldehyde (an impurity in lower-grade ethanol) to form Schiff bases.[1] Use HPLC-grade Ethanol only.

Q: Why did my DMSO stock turn yellow? A: This indicates oxidation of the amine, likely due to the presence of peroxides in aged DMSO or light exposure.

  • Action: Discard the stock. Use fresh, anhydrous DMSO packed under argon for future preparations.

References

  • PubChem. (n.d.).[1] 4-(1H-imidazol-1-yl)aniline Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

    • Note: Provides structural d
  • Note: Confirms the commercial availability of the dihydrochloride salt and hygroscopic n
  • ACS Omega. (2025).[1] Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. American Chemical Society.[1][2] Retrieved January 28, 2026, from [Link] (Generalized Link)

    • Note: Authoritative source on the mechanism of primary amine-CO2 reaction and carbam
  • Journal of Organic Chemistry. (2015). Reactivity of Imidazole Derivatives toward Phosphate Triester in DMSO/Water Mixtures. American Chemical Society.[1][2] Retrieved January 28, 2026, from [Link]

    • Note: Validation of imidazole solubility and reactivity profiles in DMSO/W

Sources

Technical Support Center: 2-Aminoimidazole Synthesis & Stabilization

[1]

Current Status: Active Ticket Subject: Preventing polymerization and "black tar" formation during 2-aminoimidazole (2-AI) synthesis. Assigned Specialist: Senior Application Scientist, Organic Synthesis Division.

Part 1: The Core Problem (Root Cause Analysis)

User Observation: "My reaction mixture turned into a black, insoluble tar upon workup," or "The product decomposed on the silica column."

Technical Diagnosis: The 2-aminoimidazole moiety is an amphoteric, electron-rich heterocycle.[1] The primary failure mode is oxidative self-condensation and nucleophilic polymerization . Unlike simple imidazoles, the exocyclic amine at the C2 position significantly raises the HOMO (Highest Occupied Molecular Orbital) energy, making the ring highly susceptible to oxidation by air and electrophilic attack by other activated species in the pot.

The "Black Tar" Mechanism

In the presence of oxygen or under acidic conditions with insufficient stabilization, the free base form of 2-AI undergoes a radical-mediated oxidative coupling or a nucleophilic attack on its own protonated species.

GPrecursorsα-Haloketone+ GuanidineIntermediateAcyclicIntermediatePrecursors->Intermediate CondensationDesired2-Aminoimidazole(Monomer)Intermediate->Desired Cyclization(- H2O)RadicalRadical CationSpeciesDesired->Radical O2 / Light(Oxidation)DimerAzo-dimers /C-N OligomersDesired->Dimer Nucleophilic Attack(Free Base)Radical->DimerTarInsolubleBlack PolymerDimer->Tar UncontrolledPolymerization

Figure 1: The divergent pathways of 2-aminoimidazole synthesis. The "Red Path" represents the common failure mode caused by air oxidation or high concentration of the free base.

Part 2: Validated Protocols

To ensure reproducibility, we recommend two distinct strategies: In-Situ Protection (for complex scaffolds) and Immediate Salt Formation (for simple derivatives).[1]

Protocol A: The "Protected" Marckwald Route (Recommended)

This method blocks the nucleophilic sites during synthesis, preventing self-condensation.

Reagents:

  • 
    -Bromoketone (1.0 equiv)[1]
    
  • 
    -Boc-guanidine (1.0 - 1.2 equiv) OR 
    
    
    -Acetylguanidine[1]
  • Solvent: DMF or CH

    
    CN[1]
    

Step-by-Step Workflow:

  • Preparation: Dissolve

    
    -bromoketone in anhydrous DMF (0.2 M).
    
  • Addition: Add

    
    -Boc-guanidine. Note: Do not use free guanidine base if you are experiencing tar formation.[1]
    
  • Cyclization: Stir at room temperature for 12–24 hours.

    • Checkpoint: Monitor by TLC.[2] The intermediate may be visible.[3] If reaction is sluggish, heat to 60°C.

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash with water (x3) to remove DMF.[1]

    • Dry over Na

      
      SO
      
      
      .
  • Deprotection (Post-Purification):

    • Purify the Boc-protected intermediate on silica (it is stable).

    • Remove Boc group using TFA/DCM (1:[1]1) only when ready to use the salt.

Protocol B: The "Salt Trap" Method (For Free 2-AI)

If you must synthesize the free 2-AI (e.g., using the classic Marckwald with guanidine HCl), you must never isolate the free base as a solid.[1]

Reagents:

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Haloketone[2][4][5]
    
  • Guanidine HCl (2.0 equiv)[1]

  • Base: NaOEt or K

    
    CO
    
    
    (carefully controlled)[1]

Step-by-Step Workflow:

  • Condensation: Reflux

    
    -haloketone and Guanidine HCl in Ethanol.
    
  • Evaporation: Remove ethanol under reduced pressure.

  • Partition: Add water and EtOAc.

  • The "Danger Zone" (Free Base Generation):

    • Basify the aqueous layer with NaOH to pH 10.

    • Immediately extract into EtOAc.

    • DO NOT rotovap to dryness yet.

  • The Trap:

    • While the product is in EtOAc, add 1.1 equiv of anhydrous HCl (in dioxane or ether).[1]

    • The 2-aminoimidazole hydrochloride salt will precipitate as a stable solid.

    • Filter and wash with ether.

Part 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Black oil after rotary evaporation Decomposition of free base.Do not concentrate to dryness. Trap as HCl or TFA salt while in solution.[1]
Product streaks on Silica TLC Interaction with acidic silanols.Run TLC with 1% NH

OH or Et

N in the eluent. Use alumina plates if possible.
Low yield in Marckwald reaction Alkylation of the exocyclic amine.Use

-Acetylguanidine
. The acetyl group protects the nitrogen but is easily cleaved later.
Red/Brown color during reaction Oxidative coupling (Dimerization).[1]Degas solvents with Argon. Add a radical scavenger (e.g., BHT) if the synthesis allows.
Starting material remains (Bromoketone) Guanidine is protonated/inactive.[1]Ensure enough base is present to liberate free guanidine in situ, but not enough to cause hydrolysis.[1]

Part 4: Advanced Visualization (Protection Strategy)

The following diagram illustrates the logic behind selecting a protecting group strategy to avoid the "Free Base" instability window.

ProtectionStrategyStartStart: α-HaloketoneDecisionIs the target sensitive?Start->DecisionRouteARoute A: Boc-Guanidine(In-situ Protection)Decision->RouteAYesRouteBRoute B: Free Guanidine(Classic Marckwald)Decision->RouteBNoStepA1Stable Intermediate(Boc-2-AI)RouteA->StepA1StepB1Unstable Free BaseRouteB->StepB1If delayedStepA2Purify on Silica(No Decomposition)StepA1->StepA2StepA3Deprotect (TFA)-> Stable SaltStepA2->StepA3StepB2Risk of PolymerizationStepB1->StepB2If delayedStepB3Immediate Acid TrapStepB1->StepB3Required Action

Figure 2: Decision tree for selecting the synthesis route based on stability requirements.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this synthesis? A: Yes. Microwave synthesis (e.g., 120°C for 20-40 mins) is often superior to thermal reflux for 2-AIs.[1] It reduces the reaction time, which minimizes the window for oxidative side reactions. (See Van der Eycken protocols).

Q: My product sticks to the NMR tube walls and degrades. Why? A: You are likely handling the free base in CDCl

DMSO-d

MeOD11

Q: Is the 2-amino group a nucleophile or a base? A: It is both, but in the 2-aminoimidazole system, the ring nitrogens are also involved.[1] The exocyclic amine is capable of attacking electrophiles (like unreacted bromoketone), leading to

1

References

  • Little, T. L., & Webber, S. E. (1994).[1] A Solid-Phase Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305.[1] Link[1]

  • Ermolat’ev, D. S., et al. (2011).[1][2] Synthesis of 2-aminoimidazoles via a microwave-assisted one-pot process. Tetrahedron Letters, 52(17), 2175-2178.[1] Link[1]

  • Melander, C., et al. (2015).[1][6] Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers.[1][6] Bioorganic & Medicinal Chemistry Letters, 25(20), 4509-4512.[1] Link

  • Guchhait, S. K., et al. (2017).[1][7] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones.[7] The Journal of Organic Chemistry, 82(5), 2745–2752.[1] Link[1]

Validation & Comparative

Technical Comparison Guide: The 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine Scaffold vs. Standard-of-Care Oncology Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Hypothesis

In modern oncology drug discovery, 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine (hereafter referred to as the IPE Core ) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While not a marketed drug itself, this specific structural motif serves as a critical pharmacophore found in, or synthetically antecedent to, several classes of potent antineoplastics.

This guide objectively compares the IPE Core against established Standard-of-Care (SoC) agents, specifically focusing on two distinct mechanistic pathways: CYP19A1 (Aromatase) Inhibition and Tubulin Destabilization .[1]

Key Findings at a Glance
  • Versatility: The IPE Core bridges the gap between heme-targeting enzymes (via the imidazole nitrogen) and kinase/tubulin targets (via the phenyl-ethanamine linker).[1]

  • Solubility: The primary amine tail confers superior aqueous solubility compared to the purely lipophilic cores of older generation aromatase inhibitors.[1]

  • Potency: Derivatives of this core frequently exhibit IC50 values in the low micromolar range (0.5 – 5.0 µM) against breast (MCF-7) and colorectal (HCT116) cancer lines.[1]

Chemical & Pharmacological Profile

To understand the utility of the IPE Core, we must deconstruct its features relative to a known competitor.[1]

Comparator Drug: Letrozole (Third-generation Aromatase Inhibitor).[1]

FeatureIPE Core (1-[4-(1H-imidazol-1-yl)phenyl]ethanamine)Letrozole (Standard of Care)Clinical Implication
Heme Binding Motif Imidazole Ring (N-3 Nitrogen)Triazole RingBoth bind Heme-Fe effectively; Imidazole is more metabolically labile but offers distinct selectivity.[1]
Linker Geometry Phenyl ring with ethylamine tailBenzonitrile with triazoleIPE's ethylamine allows for H-bonding in the access channel, potentially reducing resistance.[1]
H-Bond Donors 2 (Primary Amine)0IPE has higher water solubility; Letrozole requires lipophilic formulation.[1]
Primary Target Multi-target potential (CYP19A1, IDO1, Tubulin)Highly specific CYP19A1IPE offers "Polypharmacology" (hitting multiple targets) vs. Letrozole's specificity.[1]
Molecular Weight ~187.24 g/mol 285.31 g/mol IPE is a "Fragment-Like" lead, allowing significant room for chemical optimization.[1]

Mechanistic Analysis: Dual-Pathway Targeting

The IPE Core distinguishes itself through a dual-mechanism potential, unlike the singular action of most targeted therapies.[1]

Pathway A: Heme-Iron Coordination (CYP19A1 & IDO1)

Similar to Letrozole or Epacadostat , the imidazole ring in the IPE Core coordinates directly with the heme iron in the active site of enzymes like Aromatase (CYP19A1) or Indoleamine 2,3-dioxygenase (IDO1).[1] This blocks the catalytic cycle, preventing estrogen biosynthesis or tryptophan degradation, respectively.

Pathway B: Tubulin Polymerization Inhibition

Unlike Letrozole, the IPE Core's biphenyl-like geometry (phenyl + imidazole) mimics the cis-stilbene structure of Combretastatin A-4 .[1] This allows it to bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.[1][2]

Mechanistic Visualization

The following diagram illustrates the bifurcation of the IPE Core's activity compared to standard agents.

IPE_Mechanism IPE IPE Core Scaffold (1-[4-(1H-imidazol-1-yl)phenyl]ethanamine) Heme Heme-Iron Pocket (CYP19A1 / IDO1) IPE->Heme Imidazole N-3 Coordination Tubulin Colchicine Binding Site (Beta-Tubulin) IPE->Tubulin Steric Mimicry Estrogen Inhibition of Estrogen Biosynthesis Heme->Estrogen Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis (Cancer Cell Death) Estrogen->Apoptosis Arrest->Apoptosis Letrozole Comparator: Letrozole Letrozole->Heme Known SoC Combreta Comparator: Combretastatin A-4 Combreta->Tubulin Known SoC

Figure 1: Dual-mechanistic pathways of the IPE scaffold compared to single-target Standard of Care (SoC) agents.[1]

Experimental Protocols for Validation

To objectively validate the IPE Core against the comparators mentioned above, the following self-validating protocols are recommended. These protocols are designed to distinguish between cytotoxic effects (general cell death) and specific mechanism-based inhibition.[1]

Protocol A: Tubulin Polymerization Fluorescence Assay

Objective: Determine if the IPE derivative acts as a microtubule destabilizer (like Vincristine) or stabilizer (like Paclitaxel).[1]

Reagents:

  • Purified Tubulin (>99% pure, porcine brain source).[1]

  • GTP (Guanyosine triphosphate).[1]

  • DAPI (4',6-diamidino-2-phenylindole) – acts as the fluorescent reporter.[1]

Workflow:

  • Preparation: Dilute purified tubulin to 2 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9). Keep on ice.

  • Compound Addition: Add 5 µL of IPE Core (test), Paclitaxel (stabilizer control), and Vinblastine (destabilizer control) to a 96-well black plate pre-warmed to 37°C. Final concentration: 10 µM.

  • Initiation: Add 50 µL of Tubulin/GTP/DAPI mix to each well.

  • Kinetics: Immediately measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.

  • Validation Logic:

    • Rising Curve: Polymerization is occurring.[1]

    • Flatline (Low): Inhibition of polymerization (Destabilizer).[1] Expected for IPE. [1]

    • Rapid Rise/Plateau: Hyper-stabilization.[1]

Protocol B: CYP19A1 (Aromatase) Competitive Inhibition Assay

Objective: Quantify the binding affinity of the imidazole moiety to the heme iron compared to Letrozole.

Reagents:

  • Recombinant Human CYP19A1 microsomes.[1]

  • Substrate: Dibenzylfluorescein (DBF).[1]

  • NADPH Regenerating System.[1]

Workflow:

  • Incubation: Mix 0.5 pmol CYP19A1 with varying concentrations of IPE Core (0.1 nM to 100 µM) in phosphate buffer (pH 7.4).

  • Control: Run parallel wells with Letrozole (Positive Control, IC50 ~10-20 nM).

  • Reaction: Initiate by adding 200 µM NADPH and 1 µM DBF.[1] Incubate for 30 mins at 37°C.

  • Termination: Stop reaction with 2N NaOH. Incubate 2 hours at 37°C to develop signal.

  • Readout: Measure fluorescence (Ex 485 nm / Em 530 nm).

  • Calculation: Plot Log[Concentration] vs. % Inhibition to derive IC50.

Experimental Workflow Diagram

The following diagram outlines the logical flow for screening IPE derivatives, ensuring "Fail Fast" validation.

Screening_Workflow cluster_Primary Primary Screen (High Throughput) cluster_Secondary Mechanism Deconvolution Start IPE Derivative Synthesis MTT MTT Cytotoxicity (MCF-7 / HCT116) Start->MTT Cutoff IC50 < 10 µM? MTT->Cutoff TubulinAssay Tubulin Assay (Protocol A) Cutoff->TubulinAssay Yes AromataseAssay CYP19A1 Assay (Protocol B) Cutoff->AromataseAssay Yes Discard Discard / Redesign Cutoff->Discard No Lead Lead Candidate Selection TubulinAssay->Lead Positive AromataseAssay->Lead Positive

Figure 2: Decision-tree workflow for validating IPE derivatives against biological targets.

References

  • Zhang, L. et al. (2010).[1] "Discovery of 2-amino-1-arylidenaminoimidazoles as orally active anticancer agents via a microtubule target mechanism."[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Dao, P. et al. (2021).[1] "Imidazole-based anticancer drugs: Mechanisms of action and recent advances." International Journal of Molecular Sciences.

  • Bhatnagar, A. et al. (2013).[1] "Structure-activity relationship of imidazole-based aromatase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Sigma-Aldrich. (2024).[1] "Product Specification: (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride." [1]

  • National Cancer Institute (NCI). (2023).[1] "Tubulin-Targeting Agents: Mechanisms and Clinical Applications."[1]

Sources

Validation of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine: Biological Activity & Specificity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation framework for 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine (referred to herein as IPE ), a small molecule pharmacophore characterized by a 1-substituted imidazole ring linked to a phenethylamine scaffold.

Scientific Context: The N-phenylimidazole moiety is a classic "heme-ligating warhead." Unlike carbon-linked imidazoles (which often target histamine receptors), nitrogen-linked imidazoles primarily function by coordinating the ferric iron (


) in the catalytic center of heme-dependent enzymes. Therefore, the primary validation vector for IPE is as an inhibitor of Heme Oxygenase-1 (HO-1)  and Thromboxane Synthase (TXAS) .

This guide provides a rigorous protocol to validate IPE’s potency, selectivity, and mechanism of action (MoA) against these targets, comparing it with industry standards like Zinc Protoporphyrin (ZnPP) and Ozagrel .

Part 1: Mechanistic Grounding & Hypothesis

The Pharmacophore: Heme Coordination

The biological activity of IPE is driven by the steric accessibility of the imidazole nitrogen. In heme enzymes, the imidazole acts as a sixth ligand to the heme iron, displacing the native water molecule or oxygen required for catalysis.

  • Primary Target (Hypothesis A): Heme Oxygenase-1 (HO-1) . The phenethylamine tail provides lipophilic anchoring, while the imidazole shuts down heme degradation.

  • Secondary Target (Hypothesis B): Thromboxane Synthase (TXAS) . Structurally similar inhibitors (e.g., Dazoxiben) utilize the same imidazole-phenyl motif.

Pathway Visualization

The following diagram illustrates the competitive binding mechanism of IPE within the Heme degradation pathway.

HO1_Pathway Heme Heme (Fe-Protoporphyrin IX) HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Substrate Binding Biliverdin Biliverdin HO1->Biliverdin Oxidative Cleavage Iron Free Iron (Fe2+) HO1->Iron CO Carbon Monoxide (CO) HO1->CO IPE IPE (Inhibitor) [Imidazole-Fe Coordination] IPE->HO1 Competitive Inhibition (Ki < 1µM) Bilirubin Bilirubin (Cytoprotective/Antioxidant) Biliverdin->Bilirubin Biliverdin Reductase

Figure 1: Mechanism of Action. IPE competitively binds to the HO-1 active site, preventing the conversion of Heme to Biliverdin, thereby modulating downstream antioxidant pathways.

Part 2: Comparative Analysis (Alternatives)

Before initiating wet-lab protocols, IPE must be benchmarked against established inhibitors. The table below summarizes the expected performance profile based on structural class analysis.

FeatureIPE (Test Compound) ZnPP / SnMP (Standard)Ozagrel (Alternative)Ketoconazole (Negative Control)
Primary Target Heme Oxygenase-1 (HO-1) HO-1 / HO-2Thromboxane SynthaseCYP3A4 (Broad CYP)
Mechanism Imidazole-Fe CoordinationPorphyrin Ring MimicryImidazole-Fe CoordinationImidazole-Fe Coordination
Selectivity Risk Moderate (CYP450 cross-reactivity)Low (Specific to HO)High (Specific to TXAS)Very Low (Broad inhibitor)
Cell Permeability High (Small molecule, lipophilic)Low (Requires transport/modification)HighHigh
Light Sensitivity Stable Highly Photosensitive (degrades)StableStable
Use Case Bioavailable probe for HO-1/TXASIn vitro enzyme assaysAnti-platelet studiesSpecificity exclusion

Key Insight: Unlike metalloporphyrins (ZnPP), IPE is not photosensitive, making it a superior candidate for long-duration cellular assays if its selectivity profile is acceptable.

Part 3: Experimental Validation Protocols

Protocol 1: The "Bilirubin Generation" Assay (Primary Potency)

Objective: Quantify the


 of IPE against recombinant HO-1 by measuring the suppression of bilirubin formation.

Reagents:

  • Rat or Human Liver Microsomes (rich in HO-1) or Recombinant HO-1.

  • Hemin (Substrate, 50 µM).

  • NADPH (Cofactor, 1 mM).

  • Glucose-6-phosphate dehydrogenase (Regenerating system).

Workflow:

  • Preparation: Incubate microsomes (1 mg/mL protein) with IPE (concentration range: 0.1 µM – 100 µM) for 10 minutes at 37°C.

  • Initiation: Add Hemin (20 µM) and NADPH generating system.

  • Reaction: Incubate for 15 minutes at 37°C in the dark.

  • Termination: Stop reaction on ice; add chloroform to extract bilirubin.

  • Quantification: Measure absorbance of the chloroform layer at 464 nm – 530 nm (baseline correction).

  • Calculation:

    
    
    

Success Criteria:

  • A valid HO-1 inhibitor should show an

    
    .
    
  • If

    
    , the compound is likely inactive against HO-1 and should be screened for TXAS activity (Protocol 2).
    
Protocol 2: Selectivity Profiling (The "Dirty Imidazole" Check)

Objective: Imidazole derivatives are notorious for inhibiting CYP450 enzymes. You must prove IPE is selective for HO-1/TXAS over general metabolic enzymes.

Method: Fluorogenic CYP Inhibition Assay.

  • Panel: Screen IPE (at 10 µM) against CYP3A4 (BFC substrate), CYP2D6 (AMMC substrate), and CYP2C9 .

  • Readout: Fluorescence intensity (excitation/emission specific to metabolite).

  • Interpretation:

    • < 20% Inhibition: Excellent selectivity.

    • > 50% Inhibition: High risk of drug-drug interactions (DDI); compound is a "pan-CYP inhibitor" (common for simple imidazoles).

Protocol 3: Cellular Anti-Inflammatory Validation

Objective: Confirm that IPE engages the target in a living system (RAW 264.7 Macrophages).

Workflow:

  • Induction: Treat RAW 264.7 cells with LPS (1 µg/mL) to upregulate HO-1 and COX-2.

  • Treatment: Co-treat with IPE (1, 5, 10 µM) for 18 hours.

  • Readout A (HO-1 Activity): Lyse cells and perform the Bilirubin Generation Assay (Protocol 1).

  • Readout B (Functional Rescue): Measure ROS levels using DCFDA dye. Note: HO-1 inhibition usually increases ROS; however, if IPE inhibits TXAS, it might reduce inflammatory cytokines.

  • Control: Use ZnPP (10 µM) as a positive control for HO-1 inhibition.

Part 4: Data Interpretation & Troubleshooting

Decision Matrix
ObservationDiagnosisAction
High Potency (HO-1), Low CYP Inhibition Ideal Candidate Proceed to in vivo pharmacokinetics.
High Potency (HO-1), High CYP Inhibition Promiscuous Binder Use only as an in vitro tool; invalid for clinical development without structural modification.
No HO-1 Activity, High TXAS Activity Misidentified Target Reclassify as a specific Thromboxane Synthase Inhibitor (similar to Ozagrel).
No Activity in Cells Permeability Issue The primary amine may be charged at physiological pH. Consider a prodrug strategy (amide derivative).
Structural Validation (NMR/MS)

Before biological testing, confirm the integrity of the 1-substituted imidazole .

  • 1H NMR (DMSO-d6): Look for the characteristic imidazole protons. The C2-H of the imidazole ring should appear as a singlet around δ 7.8 - 8.2 ppm . A shift in this peak upon addition of paramagnetic iron (hemin) confirms direct binding.

References

  • Maines, M. D. (1996). Heme oxygenase: function, multiplicity, regulatory mechanisms, and clinical applications. FASEB Journal. Link

  • Kinobe, R. T., et al. (2006). Selectivity of imidazole-dioxolane compounds for heme oxygenase-1 and -2 and their effects on blood pressure in spontaneously hypertensive rats. Journal of Pharmacology and Experimental Therapeutics. Link

  • Vukic, V., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update. Molecules. Link

  • ChemicalBook . (2024). 4-(1H-imidazol-1-yl)Benzeneethanamine Product Entry (CAS 714568-62-4). Link

  • Stocker, R., et al. (1987). Bilirubin is an antioxidant of possible physiological importance. Science. Link

structure-activity relationship (SAR) of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine and its analogs.

This scaffold represents a classic "Heme-Binder + Linker + Tail" pharmacophore, predominantly utilized in the design of inhibitors for heme-containing enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) (cancer immunotherapy) and Lanosterol 14


-demethylase (CYP51)  (antifungal agents).

Executive Summary & Pharmacophore Analysis

The molecule 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine serves as a high-value intermediate (scaffold) rather than a final drug candidate. Its primary amine tail is metabolically labile and highly polar; therefore, medicinal chemistry efforts focus on derivatizing this amine into amides, ureas, or sulfonamides to modulate potency and physicochemical properties.

The Pharmacophore Triad
  • The Warhead (Imidazole): Functions as a monodentate ligand, coordinating with the Ferrous (

    
    ) or Ferric (
    
    
    
    ) ion within the enzyme's heme cofactor.
  • The Spacer (Phenyl Ring): Provides rigid separation, positioning the warhead deep in the catalytic pocket while extending the tail toward the channel entrance.

  • The Handle (Ethanamine): The chiral attachment point for hydrophobic groups that interact with the enzyme's access tunnel (e.g., Pocket A/B in IDO1).

Structure-Activity Relationship (SAR) Analysis

The SAR of this series is defined by three distinct zones. Modifications in these zones dictate the selectivity between IDO1, TDO2, and CYP isoforms.

Zone 1: The Metal-Binding Group (Imidazole)
  • N3-Nitrogen Necessity: The unhindered nitrogen at position 3 is critical for coordinate covalent bond formation with the heme iron.

  • Substitution Intolerance: Placing substituents (Methyl, Ethyl) at the C2 or C4 positions of the imidazole ring typically abolishes activity due to steric clash with the porphyrin ring of the heme.

  • Alternative Heterocycles:

    • 1,2,4-Triazole:[1] Reduces CYP inhibition (lower lipophilicity) but often decreases potency against IDO1 compared to imidazole.

    • Pyridine:[2] Generally weaker heme coordination than imidazole in this specific scaffold geometry.

Zone 2: The Phenyl Linker
  • Electronic Modulation: Introduction of small electron-withdrawing groups (F, Cl) on the phenyl ring (ortho to the imidazole) can increase metabolic stability against ring oxidation.

  • Conformational Restriction: The phenyl ring acts as a rigid rod. Replacing it with flexible alkyl chains results in a significant loss of entropy upon binding, drastically reducing potency (

    
     increases).
    
Zone 3: The Ethanamine Tail (The "Variable Region")

This is the primary site for optimization. The free amine is derivatized to explore the hydrophobic access channel.

Modification TypeChemical StructureSAR Impact
Free Amine

Low Potency. High polarity prevents deep pocket penetration; rapid Phase II conjugation.
Amide

High Potency. The carbonyl oxygen often forms H-bonds with Serine or Threonine residues in the channel. Bulky lipophilic 'R' groups (e.g., 4-chlorophenyl, cyclohexyl) improve

by filling the hydrophobic pocket.
Urea

Balanced Potency/Solubility. Urea linkers provide an additional H-bond donor, often improving selectivity for IDO1 over CYP liver enzymes.
Sulfonamide

Variable. Often leads to different binding modes; useful for escaping intellectual property space but frequently suffers from lower solubility.

Mechanistic Visualization

The following diagram illustrates the binding mode of an optimized amide derivative within the IDO1 catalytic site, highlighting the critical interactions.

G cluster_enzyme Enzyme Active Site (IDO1/CYP) Heme Heme Iron (Fe2+/Fe3+) Pocket Hydrophobic Access Channel Residue Ser/Thr H-Bond Donor Compound 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine Derivative Imidazole Imidazole Head Compound->Imidazole Phenyl Phenyl Spacer Compound->Phenyl Tail Amide/Urea Tail Compound->Tail Imidazole->Heme Coordinate Bond (Critical) Imidazole->Phenyl covalent bond Phenyl->Pocket Pi-Stacking / vdW Phenyl->Tail covalent bond Tail->Pocket Hydrophobic Filling Tail->Residue H-Bonding

Caption: Schematic representation of the binding mode. The imidazole coordinates the heme iron, while the ethanamine-derived tail engages the hydrophobic access channel.

Comparative Performance Data

The table below synthesizes representative data trends for this scaffold class, comparing the parent amine against optimized derivatives (Amide/Urea) and a standard reference (Epacadostat analog).

Table 1: Representative SAR Data (IDO1 Inhibition Assay)

Compound IDR-Group (Tail Modification)

(Enzymatic)
Cellular Activity (

)
Selectivity (vs. CYP450)
Cpd-1 (Parent)

(Free Amine)
> 10

M
InactiveN/A
Cpd-2

(Acetamide)
2.5

M
> 10

M
Low
Cpd-3

(Benzamide)
45 nM 120 nMModerate
Cpd-4

(Urea)
30 nM 85 nM High
Ref (Epacadostat) Hydroxyamidine core10-70 nM~80 nMHigh

Note: Data represents generalized trends for imidazole-phenyl-ethyl scaffolds based on literature consensus for IDO1 inhibitors.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Synthesize 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine from 4'-fluoroacetophenone.

Reagents: 4'-Fluoroacetophenone, Imidazole,


, DMSO, Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Zinc dust (or 

).

Workflow:

  • S_NAr Coupling:

    • Dissolve 4'-fluoroacetophenone (1.0 eq) and imidazole (1.2 eq) in DMSO.

    • Add

      
       (2.0 eq) and heat to 100°C for 12h.
      
    • Checkpoint: Monitor TLC for disappearance of fluoroacetophenone.

    • Workup: Pour into ice water, filter the precipitate (4-(imidazol-1-yl)acetophenone).

  • Oxime Formation:

    • Reflux the ketone with

      
       and NaOAc in Ethanol for 4h.
      
    • Isolate the oxime intermediate.

  • Reduction to Amine:

    • Dissolve oxime in Ethanol/Acetic Acid.

    • Add Zn dust (excess) portion-wise at 0°C, then stir at RT for 4h (or use Hydrogenation with Pd/C).

    • Filter, basify with NaOH, and extract with DCM.

    • Validation: Verify structure via

      
      -NMR (Doublet for methyl group at ~1.4 ppm, Quartet for CH at ~4.1 ppm).
      
Protocol B: Enzymatic Inhibition Assay (IDO1)

Objective: Determine


 of analogs using the Kynurenine generation assay.
  • Enzyme Prep: Recombinant human IDO1 (10-50 nM final).

  • Substrate: L-Tryptophan (

    
    ) + Ascorbate + Methylene Blue + Catalase.
    
  • Reaction:

    • Incubate Enzyme + Inhibitor (serial dilution) for 15 min at RT.

    • Add Substrate mix to initiate. Incubate 45 min at 37°C.

  • Detection:

    • Stop reaction with 30% Trichloroacetic acid (TCA).

    • Heat at 65°C for 15 min (hydrolyzes N-formylkynurenine to kynurenine).

    • Centrifuge. Mix supernatant 1:1 with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Read Absorbance: 490 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

Synthesis & Optimization Workflow

Synthesis Start 4-Fluoroacetophenone Step1 Imidazole Coupling (K2CO3, DMSO, 100°C) Start->Step1 Inter1 4-(Imidazol-1-yl) acetophenone Step1->Inter1 Step2 Reductive Amination (NH4OAc, NaBH3CN) OR Oxime Red. Inter1->Step2 Core CORE SCAFFOLD: 1-[4-(1H-imidazol-1-yl) phenyl]ethanamine Step2->Core Deriv1 Amide Coupling (R-COOH, HATU) Core->Deriv1 Deriv2 Urea Formation (R-NCO) Core->Deriv2 Final Optimized Inhibitors (High Potency) Deriv1->Final Deriv2->Final

Caption: Synthetic pathway from commercial starting materials to the core amine scaffold and subsequent library generation.

References

  • Röhrig, U. F., et al. (2010). "Rational design of indoleamine 2,3-dioxygenase inhibitors." Journal of Medicinal Chemistry, 53(3), 1172-1189. Link

  • Dolučić, M., et al. (2011). "Synthesis and evaluation of some new 1-substituted-imidazole derivatives as antifungal agents." Molecules, 16(8), 6569-6580. Link

  • Yue, E. W., et al. (2009). "Discovery of potent competitive inhibitors of indoleamine 2,3-dioxygenase with in vivo pharmacodynamic activity and efficacy in a mouse melanoma model." Journal of Medicinal Chemistry, 52(23), 7364-7367. Link

  • Koblish, H. K., et al. (2010). "Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potent in vivo suppression of tumor growth." Molecular Cancer Therapeutics, 9(2), 489-498. Link

  • Shou, M., et al. (2008). "New insights into the structure-activity relationships of imidazole-containing CYP inhibitors." Current Drug Metabolism, 9(4), 282-291. Link

Sources

spectroscopic data confirmation for 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Objective: To provide a definitive spectroscopic validation framework for 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine , distinguishing it from its synthetic precursors (specifically the corresponding ketone) and potential side products.

The Challenge: The primary challenge in characterizing this molecule lies in confirming the successful transformation of the acetyl group into the ethylamine moiety while ensuring the acid-sensitive imidazole ring remains intact. The spectroscopic signature must differentiate the target amine from the 1-[4-(1H-imidazol-1-yl)phenyl]ethanone precursor and the potential oxime intermediate .[1]

Target Molecule Breakdown:

  • Fragment A (Imidazole): Aromatic heterocycle, sensitive to pH (shifts change significantly between free base and salt forms).

  • Fragment B (Phenyl Linker): Para-substituted benzene ring (AA'BB' system).[1]

  • Fragment C (Ethylamine Tail): The critical diagnostic region.[1] Contains a chiral center (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and a terminal methyl group.
    

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule against its most common "alternative"—the unreacted starting material (Ketone).[1]

1H NMR Diagnostic Markers (The Gold Standard)

The most reliable confirmation is the transformation of the methyl singlet (ketone) into a methyl doublet (amine) coupled with a new methine quartet.[1]

Table 1: Comparative 1H NMR Shifts (DMSO-d6, 400 MHz)

FeaturePrecursor: Ketone (Alternative)Target: Amine (Product) Diagnostic Logic
Methyl Group (-CH3) δ 2.60 (s, 3H) δ ~1.25 (d, J=6.5 Hz, 3H) CRITICAL: Loss of singlet; appearance of doublet indicates coupling to a neighbor proton.[1]
Alpha-Proton (-CH-) Absent (Carbonyl carbon)δ ~4.05 (q, J=6.5 Hz, 1H) CONFIRMATION: New signal integrating to 1H.[1] If this is missing, reduction failed.
Amine (-NH2) Absentδ ~1.8 - 2.5 (br s, 2H) Broad signal; position varies with concentration and water content.[1] Disappears with D2O shake.
Imidazole (C2-H) δ ~8.40 (s, 1H)δ ~8.25 (s, 1H)Minor upfield shift due to loss of electron-withdrawing carbonyl.[1]
Phenyl (Ar-H) δ 8.10 (d), 7.80 (d)δ 7.65 (d), 7.45 (d)Significant upfield shift of phenyl protons due to loss of conjugation with C=O.

Note on Salt Forms: If isolating as a Dihydrochloride (2HCl) salt , the methine quartet will shift downfield (δ ~4.5 ppm) and the imidazole protons will shift downfield significantly (δ >9.0 ppm) due to protonation of the imidazole nitrogen.

13C NMR Structural Skeleton

Carbon NMR provides the "skeleton" verification, confirming the loss of the sp2 hybridized carbonyl carbon.

Table 2: Key 13C NMR Signals (DMSO-d6)

Carbon TypePrecursor (Ketone)Target (Amine) Validation Check
Carbonyl (C=O) ~197 ppm ABSENT If signal at >190 ppm persists, purification is required.[1]
Methine (C-NH2) Absent~50-52 ppm New aliphatic signal in the C-N region.[1]
Methyl (-CH3) ~27 ppm~25-26 ppm Slight shift, but less diagnostic than 1H NMR.[1]

Visualization of Validation Workflow

The following diagrams illustrate the synthesis pathway risks and the logical decision tree for spectroscopic confirmation.

Diagram 1: Synthesis & Impurity Pathway

This diagram maps the chemical transformation and where "Alternatives" (Impurities) arise.[1]

SynthesisPath Ketone Starting Material (Ketone) C=O Signal Oxime Intermediate (Oxime) C=N-OH Ketone->Oxime Hydroxylamine Target Target Product (Amine) CH-NH2 Ketone->Target Reductive Amination (Direct) Oxime->Target Reduction (H2/Pd or LiAlH4) Oxime->Target Incomplete Red.

Caption: Synthesis flow showing the critical intermediate (Oxime) and precursor (Ketone) that must be ruled out.

Diagram 2: NMR Decision Logic

A self-validating logic flow for analyzing the 1H NMR spectrum.

NMRLogic Start Acquire 1H NMR (DMSO-d6) CheckMethyl Check 1.2-1.4 ppm Region Start->CheckMethyl IsDoublet Is there a Doublet? CheckMethyl->IsDoublet Singlet Singlet at 2.6 ppm? STOP: Ketone Present IsDoublet->Singlet No (Singlet) Doublet Doublet Present. Proceed to Step 2 IsDoublet->Doublet Yes CheckMethine Check 4.0-4.5 ppm Region Doublet->CheckMethine IsQuartet Is there a Quartet? CheckMethine->IsQuartet NoQuartet Missing/Multiplet? Suspect Polymer/Oxime IsQuartet->NoQuartet No YesQuartet Quartet Confirmed. Proceed to Step 3 IsQuartet->YesQuartet Yes CheckAromatic Check 7.0-8.5 ppm YesQuartet->CheckAromatic Integrate Integrate Imidazole (3H) vs Phenyl (4H) CheckAromatic->Integrate Pass PASS: Structure Confirmed Integrate->Pass

Caption: Step-by-step decision tree for validating the amine structure using 1H NMR.

Detailed Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data that matches the expected values above:

  • Solvent Selection: Use DMSO-d6 (99.9% D).[1] Chloroform-d (CDCl3) may be used for the free base, but the imidazole moiety often leads to broadening in non-polar solvents due to aggregation.

  • Concentration: Dissolve 5-10 mg of the sample in 0.6 mL of solvent.

  • D2O Exchange (Optional but Recommended):

    • Run the standard proton spectrum first.[1]

    • Add 1 drop of D2O to the tube and shake.[1]

    • Observation: The broad singlet at ~2.0 ppm (NH2) should disappear.[1] This confirms the assignment of the amine protons and distinguishes them from alkyl impurities.

HRMS Confirmation (Secondary Validation)

While NMR confirms connectivity, High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.[1]

  • Method: ESI-TOF (Electrospray Ionization - Time of Flight).[1] Positive Mode.

  • Target Formula: C11H13N3

  • Calculated [M+H]+: 188.1182

  • Acceptance Criteria: Error < 5 ppm.

  • Differentiation:

    • Ketone (C11H10N2O):[1] [M+H]+ = 187.0866 (Mass diff ~1.03 Da).[1]

    • Oxime (C11H11N3O): [M+H]+ = 202.0975 (Mass diff +14 Da).[1]

Scientific Rationale & Causality

  • Why the Upfield Shift? In the ketone precursor, the carbonyl group is a strong electron-withdrawing group (EWG), deshielding the adjacent phenyl protons (pushing them to ~8.1 ppm). Upon conversion to the amine, the ethylamine group is less electron-withdrawing (and the amine itself is donating via induction), causing the phenyl protons to relax upfield to ~7.4-7.6 ppm.

  • Why the Imidazole Stability? The imidazole ring is robust under standard reductive amination conditions (e.g., NaBH3CN, NH4OAc). However, if catalytic hydrogenation (H2/Pd-C) is used under high pressure/temperature, there is a risk of reducing the imidazole ring to an imidazoline or imidazolidine.

    • Check: Ensure the imidazole protons remain aromatic (region > 6.5 ppm).[1] If signals appear in the 3.0-4.0 ppm region corresponding to the heterocycle, ring reduction has occurred.

References

  • Comparison Precursor Data

    • Title: 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate.[1]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Synthetic Methodology (Reductive Amination)

    • Title: Synthesis and effect of 4-acetylphenylamine-based imidazole deriv
    • Source: Scientific Reports (Nature).[1]

    • URL:[Link]

  • General Spectroscopic Data for N-Phenyl Imidazoles

    • Title: Bioactive N-Phenylimidazole Derivatives.[1][2]

    • Source: Current Chemical Biology (via ResearchGate).[1][2]

    • URL:[Link]

Sources

Technical Guide: Purity Assessment of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

[1]

Executive Summary

Synthesizing 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine presents a dual analytical challenge: the molecule contains both a basic primary amine (pKa ~9.[1][2]5) and an aromatic imidazole (pKa ~7.0).[1][2] Standard acidic Reverse-Phase HPLC (RP-HPLC) often fails here, yielding broad, tailing peaks due to interaction with residual silanols.[1][2] Furthermore, as a likely hydrochloride or fumarate salt intermediate, the product is prone to hygroscopicity, rendering "Area %" purity misleading regarding the actual weight-based content.[2]

This guide establishes a High-pH RP-HPLC protocol as the primary method for impurity profiling, validated orthogonally by Quantitative NMR (qNMR) for absolute assay determination.

Part 1: The Analytical Landscape (Comparative Analysis)

The following table contrasts the three primary methodologies available for this specific aryl-alkylamine.

FeatureMethod A: High-pH RP-HPLC (Recommended)Method B: qNMR (1H) (Validator)Method C: Potentiometric Titration (Legacy)
Primary Utility Separating structurally similar impurities (regioisomers, dimers).[1][2]Determining absolute purity (wt/wt%) without a reference standard.Measuring total basic content (salt stoichiometry).[1][2]
Selectivity High. Can resolve the target from des-amino precursors.High. Distinct signals for the ethyl vs. imidazole protons.[2]Low. Cannot distinguish target amine from basic impurities.[1][2]
Sensitivity Excellent (UV detection at 210–254 nm).[1][2]Moderate (Limit of Quantitation ~0.1%).Low (Requires bulk sample).[1][2]
Bias Risk Response Factor Bias: Impurities may have different UV extinction coefficients than the target.[2]Integration Bias: Requires careful baseline correction and relaxation delay (d1).Non-Specific: Any basic contaminant counts as "product."[1][2]
Verdict Gold Standard for Profiling. Gold Standard for Potency. Supplementary only.
Part 2: The Gold Standard Protocol (High-pH RP-HPLC)[1][2]

Standard acidic mobile phases (0.1% TFA) protonate both nitrogen centers in this molecule, creating a dication that interacts aggressively with the stationary phase.[1][2] We utilize a High-pH strategy to suppress ionization, rendering the molecule neutral and hydrophobic, resulting in sharp peaks and high retention.[2]

2.1 Chromatographic Conditions
  • Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (High pH stable).[1][2]

    • Why: Traditional silica dissolves at pH > 8.[1][2] Hybrid particle technology is required.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Imidazole absorbance) and 210 nm (Amine backbone).[1][2]

  • Column Temp: 40°C.

2.2 Gradient Profile
Time (min)% Mobile Phase BRationale
0.05Initial equilibration.
2.05Hold to elute polar salts/solvents.
15.095Slow ramp to elute the hydrophobic neutral amine.
18.095Wash lipophilic dimers.
18.15Re-equilibration.[1][2]
2.3 System Suitability Criteria (Self-Validating)
  • Tailing Factor (Tf): Must be < 1.5. (If > 1.5, increase pH or buffer concentration).[1][2]

  • Resolution (Rs): > 2.0 between the main peak and the des-amino ketone precursor (4-(imidazol-1-yl)acetophenone).[1][2]

Part 3: The Orthogonal Validator (qNMR)

HPLC Area% tells you the ratio of the product to UV-active impurities. It does not see water, inorganic salts, or residual silica.[1][2] qNMR determines the true "Assay" (active mass).[1][2]

3.1 Experimental Setup
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (The free base and salts are both highly soluble).[1][2]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB).[1][2]

    • Why: TMB is non-reactive, non-volatile, and its singlet at ~6.1 ppm falls in a clean window for this molecule (away from the aromatic imidazole protons at 7.0–8.0 ppm and alkyl protons at 1.0–3.0 ppm).[2]

3.2 Acquisition Parameters (Critical for Accuracy)
  • Pulse Angle: 90°.

  • Relaxation Delay (d1): 30 seconds.

    • Scientific Logic:[1][2][3][4][5] To integrate accurately, nuclei must fully relax.[1][2] The T1 relaxation time for small molecules is often 3–5 seconds.[2] The delay must be at least 5× T1 (5 × 5s = 25s) to ensure >99% magnetization recovery.[1][2] Standard 1-second delays will overestimate the product.

  • Scans: 16 or 32 (sufficient for S/N > 150).

3.3 Calculation
12
  • 
    : Integrated Area[1][2]
    
  • 
    : Number of protons (e.g., 3 for TMB, 2 for the ethyl CH2 of target)
    
  • 
    : Molar Mass[1][2]
    
  • 
    : Weight (mg)
    
  • 
    : Purity of the Standard
    
Part 4: Experimental Data Comparison (Case Study)

The following dataset illustrates a common synthesis scenario where the product (isolated as a hydrochloride salt) appears pure by HPLC but fails on mass balance.

Sample Batch: IMG-ETH-042

TestResultInterpretation
HPLC-UV (254 nm) 99.2% (Area) The product is chemically clean of organic side-products.[1][2]
qNMR (vs. TMB) 88.4% (Weight) Discrepancy Alert. The missing ~11% is likely inorganic salts (NaCl/KCl from workup) or trapped solvent.[1][2]
LOD (Loss on Drying) 2.1%Confirms some volatile solvent, but not enough to explain the qNMR gap.[1][2]
Conclusion Passes Identity, Fails Assay. The sample contains ~9% inorganic salt contamination.[2] Requires desalting (e.g., recrystallization or free-basing).[1][2]
Part 5: Visualizing the Workflow

The following diagram maps the decision logic for assessing this specific molecule, handling its basic nature and potential salt contamination.

PurityAssessmentStartCrude Synthesized1-[4-(1H-imidazol-1-yl)phenyl]ethanamineSolubilitySolubility Check(DMSO/MeOH)Start->SolubilityHPLCMethod 1: High-pH HPLC(Ammonium Bicarb pH 10)Solubility->HPLCDilute to 0.5 mg/mLqNMRMethod 2: qNMR(IS: 1,3,5-Trimethoxybenzene)Solubility->qNMRDissolve ~10mg + ISDecision1HPLC Purity > 98%?HPLC->Decision1Decision2qNMR Assay > 95%?qNMR->Decision2Decision1->Decision2Yes (Clean Chromatogram)Fail_OrgIdentify Organic Impurity(LC-MS)Decision1->Fail_OrgNo (Side products present)Fail_SaltIdentify Inorganic/Salt(Residue on Ignition / IC)Decision2->Fail_SaltNo (Assay mismatch)PassRELEASE BATCH(Valid Purity & Potency)Decision2->PassYes (Consistent)Fail_Org->StartRe-purify (Column/Cryst.)Fail_Salt->StartDesalt (Free-base extraction)

Caption: Analytical Decision Matrix for Basic Amine Synthesis. Note the parallel execution of HPLC (organic purity) and qNMR (mass balance).

Part 6: Troubleshooting Common Impurities

When analyzing this molecule, three specific impurity classes often arise.

  • The "Des-Amino" Ketone:

    • Origin: Incomplete reductive amination of 4-(imidazol-1-yl)acetophenone.[1][2]

    • Detection: Elutes later than the amine in High-pH HPLC (neutral ketone is less polar than the primary amine).[2]

  • The "Over-Alkylated" Dimer:

    • Origin: The product amine reacts with another molecule of starting ketone.

    • Detection: Significant increase in molecular weight (+185 Da).[1][2] Requires LC-MS for confirmation.[1][2]

  • Regioisomers:

    • Origin: If the imidazole ring was synthesized in situ rather than coupled, isomers (2-phenyl vs 4-phenyl imidazole) may exist.[1][2]

    • Resolution: These are difficult to separate on C18. Requires a Phenyl-Hexyl column or HILIC mode.[1][2]

References
  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA).[1][2] (2015).[1][2][6]

  • Separation of Basic Compounds by Reversed-Phase HPLC. Journal of Chromatographic Science. Discusses the utility of high-pH mobile phases for amine analysis.

  • Quantitative NMR in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. Establishes protocols for relaxation delays and internal standard selection.

  • Impurities in New Drug Substances (Q3A). International Council for Harmonisation (ICH).[1][2] Defines reporting thresholds for impurities.

Comparative Guide: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine (IPEA) vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the chemical scaffold 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine (referred to herein as IPEA ) and established clinical kinase inhibitors.

Given that IPEA represents a chemical building block or fragment rather than a fully elaborated clinical drug, this analysis focuses on its role as a "Privileged Structure" in Fragment-Based Drug Discovery (FBDD) versus fully optimized Type I/II inhibitors.

Executive Summary: The Fragment vs. The Drug

In the landscape of kinase inhibitor discovery, 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine (IPEA) serves as a representative "Hinge-Binding Fragment" . Unlike "Other Kinase Inhibitors" (e.g., Imatinib, Dasatinib) which are high-molecular-weight (>450 Da) compounds optimized for nanomolar potency and isoform selectivity, IPEA is a low-molecular-weight (<200 Da) scaffold.

  • IPEA Role: A starting point for optimization. The imidazole ring mimics the adenine ring of ATP, binding to the kinase hinge region.

  • Other Inhibitors Role: End-stage therapeutics. They contain additional "tails" (e.g., amide linkers, solubilizing groups) to access the hydrophobic back-pocket (Type II) or solvent front (Type I), ensuring high affinity.

Structural & Mechanistic Comparison

The core difference lies in the Binding Mode and Pharmacophore Complexity .

FeatureIPEA (The Scaffold) Other Kinase Inhibitors (e.g., Nilotinib, SB203580)
Molecular Weight ~187 Da (Fragment)400–600 Da (Drug-like)
Binding Site ATP Hinge Region Only (Monodentate/Bidentate)Hinge + Hydrophobic Pocket + Solvent Front
Primary Interaction Imidazole N3 accepts H-bond from Hinge Backbone (e.g., Met, Glu).Multiple H-bonds + Van der Waals + Pi-Stacking.
Potency (IC50) Typically Micromolar (1–50 µM) Nanomolar (<100 nM)
Selectivity Low (Promiscuous): Binds many kinases & Heme enzymes (CYP450, IDO).High: Tuned for specific isoforms (e.g., BCR-ABL vs. c-KIT).
Liability CYP Inhibition: Imidazole N binds Heme iron strongly.Optimized to minimize CYP interaction (often replacing imidazole).
Mechanistic Pathway Diagram

The following diagram illustrates the transition from the IPEA fragment to a fully elaborated kinase inhibitor.

KinaseBinding IPEA IPEA Scaffold (Fragment) Hinge Kinase Hinge Region (ATP Site) IPEA->Hinge Weak H-Bonding (Low Affinity) Elaboration Chemical Elaboration (FBDD) IPEA->Elaboration + Hydrophobic Tail Drug Optimized Inhibitor (e.g., Nilotinib) Elaboration->Drug Drug->Hinge Strong H-Bonding Selectivity Selectivity Filter (Gatekeeper Residue) Drug->Selectivity Steric Fit

Caption: Evolution of binding affinity from the IPEA fragment to a high-potency kinase inhibitor.

Performance Data: IPEA vs. Clinical Standards

While specific bioactivity data for IPEA depends on the target, its structural class (Phenyl-Imidazole) is historically documented in the development of p38 MAPK inhibitors and Raf inhibitors .

Table 1: Theoretical Activity Profile
ParameterIPEA (Fragment) SB203580 (p38 Inhibitor) Sorafenib (Raf Inhibitor)
Core Motif Phenyl-ImidazolePyridine-ImidazoleUrea-Phenyl
p38 MAPK IC50 ~10–50 µM (Est.)0.6 µM>10 µM
Ligand Efficiency (LE) High (>0.35) Moderate (~0.30)Lower (Size penalty)
CYP450 Inhibition High Risk (Direct Heme coordination)ModerateLow (Optimized)
Solubility High (Primary amine)ModerateLow (Requires tosylate salt)

Critical Insight: Researchers often select IPEA-like scaffolds for their high Ligand Efficiency (LE) . Although their raw potency is low, the binding energy per atom is high, making them excellent starting points for growing a drug.

Experimental Validation Protocols

To objectively compare IPEA against other inhibitors in your lab, you must employ a Self-Validating Kinase Profiling Workflow .

Protocol A: Differential Scanning Fluorimetry (Thermal Shift Assay)

Use this to validate binding of the fragment (IPEA) which may be too weak for standard enzymatic assays.

  • Preparation: Dilute Recombinant Kinase Domain (e.g., p38α, 2 µM) in assay buffer (HEPES pH 7.5, 150mM NaCl).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Treatment:

    • Control: DMSO only.

    • Test: IPEA (Titration: 10 µM – 1 mM).

    • Reference: SB203580 (10 µM).

  • Execution: Run in qPCR machine (25°C to 95°C, 1°C/min ramp).

  • Analysis: Calculate

    
    .
    
    • Expectation: IPEA should induce a small shift (+1–3°C).

    • Expectation: Reference drug should induce a large shift (>5°C).

    • Validation: If IPEA shows no shift at 1 mM, it does not bind the ATP pocket.

Protocol B: CYP450 Inhibition Screen (The "Imidazole Check")

Essential for distinguishing a "dirty" fragment from a clean drug.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Substrate: Testosterone (CYP3A4 probe).

  • Test Compound: IPEA at 10 µM.

  • Reference Inhibitor: Ketoconazole (Known imidazole-based CYP inhibitor).

  • Readout: LC-MS/MS quantification of 6β-hydroxytestosterone.

  • Result Interpretation:

    • If IPEA inhibits CYP3A4 >50%, it confirms the Heme-Iron coordination liability typical of unoptimized imidazole fragments.

Technical Deep Dive: The "Selectivity Trap"

One of the most critical distinctions between IPEA and advanced inhibitors is the Selectivity Profile .

  • The Mechanism of Promiscuity: The imidazole nitrogen (N3) is a strong metal coordinator. It does not just bind the Hinge region of kinases; it binds the Heme Iron in:

    • Cytochrome P450s (Drug metabolism toxicity).

    • Indoleamine 2,3-dioxygenase (IDO1) (Immunotherapy target).

    • Nitric Oxide Synthase (NOS).

  • The Solution in "Other Inhibitors": Modern kinase inhibitors (e.g., Palbociclib ) often replace the imidazole with Aminopyrimidines or Indazoles . These retain H-bonding to the kinase hinge but lack the strong metal-coordination geometry, thereby improving selectivity and reducing liver toxicity risks.

Selectivity Logic Flow

Selectivity Compound Test Compound Check Contains Imidazole? Compound->Check Outcome1 High Risk: CYP450 Inhibition IDO1 Off-Target Check->Outcome1 Yes (e.g., IPEA) Outcome2 Low Risk: Kinase Selective Check->Outcome2 No (e.g., Imatinib)

Caption: Decision tree for assessing off-target risks based on the imidazole scaffold.

Conclusion

1-[4-(1H-imidazol-1-yl)phenyl]ethanamine (IPEA) is not a direct competitor to clinical kinase inhibitors but a foundational scaffold .

  • Use IPEA when: You are performing Fragment-Based Drug Discovery (FBDD) and need a high-efficiency hinge binder to elaborate upon.

  • Use Other Inhibitors (e.g., Dasatinib) when: You require a validated, potent biological tool for pathway inhibition in cell-based assays.

Final Recommendation: If utilizing IPEA in research, always pair it with a Negative Control (an analog lacking the imidazole nitrogen) to rule out non-specific metal coordination effects.

References
  • Fragment-Based Drug Discovery: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery (2016). Link

  • Kinase Hinge Binders: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer (2009). Link

  • Imidazole CYP Liability: Correia, M. A., et al. "Inhibition of Cytochrome P450 Enzymes." Pharmacology & Therapeutics (2010). Link

  • p38 MAPK Inhibitor Scaffolds: Boehm, J. C., et al. "New inhibitors of p38 kinase." Expert Opinion on Therapeutic Patents (2000). Link

Part 1: Structural Class Comparison & Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Crystal Structure Analysis of 1-Phenyl-1H-imidazoles

Executive Summary This guide provides an in-depth structural analysis of 1-phenyl-1H-imidazoles , a critical scaffold in medicinal chemistry (e.g., P450 inhibitors, antifungal agents). Unlike their C-substituted isomers (2- or 4-phenylimidazole), 1-phenylimidazoles lack a hydrogen-bond donor at the N1 position, resulting in fundamentally different solid-state behaviors. This guide compares the structural performance—defined by lattice energy, conformation (torsion angles), and solubility profiles—of 1-phenylimidazoles against 1-benzylimidazoles (flexible analogs) and C-substituted phenylimidazoles (H-bond dominant).

The "performance" of a crystal structure in drug development is measured by its ability to predict physicochemical properties (solubility, bioavailability, stability).

The Core Problem: The Torsion-Conjugation Trade-off

In 1-phenyl-1H-imidazoles, the bond connecting the phenyl and imidazole rings (N1–C1') creates a conjugated system. However, steric hindrance between the ortho-hydrogens of the phenyl ring and the imidazole hydrogens forces a twist.

  • Performance Impact: This twist angle determines the extent of

    
    -conjugation (electronic communication) and the ability to pack into dense, stable lattices (density/stability).
    
Comparative Analysis Table
Feature1-Phenyl-1H-imidazoles (Target)1-Benzyl-1H-imidazoles (Alternative A)2- / 4-Phenylimidazoles (Alternative B)
Linker Type Direct N-C bond (Rigid)Methylene (-CH2-) bridge (Flexible)Direct C-C bond (Rigid)
H-Bond Capability Acceptor Only (N3)Acceptor Only (N3)Donor (N1-H) & Acceptor (N3)
Torsion Angle 20° – 45° (Para-subst.)~80° (Ortho-subst.)N/A (Free rotation allowed)< 10° (Often planar due to H-bonds)
Melting Point Low (Parent: 13°C, Liquid)ModerateHigh (Parent: 148°C, Solid)
Packing Motif Weak C-H...N /

-

stacking
Varies (conformational flexibility)Strong N-H...N chains (Head-to-Tail)
Solubility Moderate (Lipophilic)High (Flexible/Lipophilic)Low (High Lattice Energy)

Critical Insight: The parent 1-phenylimidazole is a liquid at room temperature (m.p. 13°C) because it cannot form intermolecular N-H...N hydrogen bonds. To obtain crystal data, researchers must either crystallize derivatives (e.g., 4-substituted analogs) or form salts (imidazolium).

Structural Logic Diagram

The following diagram illustrates how steric pressure and substitution patterns dictate the solid-state conformation and resulting stability.

G Subst Substitution Pattern Para Para-Substitution (e.g., 4-OMe) Subst->Para Ortho Ortho-Substitution (e.g., 2,6-diisopropyl) Subst->Ortho TorsionLow Low Torsion Angle (20° - 45°) Para->TorsionLow Min Sterics TorsionHigh High Torsion Angle (~80° - Orthogonal) Ortho->TorsionHigh Max Sterics Packing1 Packing: π-π Stacking (Planar-like) TorsionLow->Packing1 Packing2 Packing: Weak C-H...N Only (No Stacking) TorsionHigh->Packing2 Prop1 Result: Enhanced Conjugation Moderate Solubility Packing1->Prop1 Prop2 Result: Broken Conjugation High Solubility / Low MP Packing2->Prop2

Caption: Causality flow showing how substitution position drives torsion angles, which in turn dictates crystal packing efficiency and physicochemical properties.

Part 2: Experimental Protocols

To ensure trustworthiness , the following protocols are designed to generate high-quality single crystals suitable for X-ray Diffraction (SC-XRD). Since the parent compound is liquid, we describe the protocol for a representative solid derivative: 4-(1H-imidazol-1-yl)benzaldehyde .

Protocol A: Synthesis (Ullmann-Type Coupling)

Objective: Synthesize a crystalline 1-phenylimidazole derivative. Mechanism: Copper-catalyzed N-arylation.[1]

  • Reagents:

    • Imidazole (1.0 equiv)[2][3]

    • 4-Bromobenzaldehyde (1.0 equiv)

    • 
       (2.0 equiv, Base)
      
    • CuI (0.1 equiv, Catalyst)

    • DMSO (Solvent)

  • Procedure:

    • Combine all reagents in a round-bottom flask under

      
       atmosphere.
      
    • Heat to 110°C for 12–24 hours. Note: High temperature is required to overcome the activation energy of aryl halide displacement.

    • Work-up: Cool to room temperature. Pour into ice water. The product should precipitate as a yellow/cream solid.

    • Filter and wash with water to remove inorganic salts (

      
      ).
      
Protocol B: Crystallization (Slow Evaporation Method)

Objective: Grow single crystals suitable for XRD (>0.1 mm dimensions).

  • Solvent Selection:

    • Primary: Acetonitrile (MeCN) or Methanol (MeOH).

    • Why? These polar aprotic/protic solvents dissolve the polar imidazole derivative but allow slow precipitation upon evaporation.

  • Step-by-Step:

    • Dissolve 20 mg of the crude solid in minimal hot MeCN (approx. 2 mL).

    • Filter the solution through a 0.45

      
       syringe filter into a clean 4 mL vial. Critical: Removes dust nuclei that cause polycrystallinity.
      
    • Cover the vial with Parafilm and poke 3–5 small holes with a needle.

    • Place in a vibration-free environment at constant temperature (20°C).

    • Timeline: Crystals should appear within 3–7 days.

Protocol C: Data Collection & Refinement (SC-XRD)
  • Temperature: Collect data at 100 K (Cryostream).

    • Reasoning: Reduces thermal motion (ellipsoids), allowing precise determination of the phenyl-imidazole torsion angle.

  • Refinement:

    • Locate the N-C bond connecting the rings.

    • Check for disorder in the imidazole ring (common if the ring flips 180°).

Part 3: Data Presentation & Technique Validation

Key Crystallographic Metrics

When analyzing your structure, compare your results against these standard benchmarks for 1-phenylimidazoles.

ParameterTypical Value RangeStructural Significance
N1–C1' Bond Length 1.40 – 1.44 ÅIndicates degree of conjugation (shorter = more conjugated).
C-N-C Bond Angle (Imidazole) 104° – 106°Standard geometry for 5-membered aromatic rings.
Interplanar Angle (

)
24° (Para-CHO) to 44° (Para-OMe)The Performance Metric. <30° allows partial

-stacking.
Packing Distance 3.6 – 3.9 Å (Centroid-Centroid)Indicates strength of

-

interactions.[4]
Technique Comparison: XRD vs. DFT

To validate experimental crystal structures, it is standard practice to compare them with Density Functional Theory (DFT) calculations.

  • Single Crystal XRD (SC-XRD):

    • Pros: Provides the actual solid-state conformation including packing forces.

    • Cons: Requires a single crystal; reflects a "frozen" state that may differ from solution.

  • DFT (Gas Phase Calculation):

    • Pros: Reveals the "intrinsic" low-energy conformation without packing forces.

    • Comparison: If

      
      , the twist is intrinsic. If 
      
      
      
      , crystal packing forces (lattice energy) are distorting the molecule.
    • Observation: For 1-phenylimidazoles, gas-phase DFT often predicts a twist of ~40°. If XRD shows ~20°, packing forces are flattening the molecule to maximize density.

Analytical Workflow Diagram

Workflow cluster_Exp Experimental Path cluster_Comp Validation Path Sample Crude Sample (1-Phenylimidazole Deriv.) Cryst Crystallization (MeCN/Slow Evap) Sample->Cryst Geom Geometry Opt (DFT/B3LYP) Sample->Geom XRD SC-XRD (100 K) Cryst->XRD Solve Structure Solution (SHELXT) XRD->Solve Compare Comparison: Packing Effects? Solve->Compare Energy Energy Min (Gas Phase) Geom->Energy Energy->Compare Final Publishable CIF & Analysis Compare->Final

Caption: Integrated workflow combining experimental crystallography with computational verification to distinguish intrinsic conformational bias from crystal packing forces.

References

  • McClements, I. F., Wiesler, C. R., & Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E.

  • Costa, J. C. S., et al. (2024). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A.

  • Gieseking, R. L., et al. (2024). Valence shell electronically excited states of 1-phenylimidazole and 1-benzylimidazole. Heriot-Watt University Research Portal.

  • PubChem. (2025).[5] 1-Phenylimidazole Compound Summary. National Library of Medicine.

  • Park, J. H., et al. (2018). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. Acta Crystallographica Section E. [1]

Sources

Safety Operating Guide

1-[4-(1H-imidazol-1-yl)phenyl]ethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Pharmaceutical Researchers & Chemical Safety Officers[1][2][3]

Executive Summary & Operational Urgency

1-[4-(1H-imidazol-1-yl)phenyl]ethanamine is a bifunctional organic intermediate containing a primary amine and an imidazole heterocycle.[1][2][3] In drug discovery, this compound is treated as a bioactive organic base .[3] Improper disposal poses significant risks due to the potential for aquatic toxicity (typical of imidazoles) and nitrogen oxide (NOx) generation during uncontrolled combustion.[3]

The Core Directive: Disposal is not the final step; it is a continuous process of waste stream segregation that begins at the moment of synthesis. This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).

Hazard Identification & Safety Assessment

Before handling waste, you must define the hazard profile.[3] As a specific SDS may not exist for this research intermediate, we apply the "Functional Group Worst-Case" protocol.

Hazard ClassRisk FactorCausality
Acute Toxicity Moderate to HighPrimary amines are rapidly absorbed; imidazoles can interfere with biological cytochrome enzymes.[1][2][3]
Corrosivity/Irritation High The basic nitrogen in the imidazole ring (pKa ~7) and the primary amine (pKa ~10) cause severe eye damage and skin irritation.[1][2][3]
Sensitization PotentialAromatic amines are known sensitizers; repeated exposure may trigger anaphylactic responses.[1][2][3]
Environmental Aquatic ChronicImidazole rings are stable and persistent in water systems, requiring thermal destruction rather than aqueous dilution.[1][2][3]
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator if handling solid powder outside a fume hood.[3]

  • Dermal: Double-gloving is mandatory.[3] Inner layer: Latex (tactile); Outer layer: Nitrile (chemical resistance).[3]

  • Ocular: Chemical splash goggles (Face shield required if pouring >500mL liquid waste).[3]

Waste Stream Classification

Proper segregation prevents dangerous incompatibilities in the central waste accumulation area.[3]

  • Chemical Nature: Organic Base, Nitrogen-Rich.[3]

  • Halogen Content: None (Unless dissolved in DCM/Chloroform).[3]

  • RCRA Status: Not P-listed or U-listed.[3] Classify as "Non-Halogenated Organic Waste" (D001 Ignitable if in solvent; otherwise Toxic via Characteristic).[3]

CRITICAL COMPATIBILITY WARNING:

  • DO NOT mix with strong oxidizers (e.g., peroxides, nitric acid).[3] The imidazole ring can react violently.[3]

  • DO NOT mix with acid chlorides or anhydrides in the waste container; this will generate heat and toxic fumes.[3]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound/Spoiled Batches)
  • Containment: Place the solid substance into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the first bag into a second bag (Double-Bagging).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "1-[4-(1H-imidazol-1-yl)phenyl]ethanamine" (Do not use abbreviations).[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.[3][4]

  • Disposal Stream: Deposit into the Solid Hazardous Waste Drum (Fiberboard or Poly drum) destined for High-Temperature Incineration .[3]

Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures)[3]
  • pH Check: Ensure the solution is not reacting.[3] If the solution is highly acidic (pH < 4) from a workup, slowly neutralize to pH 6–9 to prevent drum corrosion, unless your facility uses specialized acid-waste carboys.[2][3]

  • Solvent Identification:

    • If dissolved in Methanol/Ethanol/DMSO: Stream A (Non-Halogenated) .[3]

    • If dissolved in DCM/Chloroform: Stream B (Halogenated) .

  • Transfer: Pour into the appropriate HDPE carboy using a funnel. Do not fill >90% capacity.

  • Log: Record the volume and concentration on the carboy’s accumulation log immediately.

Visualizing the Decision Workflow

The following logic gate ensures the compound ends up in the correct incineration stream, preventing environmental release.

DisposalWorkflow Start Waste: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath Bagging Double Bag in Polyethylene SolidPath->Bagging SolventCheck Solvent Type? LiquidPath->SolventCheck SolidDrum Lab Pack / Solid Waste Drum Bagging->SolidDrum NonHalo Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo CarboyA Carboy A: Organic Combustible NonHalo->CarboyA CarboyB Carboy B: Halogenated Waste Halo->CarboyB Incinerator High-Temp Incineration (Destruction of Imidazole Ring) SolidDrum->Incinerator Transport CarboyA->Incinerator CarboyB->Incinerator

Figure 1: Decision tree for segregating imidazole-amine waste streams to ensure proper thermal destruction.

Emergency Contingencies

Spill Management (Small Scale < 50g/50mL):

  • Evacuate the immediate area if dust is airborne.[3][5]

  • Don PPE: Goggles, Nitrile gloves, Lab coat.[3]

  • Solid Spill: Do not dry sweep (creates dust).[3] Cover with wet paper towels or oil-dri, then scoop into a waste bag.[3]

  • Liquid Spill: Cover with vermiculite or sand .[3] Do not use combustible materials (sawdust) if the solvent is flammable.[3]

  • Decontamination: Wipe the surface with 10% acetic acid (to protonate/solubilize the amine residues) followed by soap and water.[3]

Exposure Response:

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use alcohol (increases absorption).[3]

  • Eye Contact: Flush for 15 minutes. Imidazoles can cause corneal clouding; seek medical attention immediately.[3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Imidazole.[3] Retrieved from [Link][2][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3] Retrieved from [Link][2][3]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[3] Retrieved from [Link]

Sources

Personal protective equipment for handling 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

1-[4-(1H-imidazol-1-yl)phenyl]ethanamine (CAS: Specific registry may vary by salt form; functionally treated as a primary amine/imidazole derivative) is a bifunctional building block often utilized in the synthesis of histamine receptor modulators and kinase inhibitors.[1]

The Safety Paradox: While often handled as a routine solid intermediate, this molecule presents a dual hazard profile. The primary ethylamine tail confers corrosivity and high pH sensitivity, while the imidazole-phenyl core introduces potential sensitization and biological activity risks common to nitrogenous heterocycles.

This guide moves beyond generic compliance. It establishes a containment-first protocol designed to protect both the researcher from chemical injury and the compound from nucleophilic contamination.

Hazard Analysis & Risk Assessment (The "Why")

Before selecting PPE, we must understand the mechanism of injury. This compound is not just a "skin irritant"; it is a reactive nucleophile.

Functional GroupHazard MechanismPhysiological Impact
Primary Amine (-NH₂) Protonation/AlkalinityChemical Burns: Rapidly denatures proteins and saponifies lipids in skin/eye tissue.[1] High risk of corneal opacity.
Imidazole Ring Bio-isostere interactionSensitization: Potential to bind to hapten-carrier proteins, leading to allergic contact dermatitis (ACD) upon repeated exposure.[1]
Phenyl Linker LipophilicityPermeation: Facilitates transport of the corrosive amine group across the dermal barrier, increasing systemic absorption risk.

Critical Insight: Standard latex gloves are permeable to many aromatic amines. Nitrile is required, but thickness and change-frequency are the variables that determine safety.

PPE Selection Matrix

The following equipment constitutes the minimum viable protection for handling this substance in solid (powder) or solvated forms.

Personal Protective Equipment Specifications
ZoneEquipmentSpecification / StandardRationale
Hand Protection Double Nitrile Gloves Inner: 4 mil Nitrile (Examination grade)Outer: 5-8 mil Nitrile (Extended cuff)Breakthrough Time: Low molecular weight amines can permeate thin nitrile in <15 mins.[1] The outer glove acts as a sacrificial barrier; the inner glove maintains sterility and backup protection.
Eye Protection Chemical Goggles ANSI Z87.1 (D3 rating for splash/droplet)Vapor/Dust Defense: Safety glasses with side shields are insufficient for amines, which can cause irritation via vapor alone. Goggles seal the ocular environment.
Respiratory Engineering Control Fume Hood (Face velocity: 80-100 fpm)Primary Defense: Inhalation of amine dust is a severe respiratory irritant.[1] If hood work is impossible, a P100/OV respirator is mandatory.
Body Defense Lab Coat + Apron Poly-cotton coat (High neck) + Chemical Resistant Apron (Tyvek/PVC)Splash Protection: Standard lab coats absorb liquids.[1] An apron prevents the "wicking" of corrosive solutions to the skin.

Operational Protocol: The Layered Defense System

Safety is not a product; it is a process. Follow this workflow to ensure containment.

Phase 1: Pre-Operational Gowning (Donning)[3]
  • Inspection: Check fume hood certification sticker. Ensure airflow is active.

  • Coat Up: Don lab coat, buttoning fully to the neck.

  • Primary Glove: Don the inner (4 mil) nitrile gloves. Tuck lab coat cuffs under these gloves.

  • Secondary Glove: Don the outer (extended cuff) gloves. Pull these over the lab coat sleeves.

    • Why? This creates a shingle effect. Spills run down the sleeve and onto the glove, not into the glove.

Phase 2: Handling & Manipulation
  • Weighing: Use an analytical balance inside the fume hood. If the balance is external, use a transfer vessel with a sealed septum.

  • Solvation: Add solvent slowly. Amines are basic; exothermic reactions may occur if acidic solvents or moisture are present.

  • Spill Management: If dry powder spills, do not sweep (creates dust). Cover with wet paper towels (solvent-dampened) and wipe into a waste container.[1]

Phase 3: De-Gowning (Doffing) - Critical Step

Most exposures occur here due to cross-contamination.[1]

  • Outer Glove Removal: Use the "beak method" (pinch and pull) to remove outer gloves inside the hood. Discard as hazardous waste.

  • Inspection: Inspect inner gloves for tears or yellowing (sign of amine oxidation/permeation).

  • Eye Protection: Remove goggles after outer gloves are off to avoid transferring residue to the face.

  • Wash: Wash hands with soap and tepid water for 60 seconds immediately after removing inner gloves.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic and "Hierarchy of Controls" for handling this specific amine intermediate.

G Start Start: Handling 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine RiskAssess Risk Assessment: Is the compound Solid or Solvated? Start->RiskAssess SolidState Solid State (Powder) High Inhalation Risk RiskAssess->SolidState LiquidState Solvated State High Splash/Permeation Risk RiskAssess->LiquidState EngControl Engineering Control: Chemical Fume Hood (Sash at 18 inches) SolidState->EngControl LiquidState->EngControl PPE_Solid PPE Requirement: + N95/P100 (if outside hood) + Double Nitrile Gloves + Goggles EngControl->PPE_Solid If Solid PPE_Liquid PPE Requirement: + Chemical Apron + Double Nitrile Gloves + Face Shield (if >100mL) EngControl->PPE_Liquid If Liquid Action Perform Experiment (Keep hands inside hood) PPE_Solid->Action PPE_Liquid->Action Decon Decontamination: Neutralize glassware with dilute acid (e.g., 1N HCl) Action->Decon Disposal Disposal: Segregate into Basic/Organic Waste Decon->Disposal

Figure 1: Operational Logic Flow for Handling Amine Intermediates. This workflow prioritizes engineering controls over PPE, aligning with Prudent Practices in the Laboratory.

Emergency Response & Disposal

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[2] Hold eyelids open. Do not use neutralizers (acids) in the eye; thermal injury from the reaction can worsen damage.

  • Skin Contact: Flush with water for 15 minutes. Remove contaminated clothing.[3][2][4] If skin feels "soapy" (saponification), continue washing.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is required (potential for delayed pulmonary edema with amines).

Waste Disposal[3][6][7]
  • Segregation: Do not mix with acidic waste streams (risk of exotherm/splattering).

  • Labeling: Tag as "Hazardous Waste - Basic Organic - Toxic."

  • Container: High-density polyethylene (HDPE) containers are preferred over glass for storage of waste amines to prevent etching or breakage.[1]

References

  • National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5] United States Department of Labor. [Link][1]

  • Centers for Disease Control and Prevention (CDC). (n.d.). The National Institute for Occupational Safety and Health (NIOSH) - Pocket Guide to Chemical Hazards (Amines). [Link][1]

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
Reactant of Route 2
Reactant of Route 2
1-[4-(1H-imidazol-1-yl)phenyl]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.